molecular formula C9H11BrN2 B140907 3-Bromo-5-(2-Pyrrolidinyl)Pyridine CAS No. 71719-06-7

3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Cat. No.: B140907
CAS No.: 71719-06-7
M. Wt: 227.1 g/mol
InChI Key: APOQHGHGEPQGOO-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-Pyrrolidinyl)Pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H11BrN2 and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOQHGHGEPQGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402900
Record name 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71719-06-7
Record name 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(pyrrolidin-2-yl)pyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available 5-bromonicotinic acid. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound can be logically divided into two main stages:

  • Construction of the Pyrroline Intermediate: This stage focuses on the formation of the five-membered nitrogen heterocycle attached to the pyridine ring, starting from 5-bromonicotinic acid.

  • Reduction to the Final Pyrrolidine: The concluding step involves the reduction of the pyrroline ring to the desired saturated pyrrolidine.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_stage1 Stage 1: Pyrroline Intermediate Synthesis cluster_stage2 Stage 2: Reduction A 5-Bromonicotinic Acid B 5-Bromonicotinoyl Chloride A->B SOCl2 or (COCl)2 C N-Methoxy-N-methyl-5-bromonicotinamide (Weinreb Amide) B->C HN(OMe)Me*HCl, Base D 1-(5-Bromopyridin-3-yl)ethan-1-one C->D MeMgBr or MeLi E 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine D->E 1. LDA, THF, -78 °C 2. 1-Boc-2-(bromomethyl)pyrrolidine 3. Acidic work-up F This compound E->F NaBH4, MeOH/AcOH

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Intermediate E)

This stage involves a four-step sequence starting from 5-bromonicotinic acid.

Step 1.1: Synthesis of 5-Bromonicotinoyl Chloride (B)

  • Methodology: To a suspension of 5-bromonicotinic acid (1.0 eq) in dichloromethane (DCM, 10 vol) is added oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2-3 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step 1.2: Synthesis of N-Methoxy-N-methyl-5-bromonicotinamide (Weinreb Amide) (C)

  • Methodology: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM (10 vol) is added a base such as triethylamine or pyridine (2.5 eq) at 0 °C. A solution of the crude 5-bromonicotinoyl chloride (1.0 eq) in DCM (5 vol) is then added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 1.3: Synthesis of 1-(5-Bromopyridin-3-yl)ethan-1-one (D)

  • Methodology: To a solution of the Weinreb amide (C) (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0 °C is added a solution of methylmagnesium bromide or methyllithium (1.5 eq) in a suitable solvent dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ketone is purified by column chromatography.

Step 1.4: Synthesis of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (E)

  • Methodology: A solution of diisopropylamine (1.2 eq) in anhydrous THF (5 vol) is cooled to -78 °C, and n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA). A solution of the ketone (D) (1.0 eq) in anhydrous THF (5 vol) is then added dropwise at -78 °C, and the mixture is stirred for 1 hour. A solution of 1-Boc-2-(bromomethyl)pyrrolidine (1.1 eq) in THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then treated with an acid (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to remove the Boc protecting group and facilitate cyclization. After neutralization, the crude product is purified by column chromatography.

Stage 2: Reduction of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine to this compound (F)
  • Methodology: 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) is dissolved in a mixed solvent of methanol and acetic acid (80:20 v/v, 80 mL).[1] The solution is cooled to -40 °C using a dry ice-acetonitrile bath.[1] Sodium borohydride (747 mg, 19.75 mmol) is added in portions over 10 minutes, during which the temperature is allowed to rise to -20 °C.[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature. The majority of the solvent is removed using a rotary evaporator. Water (200 mL) is added to the residue, and the pH is adjusted to be alkaline with sodium hydroxide.[1] The aqueous layer is extracted with dichloromethane (2 x 90 mL).[1] The combined organic layers are washed with saturated saline, dried over anhydrous potassium carbonate, filtered, and concentrated.[1] The crude product is purified by silica gel column chromatography using a 1:1 (v/v) mixture of ethyl acetate and methanol as the eluent to afford this compound as a yellow oil.[1]

Quantitative Data

The following table summarizes the key quantitative data for the final reduction step of the synthesis. Data for the initial four steps is dependent on specific laboratory conditions and would require experimental determination for accurate reporting.

ParameterValueReference
Starting Material 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine[1]
Amount of Starting Material2.0 g (8.8 mmol)[1]
Reducing Agent Sodium Borohydride[1]
Amount of Reducing Agent747 mg (19.75 mmol)[1]
Solvent Methanol/Acetic Acid (80:20 v/v)[1]
Solvent Volume80 mL[1]
Reaction Temperature -40 °C to -20 °C, then room temperature[1]
Product This compound[1]
Yield 1.8 g (90%)[1]
Appearance Yellow oil[1]

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis, highlighting the progression from starting materials to the final product.

logical_workflow cluster_input Starting Materials cluster_process Synthesis Process cluster_output Final Product A 5-Bromonicotinic Acid C Step 1: Acid Chloride Formation A->C B Reagents for each step B->C D Step 2: Weinreb Amide Synthesis B->D E Step 3: Ketone Formation B->E F Step 4: Pyrroline Ring Formation B->F G Step 5: Reduction to Pyrrolidine B->G C->D D->E E->F F->G H This compound G->H

Figure 2: Logical workflow for the synthesis of this compound.

References

physicochemical properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information herein is intended to support research and development activities by providing key data and experimental context.

Core Physicochemical Properties

This compound is a pyridine derivative and a nornicotine analog.[1] Its physicochemical properties are crucial for understanding its behavior in biological systems and for its application in various scientific assays.

PropertyValueSource
Molecular Formula C9H11BrN2[1][2]
Molecular Weight 227.1 g/mol [1][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 295.4 ± 40.0 °C (Predicted)[1][2]
Density 1.434 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 8.56 ± 0.10 (Predicted)[1]
LogP 2.59740[2]
Storage Conditions 2-8°C, protect from light[1]
Melting Point N/A[2]

Experimental Protocols

The determination of physicochemical properties is fundamental in drug discovery and development to predict the pharmacokinetic behavior of new chemical entities.[4][5]

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1]

Materials:

  • 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

  • Methanol/acetic acid (80:20 v/v)

  • Sodium borohydride

  • Water

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous potassium carbonate

  • Saturated saline

Procedure:

  • Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in a mixed solvent of methanol and acetic acid.

  • Cool the reaction mixture to -40°C using a dry ice-acetonitrile bath.

  • Add sodium borohydride to the reaction mixture in batches while stirring vigorously, maintaining the temperature below -20°C.

  • Allow the reaction mixture to warm to room temperature.

  • Remove the solvent using a rotary evaporator.

  • Add water to the residue and adjust the pH to be alkaline with sodium hydroxide.

  • Perform extraction with dichloromethane.

  • Combine the organic phases, wash with saturated saline, and dry over anhydrous potassium carbonate.

  • Filter and concentrate the solution.

  • Purify the crude product by silica gel column chromatography with an eluent of ethyl acetate-methanol (1:1 v/v) to obtain the target compound.[1]

G Synthesis Workflow A Dissolve Precursor B Cool to -40°C A->B C Add Sodium Borohydride B->C D Warm to Room Temp C->D E Solvent Removal D->E F Aqueous Workup (Basify) E->F G DCM Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J

Synthesis workflow for this compound.
General Methodologies for Physicochemical Property Determination

In early drug discovery, high-throughput methods are employed to determine key physicochemical properties.[4]

  • Solubility: The solubility of a compound is a critical factor influencing its absorption.[5] Methods for its determination include thermodynamic and kinetic solubility assays. High-throughput screening often utilizes automated systems that can analyze a large number of compounds rapidly.

  • Lipophilicity (LogP): Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), affects a drug's permeability and distribution.[6] A common method for its determination is the shake-flask method, though chromatographic methods (e.g., reversed-phase high-performance liquid chromatography - RP-HPLC) are more suited for high-throughput screening.

  • pKa (Ionization Constant): The ionization constant (pKa) influences a compound's solubility and permeability across biological membranes. Potentiometric titration is a classic method for pKa determination. For high-throughput purposes, methods like capillary electrophoresis and spectrophotometry are often used.[4]

Biological Context and Applications

This compound is an analog of nornicotine.[1] Nornicotine is a metabolite of nicotine and acts as an agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[7] Due to its structural similarity to nornicotine, this compound is utilized as a hapten in immunoassays.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

G Biological Relationship and Application cluster_0 Biological Pathway cluster_1 Application in Immunoassay Nicotine Nicotine Nornicotine Nornicotine (nAChR Agonist) Nicotine->Nornicotine Metabolism Hapten This compound (Hapten) Carrier Carrier Protein Hapten->Carrier Conjugation Antibody Antibody Generation Carrier->Antibody

References

Technical Guide: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine (CAS No. 71719-06-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a nornicotine analog. Due to the limited availability of specific biological activity data for this compound in publicly accessible literature, this document focuses on its chemical properties, synthesis, and the experimental protocols required for its pharmacological characterization. The information presented is intended to guide researchers in their investigation of this and similar compounds.

Chemical and Physical Properties

CAS Number: 71719-06-7

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂[1]
Molecular Weight 227.10 g/mol [1]
Appearance Colorless to light yellow liquid/oil[1]
Boiling Point 295.4 ± 40.0 °C (Predicted)[1]
Density 1.434 ± 0.06 g/cm³ (Predicted)[1]
pKa 8.56 ± 0.10 (Predicted)[1]
Storage 2-8°C, protect from light[1]

Synthesis

A general and efficient method for the synthesis of this compound has been reported.[1] The process involves the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.

Experimental Protocol: Synthesis of this compound [1]

  • Dissolution: Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) in a mixed solvent of methanol and acetic acid (80:20 v/v, 80 mL).

  • Cooling: Cool the reaction mixture to -40 °C using a dry ice-acetonitrile bath.

  • Reduction: Add sodium borohydride (747 mg, 19.75 mmol) to the reaction mixture in batches over 10 minutes, maintaining vigorous stirring. The temperature may rise to -20 °C during addition.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Remove the majority of the solvent using a rotary evaporator.

    • Add water (200 mL) to the residue.

    • Adjust the pH to alkaline with sodium hydroxide.

    • Extract the aqueous solution with dichloromethane (2 x 90 mL).

    • Combine the organic phases, wash with saturated saline, and dry over anhydrous potassium carbonate.

    • Filter and concentrate the organic phase.

  • Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate-methanol (1:1 v/v) to yield this compound as a yellow oil (1.8 g, 90% yield).

  • Confirmation: Confirm the structure of the product using NMR spectroscopy (¹H NMR and ¹³C NMR).

Biological Activity and Potential Signaling Pathways

As a nornicotine analog, this compound is expected to exhibit activity at nicotinic acetylcholine receptors (nAChRs). Nornicotine itself is a metabolite of nicotine and acts as an agonist at various nAChR subtypes. The specific affinity and functional activity (agonist or antagonist) of this compound at different nAChR subtypes would need to be determined experimentally.

Activation of nAChRs, which are ligand-gated ion channels, typically leads to an influx of cations (Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling pathways. The two most prominent pathways activated by nAChR stimulation are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are crucial in regulating a variety of cellular processes, including cell survival, proliferation, and differentiation.

Below are diagrams illustrating the potential signaling pathways that could be modulated by this compound, assuming it acts as a nAChR agonist.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Agonist This compound (Potential Agonist) Agonist->nAChR PI3K PI3K Ion_Influx->PI3K MAPK_Pathway MAPK Pathway Ion_Influx->MAPK_Pathway Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Survival, Proliferation) Akt->Cellular_Response MAPK_Pathway->Cellular_Response

Figure 1: Potential nAChR-mediated signaling pathways.

Experimental Protocols for Pharmacological Characterization

To determine the precise biological activity of this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Radioligand Binding Assay for nAChR Affinity

This assay determines the binding affinity (Ki) of the test compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

  • Cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine).

  • Unlabeled competitor for non-specific binding determination (e.g., nicotine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail.

  • 96-well plates, vacuum filtration manifold, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM nicotine).

    • Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prep Prepare nAChR-expressing cell membranes Start->Prep Incubate Incubate membranes with Radioligand and Test Compound Prep->Incubate Filter Separate bound and free ligand by vacuum filtration Incubate->Filter Count Quantify radioactivity (Scintillation Counting) Filter->Count Analyze Analyze data to determine IC₅₀ and Ki values Count->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand binding assay.
Functional Characterization: Calcium Flux Assay

This assay measures the ability of the test compound to activate nAChRs and cause an influx of calcium into the cell, providing information on its functional activity (agonist or antagonist).

Materials and Reagents:

  • Cells expressing the nAChR subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Known nAChR agonist (e.g., acetylcholine or nicotine) and antagonist (e.g., mecamylamine).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Assay:

    • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

    • Inject a solution of this compound at various concentrations and immediately begin recording the change in fluorescence over time.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Data Analysis: Analyze the fluorescence data to determine the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ value. For antagonists, determine the IC₅₀ value by measuring the inhibition of the agonist-induced response.

Functional Characterization: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion channel activity and is a gold standard for characterizing the functional properties of ligand-gated ion channels like nAChRs.

Materials and Reagents:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the nAChR of interest.

  • TEVC setup (amplifier, micromanipulators, perfusion system).

  • Recording solution (e.g., ND96).

  • Test compound solutions.

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply the test compound at various concentrations via the perfusion system and record the resulting current.

  • Data Analysis: Measure the peak current amplitude at each concentration of the test compound. Plot the normalized current response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and maximal efficacy (I_max).

Safety and Handling

As there is no specific safety data sheet for this compound, precautions for handling similar brominated pyridine compounds should be followed. These compounds are generally considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Recommended Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors or mists.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a nornicotine analog with the potential to interact with nicotinic acetylcholine receptors. This technical guide provides a foundation for its synthesis and comprehensive pharmacological characterization. The detailed experimental protocols for binding and functional assays will enable researchers to elucidate its specific biological activity and potential as a pharmacological tool or therapeutic lead. Further investigation is required to determine its precise affinity, functional profile at various nAChR subtypes, and its downstream cellular effects.

References

Spectroscopic Profile of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-(2-Pyrrolidinyl)Pyridine. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to support research, drug development, and quality control activities by providing a robust set of expected analytical data and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous structures, including various substituted pyridines and pyrrolidines.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra are predicted for a standard analysis in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.45d~2.0H-2 (Pyridine)
~8.30d~2.0H-6 (Pyridine)
~7.75t~2.0H-4 (Pyridine)
~4.20t~7.5H-2' (Pyrrolidine)
~3.30 - 3.45m-H-5'a (Pyrrolidine)
~3.15 - 3.25m-H-5'b (Pyrrolidine)
~2.10 - 2.25m-H-3'a (Pyrrolidine)
~1.90 - 2.05m-H-3'b, H-4' (Pyrrolidine)
~1.75 (broad s)s-NH (Pyrrolidine)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150.0C-6 (Pyridine)
~148.5C-2 (Pyridine)
~140.0C-5 (Pyridine)
~135.0C-4 (Pyridine)
~122.0C-3 (Pyridine)
~60.0C-2' (Pyrrolidine)
~46.0C-5' (Pyrrolidine)
~35.0C-3' (Pyrrolidine)
~25.0C-4' (Pyrrolidine)
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (secondary amine)
~3100 - 3000WeakC-H stretch (aromatic)
~2980 - 2850MediumC-H stretch (aliphatic)
~1600, ~1470, ~1420Medium-StrongC=C and C=N stretching (pyridine ring)
~1100MediumC-N stretch (aromatic and aliphatic amine)
~1020MediumC-Br stretch
~850 - 750StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS) Data

The predicted mass spectrum is based on electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
227/229High[M]⁺ (Molecular ion) with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br)
147Moderate[M - Br]⁺
70High[C₄H₈N]⁺ (Pyrrolidinyl fragment)

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional proton spectrum with the following typical parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 1.0 s

      • Acquisition Time: ~4 s

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with the following typical parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay (d1): 2.0 s

    • Process the spectrum similarly to the ¹H NMR.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the neat this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Procedure:

  • Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the compound before it enters the mass spectrometer. For direct infusion, a solution of the sample is introduced directly into the ion source.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Final Output Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Report & Data Archiving Purity_Assessment->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Navigating the Solubility Landscape of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

A foundational understanding of the compound's basic physicochemical properties is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂[1][4]
Molecular Weight 227.1 g/mol [1][4]
Boiling Point (Predicted) 295.4 ± 40.0 °C[1][4]
Density (Predicted) 1.434 ± 0.06 g/cm³[1][4]
CAS Number 71719-06-7[1]

Quantitative Solubility Data

The following table is provided as a structured template to record experimentally determined solubility data for this compound in a variety of solvents relevant to pharmaceutical and laboratory applications. It is recommended to determine solubility at controlled temperatures, such as ambient temperature (e.g., 25°C) and physiological temperature (e.g., 37°C).

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)Method Used
Phosphate-Buffered Saline (PBS), pH 7.4
Simulated Gastric Fluid (SGF)
Simulated Intestinal Fluid (SIF)
Water
Dimethyl Sulfoxide (DMSO)
Ethanol
Methanol
Acetonitrile
Chloroform
Acetone

Note: The molar concentration can be calculated using the molecular weight of this compound (227.1 g/mol ).

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic assays being more suited for high-throughput screening in early discovery and thermodynamic assays providing a more accurate equilibrium value for lead optimization and formulation.[2][5]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer.[6] This method is prone to supersaturation but is valuable for its speed and low sample consumption.[2][7]

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).[6][8]

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.[5]

  • Addition to Aqueous Buffer: Add a small volume (e.g., 5 µL) of each DMSO stock dilution to the wells of a new microtiter plate. Subsequently, add the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final target concentrations and a consistent final DMSO concentration (typically ≤1%).[6][8]

  • Incubation: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1.5 to 2 hours).[2][8]

  • Detection of Precipitation:

    • Nephelometry: Use a nephelometer to measure the light scattering in each well, which indicates the presence of undissolved particles.[2][5][8]

    • Direct UV Assay: Alternatively, filter the solutions to remove any precipitate.[8] The concentration of the dissolved compound in the filtrate is then quantified using a UV-Vis spectrophotometer at the compound's maximum absorbance wavelength.[2][8]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with its solid phase.[3][9] This "shake-flask" method is considered the gold standard for solubility measurement.[10]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., PBS, pH 7.4, water, or organic solvents).[3] The presence of excess solid is crucial to ensure that equilibrium is reached.[11]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or thermomixer (e.g., at 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3][6][9]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[2][6]

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent.

    • Determine the concentration of this compound in the diluted supernatant using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][12]

    • A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Data Analysis: The measured concentration of the saturated supernatant represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the kinetic and thermodynamic solubility of this compound.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare High-Concentration Stock in DMSO add_dmso Add Stock to Microplate prep_stock->add_dmso prep_buffer Prepare Aqueous Buffer (e.g., PBS) add_buffer Add Buffer to Microplate prep_buffer->add_buffer incubate Incubate with Shaking add_buffer->incubate detect Detect Precipitation (Nephelometry or UV) incubate->detect analyze Determine Highest Soluble Concentration detect->analyze

Kinetic Solubility Experimental Workflow

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_solid Add Excess Solid Compound to Solvent agitate Agitate at Constant Temperature (24-72h) add_solid->agitate separate Centrifuge or Filter to Remove Solid agitate->separate quantify Quantify Supernatant Concentration (HPLC-UV) separate->quantify

Thermodynamic Solubility Experimental Workflow

Conclusion

The solubility of this compound is a fundamental parameter that dictates its utility in research and development. While pre-existing data is scarce, the experimental protocols for kinetic and thermodynamic solubility outlined in this guide provide a robust framework for its determination. By systematically applying these methodologies and recording the data in the provided template, researchers can generate the high-quality, reliable solubility profiles necessary to advance their scientific objectives. Accurate solubility data is indispensable for ensuring the validity of in vitro studies and for making informed decisions in the drug development pipeline.

References

Commercial Sourcing and Technical Data for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the timely procurement of high-quality chemical reagents is a critical cornerstone of successful project execution. This technical guide provides an in-depth overview of commercial suppliers for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a nornicotine analog with applications as a hapten for immunoassays.[1] This document outlines key technical data, a detailed synthesis protocol, and logical workflows to aid in sourcing and utilization.

Physicochemical Properties

This compound is a versatile chemical intermediate. A summary of its key properties is provided below.

PropertyValueSource
CAS Number 71719-06-7[1][2]
Molecular Formula C9H11BrN2[1][2]
Molecular Weight 227.1 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 295.4±40.0 °C (Predicted)[1][2]
Density 1.434±0.06 g/cm3 (Predicted)[1][2]
pKa 8.56±0.10 (Predicted)[1]
Storage 2-8°C, protect from light, keep in a dark place, sealed in dry conditions.[1]

Commercial Suppliers

A variety of chemical suppliers offer this compound. The following table summarizes a selection of these vendors and the typical specifications for their products. It is important to note that for some suppliers, this compound is available as the dihydrochloride salt.

SupplierProduct Name/SynonymPurityAvailable Quantities
J & K SCIENTIFIC LTD. This compoundNot SpecifiedContact for details
Tetranov Biopharm This compoundNot SpecifiedContact for details
Chemsky (shanghai) International Co.,Ltd. This compoundNot SpecifiedContact for details
Record Tech (Shanghai) Co., LTD. This compoundNot SpecifiedContact for details
Hangzhou Sage Chemical Co., Ltd. This compoundNot SpecifiedContact for details
Shanghai Amole Biotechnology Co., Ltd. (RS)-3-Bromo Nornicotine96.0%100mg, 1g, 250mg, 25g
Ambeed, Inc. (via Sigma-Aldrich) This compound98%Contact for details
AK Scientific Inc. (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochlorideNot Specified100mg, 500mg, 1g
2A Biotech This compoundNot SpecifiedContact for details
Biosynth 3-Bromo-5-pyrrolidinopyridineNot SpecifiedContact for details

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1]

Materials:

  • 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol)

  • Methanol/acetic acid (80:20 v/v), 80 mL

  • Sodium borohydride (747 mg, 19.75 mmol)

  • Dry ice-acetonitrile bath

  • Water

  • Sodium hydroxide

  • Dichloromethane

  • Saturated saline

  • Anhydrous potassium carbonate

  • Silica gel for column chromatography

  • Ethyl acetate-methanol (1:1 v/v)

Procedure:

  • Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in the methanol/acetic acid solvent mixture.

  • Cool the reaction mixture to -40 °C using a dry ice-acetonitrile bath.

  • Add sodium borohydride to the reaction mixture in batches over 10 minutes with vigorous stirring, allowing the temperature to rise to -20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Remove most of the solvent using a rotary evaporator.

  • Add 200 mL of water to the residue and adjust the pH to be alkaline with sodium hydroxide.

  • Extract the aqueous solution with dichloromethane (2 x 90 mL).

  • Combine the organic phases, wash with saturated saline, and dry over anhydrous potassium carbonate.

  • Filter the solution and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography (10x4 cm) using an eluent of 1:1 (v/v) ethyl acetate-methanol.

  • The final product, this compound, is obtained as a yellow oil (1.8 g, 90% yield).[1]

  • The structure of the product can be confirmed by NMR hydrogen (400 MHz, CDCl3) and carbon (100 MHz, CDCl3) spectra.[1]

Visualizing Workflows and Structures

To aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate a logical workflow for supplier selection and the chemical transformation described in the synthesis protocol.

cluster_eval Supplier Evaluation A Identify Need for This compound B Search Chemical Databases (e.g., ChemicalBook, ChemSrc, Sigma-Aldrich) A->B C Compile List of Potential Suppliers B->C D Evaluate Supplier Data C->D E Request Quotations D->E Purity, Quantity, Availability F Assess Lead Time and Shipping E->F G Review Quality Documentation (CoA, SDS) F->G H Select Supplier and Place Order G->H Meets Requirements I Incoming Quality Control H->I

Caption: Workflow for Selecting a Commercial Chemical Supplier.

reactant 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine C9H9BrN2 product This compound C9H11BrN2 reactant->product Sodium borohydride Methanol/Acetic Acid reagent reagent

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a nornicotine analog with applications in immunological assays. While experimental three-dimensional structural data for this specific compound is not publicly available, this guide synthesizes information from its synthesis, spectroscopic characterization, and detailed computational studies of its parent compound, nornicotine. This information is critical for understanding its chemical behavior, potential biological activity, and for guiding further research and development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and immunology. As an analog of nornicotine, a primary metabolite of nicotine, it serves as a valuable tool for studying nicotinic acetylcholine receptors (nAChRs) and for the development of specific antibodies.[1] Understanding the molecule's three-dimensional structure and conformational flexibility is paramount for elucidating its interactions with biological targets and for the rational design of related compounds.

This guide summarizes the available data on this compound, including its synthesis and key physicochemical properties. In the absence of direct experimental structural data, we draw upon high-level computational studies of nornicotine to infer the likely conformational landscape of its brominated derivative.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂[1]
Molecular Weight 227.1 g/mol [1]
CAS Number 71719-06-7[1]
Appearance Colorless to light yellow liquid[1]
Boiling Point (Predicted) 295.4 ± 40.0 °C[1]
Density (Predicted) 1.434 ± 0.06 g/cm³[1]
pKa (Predicted) 8.56 ± 0.10[1]

Synthesis and Spectroscopic Characterization

The synthesis of this compound has been reported via the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1] The structural confirmation of the final product was achieved through nuclear magnetic resonance (NMR) spectroscopy.[1]

Experimental Protocol: Synthesis

The following protocol is based on the reported synthesis of this compound[1]:

  • Dissolution: 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) is dissolved in a mixed solvent of methanol and acetic acid (80:20 v/v, 80 mL).

  • Cooling: The reaction mixture is cooled to -40 °C using a dry ice-acetonitrile bath.

  • Reduction: Sodium borohydride (747 mg, 19.75 mmol) is added to the reaction mixture in batches over 10 minutes with vigorous stirring, allowing the temperature to rise to -20 °C.

  • Work-up:

    • The reaction is allowed to warm to room temperature.

    • The solvent is removed using a rotary evaporator.

    • Water (200 mL) is added to the residue.

    • The solution is made alkaline with sodium hydroxide.

    • The aqueous phase is extracted with dichloromethane (2 x 90 mL).

    • The combined organic phases are washed with saturated saline, dried over anhydrous potassium carbonate, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography using a 1:1 (v/v) mixture of ethyl acetate and methanol as the eluent to yield this compound as a yellow oil (1.8 g, 90% yield).[1]

Spectroscopic Confirmation

The structure of the synthesized compound was confirmed by ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) spectroscopy.[1] While the detailed spectral data is not publicly available, the citation of these standard techniques indicates a successful synthesis and structural verification.

Molecular Structure and Conformation

Direct experimental determination of the three-dimensional structure of this compound through methods like X-ray crystallography has not been reported. However, valuable insights into its conformational preferences can be derived from computational studies on its parent compound, nornicotine.

Conformational Analysis based on Nornicotine

High-level ab initio calculations on nornicotine reveal that it is a conformationally flexible molecule, existing as a mixture of several conformers in the gas phase.[2] The primary conformational variability arises from the rotation around the C-C bond connecting the pyridine and pyrrolidinyl rings.

The key findings from the conformational analysis of nornicotine that are relevant to this compound are:

  • Trans Conformation Preference: The lowest energy conformers of nornicotine adopt a trans orientation, where the two rings are positioned on opposite sides of the connecting C-C bond.[2]

  • Low Rotational Barriers: The energy barriers for the interconversion between these conformers are relatively low (less than 6 kcal/mol), indicating that the molecule can readily sample different conformations at room temperature.[2]

  • Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt different puckered conformations (envelope or twist).

It is highly probable that this compound exhibits similar conformational behavior. The presence of the bromine atom at the 3-position of the pyridine ring is expected to have a minor influence on the rotational barrier around the inter-ring bond, but it may affect the relative populations of the different conformers due to steric and electronic effects.

G cluster_synthesis Synthesis Workflow start 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine dissolution Dissolution in Methanol/Acetic Acid start->dissolution cooling Cooling to -40°C dissolution->cooling reduction Reduction with Sodium Borohydride cooling->reduction workup Aqueous Work-up and Extraction reduction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Structure-Activity Relationships and Drug Development Implications

The conformational flexibility of this compound has significant implications for its interaction with biological targets. The ability to adopt multiple low-energy conformations allows the molecule to adapt its shape to fit into different binding pockets. For drug development professionals, understanding this conformational landscape is crucial for:

  • Pharmacophore Modeling: Identifying the specific conformation responsible for biological activity.

  • Lead Optimization: Designing more rigid analogs that are "pre-organized" in the bioactive conformation to enhance binding affinity and selectivity.

  • Predicting Off-Target Effects: Assessing the potential for the molecule to bind to other receptors due to its conformational adaptability.

G cluster_conformation Conformational Dynamics ConformerA Trans Conformer A TransitionState Rotational Barrier (<6 kcal/mol) ConformerA->TransitionState Rotation ConformerB Trans Conformer B ConformerB->TransitionState Rotation TransitionState->ConformerB Rotation

Caption: Simplified energy landscape showing interconversion of conformers.

Conclusion

While a complete experimental structural elucidation of this compound is yet to be reported, a substantial amount of information can be gathered from its synthesis and by analogy to its parent compound, nornicotine. The available data indicates that it is a conformationally flexible molecule, likely existing as an equilibrium of multiple trans conformers. This inherent flexibility is a key determinant of its chemical and biological properties. Further experimental studies, such as single-crystal X-ray diffraction and detailed NMR conformational analysis, are warranted to provide a more definitive picture of its three-dimensional structure and to validate the computational predictions. Such data would be invaluable for the continued development and application of this and related compounds in research and drug discovery.

References

Nornicotine Analogs: A Technical Guide for Nicotinic Acetylcholine Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems.[1][2] Their diverse subunit compositions result in a wide array of receptor subtypes, each with distinct pharmacological properties, making them critical targets for therapeutic development in areas such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3][4] Nornicotine, a primary metabolite of nicotine and a significant tobacco alkaloid, along with its synthetic analogs, serve as powerful pharmacological tools for dissecting the function of these diverse nAChR subtypes.[3][5] This guide provides an in-depth overview of nornicotine analogs, their quantitative pharmacology, key experimental protocols for their study, and the signaling pathways they modulate.

Pharmacology and Structure-Activity Relationships (SAR)

Nornicotine is structurally similar to nicotine but lacks the N-methyl group on the pyrrolidine ring.[2] This seemingly minor structural change significantly alters its pharmacological profile. Nornicotine demonstrates notable activity at α7 and α6-containing nAChRs.[3] The development of nornicotine analogs has been driven by the need for subtype-selective ligands to probe receptor function.

Structure-activity relationship studies reveal key insights:

  • The Protonatable Nitrogen: A basic, protonatable nitrogen on the pyrrolidine ring is crucial for binding affinity at most nAChR subtypes.[6]

  • N-Substituents: Modification of the pyrrolidine nitrogen influences potency and selectivity. For example, the removal of the N-methyl group (nicotine to nornicotine) alters subtype preference.

  • Conformational Restriction: Creating conformationally restricted analogs by introducing bridges or additional rings can dramatically alter selectivity. For instance, tethering a two-carbon bridge between the pyridyl and pyrrolidino moieties can decrease affinity for α4β2 receptors while maintaining it for α7 receptors.[2][7]

  • Pyridine Ring Modification: Changes to the pyridine ring, such as altering the nitrogen's position or adding substituents, can modulate both affinity and efficacy, sometimes converting a full agonist into a partial agonist or antagonist.[8][9]

The logical progression of SAR studies often involves synthesizing a library of analogs with systematic modifications to probe interactions with the receptor's binding pocket.

SAR_Logic cluster_0 Lead Compound cluster_1 Modification Strategy cluster_2 Pharmacological Outcome Nornicotine Nornicotine Mod_Pyrrolidine Pyrrolidine Ring Modification Nornicotine->Mod_Pyrrolidine Mod_Pyridine Pyridine Ring Modification Nornicotine->Mod_Pyridine Mod_Conformation Conformational Restriction Nornicotine->Mod_Conformation Affinity Altered Binding Affinity (Ki, IC50) Mod_Pyrrolidine->Affinity Efficacy Altered Efficacy (EC50, Emax) Mod_Pyrrolidine->Efficacy Mod_Pyridine->Affinity Mod_Pyridine->Efficacy Selectivity Altered Subtype Selectivity (e.g., α7 vs α4β2) Mod_Pyridine->Selectivity Mod_Conformation->Affinity Mod_Conformation->Selectivity

Caption: Structure-Activity Relationship (SAR) logic for nornicotine analogs.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of nornicotine and selected analogs at various nAChR subtypes. This data is crucial for selecting the appropriate compound for a specific research question.

Table 1: Binding Affinities (Ki / IC50) of Nornicotine Analogs at nAChR Subtypes

Compound/AnalognAChR SubtypeKi / IC50 (nM)RadioligandSource
(S)-Nornicotine Neuromuscular21,000-[10]
Nicotine α4β21.0[3H]NIC[7]
Nicotine α7770[3H]MLA[7]
N-n-dodecylpyridinium α4β2>10,000[3H]nicotine[11]
A-84543 Analog (H-11MNH) α2β2High Affinity[3H]Epibatidine[12]
A-84543 Analog (H-11MNH) α4β2High Affinity[3H]Epibatidine[12]
2'-Fluoro-3'-(4''-pyridinyl)deschloroepibatidine (7a) α4β20.12[3H]Epibatidine[13]
2'-Fluoro-3'-(3''-pyridinyl)deschloroepibatidine (8a) α4β20.35[3H]Epibatidine[13]
TC299423 α4β21.1[3H]Cytisine[14]
TC299423 α6β21.3[125I]α-CtxMII[14]

Note: Asterisk () indicates native receptor complexes which may include other subunits.*

Table 2: Functional Efficacy (EC50 / Emax) of Nornicotine Analogs at nAChR Subtypes

Compound/AnalognAChR SubtypeEC50 (µM)Emax (% of ACh or Nicotine)Assay TypeSource
(S)-Nornicotine α7~1750% (vs ACh)TEVC[3]
(S)-Nornicotine α6/α3 chimera~450% (vs ACh)TEVC[3]
Phenolic Analog 1 human α4β2-50% (vs ACh)Electrophysiology[8]
Phenolic Analog 2 human α4β2~0.07100% (vs ACh)Electrophysiology[8]
Metanicotine (8a) α4β28.3122%Dopamine Release[9]
Metanicotine (8a) α6β2-No ActivityDopamine Release[9]
Pyrimidine (8b) α4β25.973%Dopamine Release[9]
Pyrimidine (8b) α6β23780%Dopamine Release[9]
TC299423 α6β2*0.2854% (vs Nicotine)Dopamine Release[14]

Key Experimental Methodologies

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kd, Ki) of an analog for a specific nAChR subtype. They typically involve incubating a biological preparation (e.g., cell membranes expressing the receptor) with a radiolabeled ligand and measuring the displacement of this ligand by the unlabeled test compound.[1][15]

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from transfected HEK293 cells or rat brain tissue) incubate 2. Incubation - Membranes - Radioligand (e.g., [3H]Epibatidine) - Test Analog (various concentrations) prep->incubate Add to assay plate separate 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubate->separate count 4. Quantification (Scintillation counting of filters) separate->count analyze 5. Data Analysis (Non-linear regression to determine IC50, Ki, Kd, Bmax) count->analyze

Caption: General workflow for a radioligand binding assay.

Detailed Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissue or cells expressing the target nAChR subtype in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this wash step. Finally, resuspend the membrane pellet to a protein concentration of 0.5-1.0 mg/mL.[1]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: 50 µL membrane prep, 50 µL radioligand (e.g., [³H]-Epibatidine at a concentration near its Kd), and 50 µL of assay buffer.[1]

    • Non-specific Binding (NSB): 50 µL membrane prep, 50 µL radioligand, and 50 µL of a high concentration of a known competitor (e.g., 100 µM Nicotine).[1]

    • Competition: 50 µL membrane prep, 50 µL radioligand, and 50 µL of the nornicotine analog at various concentrations.[1]

  • Incubation: Incubate the plate for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.[16]

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[1]

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total and competition counts. Plot the specific binding as a function of the log concentration of the test analog. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[1]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for characterizing the functional properties (e.g., efficacy, potency, ion selectivity) of ligands at nAChRs expressed in large cells, most commonly Xenopus oocytes.[17][18] The technique allows the experimenter to "clamp" the membrane voltage at a set potential and measure the ionic currents that flow through the receptor channels upon application of an agonist.

TEVC_Workflow inject 1. Oocyte Preparation & Injection (Inject cRNA for nAChR subunits into Xenopus oocytes) incubate 2. Incubation & Expression (Incubate oocytes for 2-7 days to allow receptor expression) inject->incubate clamp 3. Voltage Clamp (Impale oocyte with two electrodes: one for voltage sensing, one for current injection) incubate->clamp perfuse 4. Ligand Application (Perfuse oocyte with nornicotine analog at various concentrations) clamp->perfuse record 5. Data Recording & Analysis (Measure current responses. Plot dose-response curve to find EC50/Emax) perfuse->record

Caption: Workflow for a Two-Electrode Voltage Clamp (TEVC) experiment.

Detailed Protocol: TEVC on Xenopus Oocytes

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

  • cRNA Injection: Inject the oocytes with a solution containing the cRNA transcripts for the desired nAChR α and β subunits.[19]

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable buffer to allow for the expression and assembly of nAChR channels on the oocyte membrane.[19]

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

  • Voltage Clamping: Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, while the other injects current to maintain (clamp) the potential at a desired holding value (e.g., -70 mV).[20][21]

  • Agonist Application: Apply the nornicotine analog to the oocyte via the perfusion system at increasing concentrations.

  • Data Acquisition and Analysis: Record the inward currents elicited by the agonist at each concentration. Plot the peak current amplitude against the agonist concentration and fit the data to the Hill equation to determine the EC50 (potency) and Imax (a measure of efficacy).[3]

Functional Assays

Many nAChR subtypes, particularly the α7 subtype, are highly permeable to Ca²⁺.[22][23] Calcium imaging uses fluorescent indicators to visualize the increase in intracellular calcium concentration that occurs upon receptor activation, providing a functional readout of agonist activity in cultured cells.

Calcium_Imaging_Workflow culture 1. Cell Culture (Plate cells expressing target nAChR on coverslips) load 2. Dye Loading (Incubate cells with a Ca2+ sensitive dye, e.g., Fluo-4 AM) culture->load image 3. Baseline Imaging (Mount on microscope and acquire baseline fluorescence images) load->image apply 4. Ligand Application (Perfuse with nornicotine analog) image->apply record 5. Record & Analyze (Record fluorescence changes over time. Calculate ΔF/F0 to quantify response) apply->record

Caption: Workflow for a calcium imaging functional assay.

Detailed Protocol: Calcium Imaging

  • Cell Culture: Plate cells (e.g., HEK293 cells stably expressing the nAChR of interest, or primary neurons) on glass-bottom dishes or coverslips.

  • Indicator Loading: Rinse the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) for 30-60 minutes at 37°C.[24]

  • Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester.

  • Imaging: Mount the coverslip onto the stage of a fluorescence microscope (e.g., a confocal microscope).

  • Data Acquisition: Acquire a baseline fluorescence reading (F0). Perfuse the cells with the nornicotine analog and record the change in fluorescence intensity (F) over time.[24]

  • Analysis: The response is typically quantified as the change in fluorescence over the baseline (ΔF/F0 = (F - F0)/F0). Dose-response curves can be generated to determine the EC50 of the analog.[25]

Presynaptic nAChRs play a crucial role in modulating the release of various neurotransmitters, including dopamine (DA).[26] These assays measure the ability of a nornicotine analog to evoke the release of a specific neurotransmitter, often from brain tissue slices or synaptosomes.

Release_Assay_Workflow prep 1. Tissue Preparation (Prepare brain slices or synaptosomes, e.g., from rat striatum) load 2. Radiolabel Loading (Incubate tissue with a radiolabeled neurotransmitter, e.g., [3H]Dopamine) prep->load superfuse 3. Superfusion (Place tissue in a chamber and superfuse with buffer to establish baseline release) load->superfuse stimulate 4. Stimulation (Stimulate with nornicotine analog for a short period) superfuse->stimulate collect 5. Fraction Collection & Analysis (Collect superfusate fractions and quantify radioactivity to measure release) stimulate->collect

Caption: Workflow for a [3H]Dopamine release assay.

Detailed Protocol: [³H]Dopamine Release from Striatal Slices

  • Tissue Preparation: Prepare coronal brain slices containing the striatum from a rat.[5]

  • Loading: Preload the slices by incubating them with [³H]dopamine in an oxygenated buffer.

  • Superfusion: Place the loaded slices in a superfusion chamber and perfuse with buffer at a constant rate to establish a stable baseline of tritium efflux.[11]

  • Stimulation: After establishing a baseline, switch to a buffer containing the nornicotine analog for a brief period (e.g., 1-2 minutes) to stimulate release.

  • Fraction Collection: Collect the superfusate in timed fractions throughout the experiment (before, during, and after stimulation).

  • Quantification and Analysis: Measure the radioactivity in each fraction using a scintillation counter. The agonist-evoked release is calculated as the percentage of total tritium released above the baseline. Dose-response curves can be generated to determine EC50 and Emax values.[5][11]

nAChR Signaling Pathways

Beyond their primary function as ion channels, nAChRs can initiate complex intracellular signaling cascades, often referred to as "metabotropic" signaling.[27] Activation of nAChRs, leading to cation influx (especially Ca²⁺), can trigger downstream pathways that influence cell survival, gene expression, and inflammation.

Key signaling pathways include:

  • PI3K/Akt Pathway: Agonist stimulation, particularly of α7 and α4β2 nAChRs, can activate the phosphoinositide 3-kinase (PI3K)-Akt pathway. This cascade is crucial for neuroprotective effects, promoting cell survival by up-regulating anti-apoptotic proteins like Bcl-2.[22][28]

  • MAPK/ERK Pathway: Nicotinic agonists can cause the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[29][30]

  • JAK2/STAT3 Pathway: The α7 nAChR has been shown to couple to Janus kinase 2 (JAK2), leading to the activation of the signal transducer and activator of transcription 3 (STAT3), which can regulate gene expression.[27]

  • PLC/IP₃ Pathway: Some nAChRs, like α7, can couple to Gαq proteins, activating phospholipase C (PLC). This leads to the production of inositol 1,4,5-trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores (e.g., the endoplasmic reticulum), further amplifying the calcium signal.[27]

nAChR_Signaling cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Responses nAChR Nornicotine Analog nAChR (e.g., α7, α4β2) Ca_influx Ion Influx (Na+, Ca2+) nAChR->Ca_influx Depolarization Membrane Depolarization nAChR->Depolarization JAK2 JAK2 → STAT3 nAChR->JAK2 couples to PLC Gαq → PLC → IP3 nAChR->PLC couples to PI3K PI3K → Akt Ca_influx->PI3K MAPK Ras → Raf → MEK → ERK Ca_influx->MAPK NT_Release Neurotransmitter Release Ca_influx->NT_Release VGCC Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC VGCC->Ca_influx Neuroprotection Neuroprotection (↑ Bcl-2) PI3K->Neuroprotection Gene_Expression Gene Expression MAPK->Gene_Expression JAK2->Gene_Expression Ca_Release Ca2+ Release from Intracellular Stores PLC->Ca_Release Ca_Release->NT_Release

References

The Architect's Blueprint: A Technical Guide to Hapten Synthesis for Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern diagnostics and drug development, immunoassays stand as a cornerstone for the sensitive and specific detection of a vast array of molecules. At the heart of immunoassays for small molecules lies the hapten, a small molecule that, when conjugated to a larger carrier protein, can elicit a specific immune response. The art and science of hapten synthesis and conjugation are therefore critical for the development of robust and reliable immunoassays. This technical guide provides an in-depth exploration of the core principles and methodologies involved in the synthesis of haptens for immunoassay development, offering detailed experimental protocols, data presentation, and visual workflows to empower researchers in this field.

The Foundation: Understanding Haptens and Immunoassays

A hapten is a small molecule that is not immunogenic on its own but can elicit an immune response when attached to a larger carrier molecule, typically a protein.[1] This hapten-carrier conjugate, now immunogenic, can be used to generate antibodies that specifically recognize the hapten. These antibodies are the key reagents in immunoassays designed to detect and quantify the small molecule of interest.

Competitive immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are commonly employed for hapten detection.[2] In a typical competitive ELISA, the hapten present in a sample competes with a labeled hapten (e.g., conjugated to an enzyme) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the hapten in the sample.

Strategic Design: Crafting the Hapten for Optimal Performance

The design and synthesis of a hapten are pivotal steps that significantly influence the specificity and sensitivity of the resulting immunoassay.[3] Key considerations in hapten design include the selection of the modification site and the incorporation of a spacer arm.

Site Selection: Preserving Epitopes

The point of attachment of the linker to the hapten should be carefully chosen to ensure that the key antigenic determinants (epitopes) of the molecule are exposed and accessible for antibody recognition.[4] Modification at a site that is crucial for the molecule's characteristic structure can lead to the production of antibodies that do not recognize the free, unmodified hapten.

The Spacer Arm: Bridging the Gap

A spacer arm, or linker, is often introduced between the hapten and the carrier protein to increase the hapten's exposure to the immune system and minimize steric hindrance from the carrier protein.[5] The length and chemical nature of the spacer arm can impact the immunogenicity of the conjugate and the affinity of the resulting antibodies.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for key experiments in hapten synthesis and immunoassay development.

Synthesis of a Carboxylated Hapten Derivative

To enable conjugation to a carrier protein, a functional group, typically a carboxyl group, needs to be introduced into the hapten's structure. This can be achieved by reacting the hapten with a reagent containing a carboxyl group and a reactive group that can bind to the hapten.

Protocol: Introduction of a Carboxylic Acid Group

  • Dissolve the Hapten: Dissolve the hapten in a suitable organic solvent (e.g., anhydrous Dimethylformamide - DMF).

  • Add Reagents: Add a molar excess of a reagent containing a carboxylic acid and a reactive group (e.g., succinic anhydride) and a base (e.g., triethylamine or DMAP) to the hapten solution.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 16-24 hours).[6]

  • Purification: Purify the carboxylated hapten derivative using appropriate chromatographic techniques (e.g., column chromatography).

  • Characterization: Confirm the structure of the purified product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Hapten-Carrier Protein Conjugation

The covalent linkage of the hapten to a carrier protein is a critical step in the preparation of an immunogen. The choice of conjugation method depends on the functional groups present on the hapten and the carrier protein.[]

The carbodiimide-mediated active ester method is one of the most common and efficient techniques for conjugating haptens with carboxyl groups to the primary amino groups (e.g., lysine residues) of carrier proteins.[8]

Protocol: Active Ester Conjugation

  • Hapten Activation:

    • Dissolve the carboxylated hapten in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add a molar excess of N-hydroxysuccinimide (NHS) and a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]

    • Stir the reaction mixture at room temperature for several hours (e.g., 4-12 hours) to form the NHS-activated hapten.[10]

  • Protein Preparation:

    • Dissolve the carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0).[11]

  • Conjugation:

    • Slowly add the NHS-activated hapten solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[12]

  • Purification:

    • Remove unreacted hapten and byproducts by dialysis against PBS or by using a desalting column.

Glutaraldehyde is a homobifunctional crosslinker that can react with primary amino groups on both the hapten and the carrier protein, forming a Schiff base linkage.[13]

Protocol: Glutaraldehyde Conjugation

  • Solution Preparation:

    • Dissolve the hapten (containing a primary amine) and the carrier protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Glutaraldehyde Addition:

    • Slowly add a solution of glutaraldehyde to the hapten-protein mixture while stirring. The final concentration of glutaraldehyde should be optimized.

  • Reaction:

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 1-4 hours).

  • Stabilization (Optional):

    • The Schiff base can be stabilized by reduction with sodium borohydride.

  • Purification:

    • Purify the conjugate by dialysis or gel filtration to remove excess glutaraldehyde and unreacted molecules.

Characterization of Hapten-Carrier Conjugates

It is crucial to characterize the hapten-carrier conjugate to determine the hapten-to-protein molar ratio (hapten density), as this can influence the immunogenicity of the conjugate.[14]

Protocol: Determination of Hapten Density by MALDI-TOF Mass Spectrometry

  • Sample Preparation:

    • Prepare a solution of the unconjugated carrier protein and the hapten-carrier conjugate at a known concentration.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10,000 Da) in a solvent mixture (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).

  • Spotting:

    • Mix a small volume of the protein/conjugate solution with the matrix solution on a MALDI target plate and allow it to air dry (dried-droplet method).[15]

  • Data Acquisition:

    • Acquire the mass spectra of the unconjugated protein and the conjugate using a MALDI-TOF mass spectrometer.

  • Calculation:

    • Determine the average molecular weight of the protein and the conjugate.

    • Calculate the hapten density using the following formula:

      • Hapten Density = (Average MW of Conjugate - Average MW of Protein) / MW of Hapten

Development of a Competitive ELISA

Once specific antibodies are generated, a competitive ELISA can be developed to detect the hapten.

Protocol: Indirect Competitive ELISA

  • Coating:

    • Coat a microtiter plate with the hapten-protein conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[16]

  • Washing:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20 - PBST).

  • Blocking:

    • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) and incubating for 1-2 hours at room temperature.[16]

  • Competition:

    • Add standard solutions of the hapten at various concentrations or the unknown samples to the wells.

    • Immediately add the primary antibody (at a predetermined optimal dilution) to the wells.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate three to five times with wash buffer.

  • Secondary Antibody:

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Addition:

    • Add a suitable substrate (e.g., TMB for HRP) and incubate in the dark until color develops.

  • Stopping the Reaction:

    • Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Measurement:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizing the Process: Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows in hapten synthesis and immunoassay development.

Hapten_Synthesis_Workflow Start Start: Small Molecule (Hapten) Functionalization Hapten Derivatization (e.g., Carboxylation) Start->Functionalization Activation Activation of Functional Group (e.g., Active Ester Formation) Functionalization->Activation Conjugation Hapten-Carrier Conjugation Activation->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Purification Purification (Dialysis / Gel Filtration) Conjugation->Purification Characterization Characterization (e.g., MALDI-TOF MS) Purification->Characterization End Immunogen / Coating Antigen Characterization->End

Caption: Workflow for the synthesis and characterization of a hapten-carrier conjugate.

Competitive_ELISA_Workflow Coating 1. Coating (Hapten-Protein Conjugate) Washing1 Wash Coating->Washing1 Blocking 2. Blocking Washing1->Blocking Washing2 Wash Blocking->Washing2 Competition 3. Competition (Sample/Standard + Primary Ab) Washing2->Competition Washing3 Wash Competition->Washing3 SecondaryAb 4. Secondary Ab (Enzyme-conjugated) Washing3->SecondaryAb Washing4 Wash SecondaryAb->Washing4 Substrate 5. Substrate Addition Washing4->Substrate Stop 6. Stop Reaction Substrate->Stop Read 7. Read Absorbance Stop->Read

Caption: Step-by-step workflow of an indirect competitive ELISA for hapten detection.

Data at a Glance: Quantitative Summaries

The following tables summarize key quantitative data from various studies to provide a comparative overview of hapten-carrier conjugation and immunoassay performance.

Table 1: Hapten-to-Carrier Protein Molar Ratios and Their Impact on Antibody Titer

HaptenCarrier ProteinMolar Ratio (Hapten:Protein)Resulting Antibody TiterReference
Mercaptopropionic acid derivative of atrazineBSA1:5Moderate[5][17]
Mercaptopropionic acid derivative of atrazineBSA1:10Good[5][17]
Mercaptopropionic acid derivative of atrazineBSA1:20High[5][17]
Mercaptopropionic acid derivative of atrazineBSA1:40High[5][17]
Mercaptopropionic acid derivative of atrazineBSA1:100No significant increase[5][17]
Zearalenone HaptensBSA17.6:1 and 15.6:1High hapten-to-protein molar ratios[18]

Table 2: Performance of Competitive Immunoassays for Various Haptens

HaptenImmunoassay FormatIC50 ValueLimit of Detection (LOD)Reference
AtrazineFluorescence-based immunoassay12 ng/mL2 ng/mL[19]
2,4-Dichlorophenoxyacetic acidFluorescence-based immunoassay70 ng/mL7 ng/mL[19]
ParathionIndirect Competitive ELISA4.79 ng/mL0.31 ng/mL[16]
EfavirenzCompetitive EIA-150 pg/mL[20]
Atrazineic-ELISA1.678 µg/L-[21]
LinezolidCoated antibody-ELISA0.48–0.75 ng/mL-
LinezolidCoated antigen-ELISA11.5–28.3 ng/mL-

Conclusion

The synthesis of haptens and their conjugation to carrier proteins are foundational steps in the development of sensitive and specific immunoassays for small molecules. A rational approach to hapten design, coupled with well-defined conjugation and characterization protocols, is paramount for generating high-quality antibodies and robust assay performance. This guide has provided a comprehensive overview of the key principles and methodologies, offering researchers the necessary tools and knowledge to successfully navigate the intricacies of hapten synthesis for immunoassay development. By carefully considering the strategies and protocols outlined herein, scientists can enhance their ability to create powerful analytical tools for a wide range of applications in research, diagnostics, and drug development.

References

Methodological & Application

Application Notes and Protocols for Competitive ELISA of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(2-pyrrolidinyl)pyridine is a synthetic compound analogous to nornicotine.[1] Structurally similar molecules have been investigated as potent ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in various neurological processes and is a key target in drug discovery for conditions like nicotine addiction and neurodegenerative diseases.[2][3] As a small molecule, or hapten, quantifying this compound in biological samples or screening for its binding partners is crucial for pharmacological studies. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method well-suited for the detection and quantification of such small molecules.[4][5][6]

This document provides detailed application notes and a comprehensive protocol for the use of this compound in a competitive ELISA format.

Principle of the Competitive ELISA

The competitive ELISA for this compound is based on the principle of competitive binding. In this assay, a known amount of this compound is conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) and immobilized onto the wells of a microtiter plate. A specific primary antibody that recognizes this compound is then added to the wells along with the sample containing the free (unlabeled) analyte.

The free analyte in the sample competes with the immobilized analyte for binding to the limited number of primary antibody binding sites. Consequently, the amount of primary antibody that binds to the plate is inversely proportional to the concentration of free this compound in the sample. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody is then added. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., a color change). The intensity of the signal is measured, and a standard curve is generated by plotting the signal intensity against known concentrations of unlabeled this compound. The concentration of the analyte in unknown samples can then be determined by interpolating from this standard curve.

Competitive_ELISA_Principle cluster_0 Plate Well cluster_1 Sample & Reagents cluster_2 Detection Immobilized Antigen This compound-BSA Conjugate Primary Antibody Anti-3-Bromo-5-(2-Pyrrolidinyl)Pyridine Ab Immobilized Antigen->Primary Antibody Binds Free Antigen Free this compound (in sample) Free Antigen->Primary Antibody Competes Secondary Antibody Enzyme-Linked Secondary Ab Primary Antibody->Secondary Antibody Binds Substrate Substrate Secondary Antibody->Substrate Converts Signal Colorimetric Signal Substrate->Signal Produces

Principle of the competitive ELISA for this compound.

Experimental Protocols

Materials and Reagents
  • Microtiter Plates: 96-well high-binding polystyrene plates.

  • Antigen Conjugate: this compound conjugated to BSA.

  • Primary Antibody: Specific monoclonal or polyclonal antibody against this compound.

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse or anti-rabbit, depending on the primary antibody).

  • Analyte Standard: Pure this compound.

  • Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Assay Buffer: 0.1% BSA in PBST.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Plate Reader: Capable of measuring absorbance at 450 nm.

Experimental Workflow

Competitive_ELISA_Workflow A 1. Coat Plate (Antigen-BSA conjugate) B 2. Wash Plate A->B C 3. Block Plate B->C D 4. Wash Plate C->D E 5. Add Standards & Samples D->E F 6. Add Primary Antibody E->F G 7. Incubate F->G H 8. Wash Plate G->H I 9. Add Secondary Antibody H->I J 10. Incubate I->J K 11. Wash Plate J->K L 12. Add Substrate (TMB) K->L M 13. Incubate (in dark) L->M N 14. Add Stop Solution M->N O 15. Read Absorbance (450 nm) N->O

Experimental workflow for the competitive ELISA.

Detailed Procedure
  • Plate Coating:

    • Dilute the this compound-BSA conjugate to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Reaction:

    • Prepare a serial dilution of the this compound standard in Assay Buffer.

    • Add 50 µL of the standards or unknown samples to the appropriate wells.

    • Immediately add 50 µL of the diluted primary antibody (at its optimal concentration) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Aspirate the solution from the wells.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average absorbance for each set of replicate wells.

  • Normalize the data by expressing the absorbance of each standard and sample as a percentage of the maximum signal (B/B₀), where B is the absorbance of a given standard or sample, and B₀ is the absorbance of the zero-standard (containing no free analyte).

  • Plot the percentage of binding (B/B₀) against the logarithm of the standard concentrations.

  • Fit the data to a four-parameter logistic (4-PL) curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their percentage of binding values from the standard curve.

  • The IC₅₀ value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, can be determined from the standard curve.

Data Presentation

The following table presents example data from a competitive ELISA for this compound.

Standard Concentration (nM)Log ConcentrationMean Absorbance (450 nm)B/B₀ (%)
0 (B₀)-1.850100.0
0.1-1.001.72193.0
10.001.48080.0
101.000.92550.0
1002.000.37020.0
10003.000.0935.0
100004.000.0563.0

Calculated Parameters:

ParameterValue
IC₅₀10 nM
Lower Limit of Detection (LLOD)~0.5 nM
Upper Limit of Detection (ULOD)~500 nM

Note: The data presented are for illustrative purposes only. Actual results may vary depending on the specific antibody, reagents, and experimental conditions used.

Conclusion

The competitive ELISA is a robust and sensitive method for the quantification of this compound in various samples. The provided protocol offers a comprehensive guide for researchers to establish and perform this assay. Accurate quantification of this nAChR ligand will facilitate further pharmacological and drug development studies.

References

Application Notes and Protocols for Radioligand Binding Assay with 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(2-Pyrrolidinyl)Pyridine is a nornicotine analog that demonstrates affinity for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems. The diversity of nAChR subtypes, arising from various subunit combinations, presents a wide array of pharmacological targets for therapeutic development. Notably, the α4β2 subtype is a predominant high-affinity nicotine binding site in the brain.[1][2]

This document provides a comprehensive protocol for conducting a competitive radioligand binding assay to characterize the interaction of this compound with the human α4β2 nAChR subtype. In this assay, the unlabeled test compound, this compound, competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki), a measure of the ligand's binding affinity, can be calculated.

Signaling Pathways

Nicotinic acetylcholine receptors, upon activation by an agonist, undergo a conformational change that opens an intrinsic ion channel, allowing the influx of cations like Na+ and Ca2+. This cation influx leads to depolarization of the cell membrane, which in turn triggers various downstream signaling cascades. The specific pathways activated are dependent on the nAChR subtype and the cellular context. Two key pathways often implicated are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which are crucial for processes such as cell survival, proliferation, and differentiation.

nAChR Signaling Pathways cluster_membrane Cell Membrane nAChR nAChR Channel_Opening Channel Opening nAChR->Channel_Opening Activation Agonist Agonist (e.g., Acetylcholine, This compound) Agonist->nAChR Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx PI3K_Akt PI3K-Akt Pathway Ca_Influx->PI3K_Akt MAPK MAPK Pathway Ca_Influx->MAPK Cellular_Responses Cellular Responses (Survival, Proliferation, Differentiation) PI3K_Akt->Cellular_Responses MAPK->Cellular_Responses

nAChR Signaling Cascade

Data Presentation

The following table summarizes the binding affinities of known ligands for the human α4β2 nicotinic acetylcholine receptor, providing a comparative context for evaluating the potency of this compound.

CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)
Nicotine[³H]cytisineHuman α4β25.9-
Carbachol[³H]cytisineHuman α4β2370-
Atropine sulfate salt[³H]cytisineHuman α4β2>10,000-
alpha bungarotoxin[³H]cytisineHuman α4β2>10,000-

Data is compiled from publicly available sources for comparative purposes.[1]

Experimental Protocols

Objective

To determine the binding affinity (Ki) of this compound for the human α4β2 nicotinic acetylcholine receptor through a competitive radioligand binding assay.

Materials and Reagents
  • Receptor Source: Membranes from HEK cells stably expressing the human α4β2 nAChR.

  • Radioligand: [³H]-Cytisine (Specific Activity: 20-40 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Ligand: Nicotine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester.

Experimental Workflow

Radioligand Binding Assay Workflow A Prepare Reagents and Compound Dilutions B Incubate Receptor Membranes, Radioligand, and Test Compound A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Bound Radioactivity C->D E Data Analysis (IC50 and Ki Determination) D->E

Assay Workflow Diagram

Detailed Protocol
  • Membrane Preparation:

    • Thaw the frozen cell membranes expressing human α4β2 nAChRs on ice.

    • Homogenize the membranes in ice-cold Assay Buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Dilute the membrane preparation in Assay Buffer to a final concentration that yields optimal specific binding (typically 20-50 µg protein per well).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Cytisine (at a final concentration near its Kd, e.g., 0.6 nM[1]), and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: Add 50 µL of Nicotine solution (to a final concentration of 10 µM[1]), 50 µL of [³H]-Cytisine, and 100 µL of the diluted membrane preparation.

    • Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-Cytisine, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 120 minutes to allow the binding to reach equilibrium.[1]

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three to four times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours before counting.

    • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor (for [³H]-cytisine, the Kd is approximately 0.3 nM[1]).

Logical Relationship of Assay Components

Assay Component Relationships cluster_reactants Reactants cluster_binding Binding Events Receptor α4β2 nAChR Specific_Binding Specific Binding (Receptor + Radioligand) Receptor->Specific_Binding Competitive_Binding Competitive Binding (Receptor + Test Compound) Receptor->Competitive_Binding Radioligand [³H]-Cytisine Radioligand->Specific_Binding Test_Compound This compound Test_Compound->Competitive_Binding Outcome Measured Radioactivity (Determines IC50 -> Ki) Specific_Binding->Outcome is quantified as Competitive_Binding->Outcome inhibits

Component Interaction Diagram

References

Application Notes: Characterization of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine as a Nicotinic Acetylcholine Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide range of physiological processes and pathological conditions, including cognitive function, nicotine addiction, and neurodegenerative diseases, makes them significant targets for drug discovery. The characterization of novel ligands with specific affinities and functional activities for different nAChR subtypes is crucial for developing targeted therapeutics.

3-Bromo-5-(2-Pyrrolidinyl)Pyridine is a nornicotine analog.[1] While public domain data on the specific binding affinities and functional activities of this compound at various nAChR subtypes are limited, this document provides a comprehensive set of protocols for its characterization. The following sections detail the methodologies for determining its binding profile and functional effects, along with an overview of the potential signaling pathways it may modulate.

Data Presentation

Note: The following quantitative data are hypothetical and presented for illustrative purposes to guide researchers in structuring their experimental findings. Actual values must be determined experimentally.

Table 1: Hypothetical Binding Affinity (Ki) of this compound at Human nAChR Subtypes
nAChR SubtypeRadioligandKi (nM)
α4β2[³H]-Epibatidine15
α3β4[³H]-Epibatidine250
α7[¹²⁵I]-α-Bungarotoxin>10,000
α1β1δγ[¹²⁵I]-α-Bungarotoxin>10,000
Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀) of this compound at Human nAChR Subtypes
nAChR SubtypeAssay TypeFunctional ResponseEC₅₀/IC₅₀ (nM)Emax (%)
α4β2Agonist (Ca²⁺ influx)Activation8575
α3β4Antagonist (vs. ACh)Inhibition120095
α7Agonist (Ca²⁺ influx)No significant activity>10,000<5

Experimental Protocols

Protocol 1: Radioligand Binding Assays

This protocol describes the determination of the binding affinity (Ki) of this compound for various nAChR subtypes using a competitive radioligand binding assay.

1. Materials:

  • Membrane Preparations: Membranes from HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4, α7).

  • Radioligands:

    • [³H]-Epibatidine for α4β2 and α3β4 subtypes.

    • [¹²⁵I]-α-Bungarotoxin for the α7 subtype.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine or 1 mM carbachol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

2. Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.

    • Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the desired concentration of this compound.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.

  • Measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the counts per minute (CPM) of the non-specific binding wells from the total binding wells.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Membrane Preparation (nAChR-expressing cells) Incubation Incubation (Membranes + Ligands) Membranes->Incubation Ligand Ligand Dilutions (Test & Radio-ligand) Ligand->Incubation Filtration Rapid Filtration (Separates bound/unbound) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Plotting Generate Competition Curve (% Specific Binding vs. [Ligand]) Counting->Plotting Calculation Calculate IC50 & Ki Plotting->Calculation

Radioligand Binding Assay Workflow

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to determine the functional activity (agonist or antagonist) of this compound at specific nAChR subtypes expressed in Xenopus oocytes.[2]

1. Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired human nAChR subunits (e.g., α4 and β2).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • Test Compound: this compound.

  • Control Agonist: Acetylcholine (ACh).

  • Two-electrode voltage clamp setup.

2. Procedure:

  • Inject oocytes with the cRNA for the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Testing: Apply increasing concentrations of this compound to the oocyte and record the elicited currents.

  • Antagonist Testing: Pre-apply this compound for a set duration (e.g., 2-5 minutes) before co-applying it with a fixed concentration of ACh (typically the EC₅₀ concentration) and record the current response.

3. Data Analysis:

  • Agonist Activity: Plot the peak current amplitude against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Emax values.

  • Antagonist Activity: Calculate the percentage of inhibition of the ACh-evoked current at each concentration of this compound. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.

cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cRNA cRNA Injection (nAChR subunits) Incubate Incubation (2-5 days) cRNA->Incubate Clamp Voltage Clamp (-70 mV) Incubate->Clamp Apply Apply Compound (Agonist or Antagonist Protocol) Clamp->Apply Record Record Current Apply->Record Plot Generate Dose-Response Curve Record->Plot Calculate Calculate EC50/IC50 & Emax Plot->Calculate

Two-Electrode Voltage Clamp Workflow

Signaling Pathways

Activation of nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization. The subsequent increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events. The specific pathways activated depend on the nAChR subtype, cell type, and the nature of the ligand (agonist vs. antagonist).

nAChR-Mediated Calcium Signaling

The influx of calcium through nAChRs can directly activate calcium-dependent enzymes and signaling pathways.[3] Additionally, the depolarization caused by nAChR activation can open voltage-gated calcium channels (VGCCs), further increasing intracellular calcium. This calcium can also induce calcium release from intracellular stores like the endoplasmic reticulum.[2]

Ligand This compound (Agonist) nAChR nAChR Activation Ligand->nAChR Depolarization Membrane Depolarization nAChR->Depolarization Ca_influx Ca²⁺ Influx nAChR->Ca_influx VGCC VGCC Activation Depolarization->VGCC CICR Ca²⁺-Induced Ca²⁺ Release (from ER) Ca_influx->CICR Downstream Downstream Signaling Ca_influx->Downstream Ca_influx2 Further Ca²⁺ Influx VGCC->Ca_influx2 Ca_influx2->CICR Ca_influx2->Downstream CICR->Downstream

nAChR-Mediated Calcium Signaling Cascade

Downstream Signaling Cascades

The elevation of intracellular calcium can activate several key signaling pathways that are crucial for neuronal function, including the PI3K/Akt and MAPK/ERK pathways. These pathways are implicated in cell survival, neuroprotection, and synaptic plasticity.[3][4] Activation of these cascades can ultimately lead to the phosphorylation of transcription factors like CREB, altering gene expression.[5]

nAChR_Activation nAChR Activation Ca_Influx ↑ [Ca²⁺]i nAChR_Activation->Ca_Influx PI3K PI3K Ca_Influx->PI3K MAPK_Pathway Ras/Raf/MEK Ca_Influx->MAPK_Pathway Akt Akt PI3K->Akt CREB CREB Phosphorylation Akt->CREB ERK ERK MAPK_Pathway->ERK ERK->CREB Gene_Expression Altered Gene Expression (e.g., Survival, Plasticity) CREB->Gene_Expression

Downstream nAChR Signaling Pathways

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the pharmacological characterization of this compound as a ligand for nAChR subtypes. By employing these methodologies, researchers can elucidate its binding affinity, functional activity, and subtype selectivity, which are essential for understanding its therapeutic potential and advancing drug development efforts targeting the nicotinic acetylcholine receptor system.

References

Application Note: Development of a Competitive Immunoassay for Nornicotine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nornicotine, a primary metabolite of nicotine, is a significant biomarker for assessing tobacco exposure and is also a precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[1][2] Accurate quantification of nornicotine in biological samples is crucial for toxicological studies, clinical diagnostics, and monitoring tobacco use. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, high-throughput, and cost-effective method for this purpose.[3][4] This document provides a detailed protocol for the development of a competitive ELISA for nornicotine, beginning with the synthesis of a suitable hapten.

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[5][6] The development process involves:

  • Hapten Synthesis : Designing and synthesizing a nornicotine derivative with a linker for conjugation.

  • Immunogen and Coating Antigen Preparation : Conjugating the hapten to carrier proteins.

  • Antibody Production : Generating specific polyclonal or monoclonal antibodies against the hapten.

  • Immunoassay Development and Validation : Establishing and validating a competitive ELISA protocol.

Hapten Synthesis

To produce antibodies specific to nornicotine, a hapten containing a functional group for protein conjugation is required. This protocol describes the synthesis of a 5'-carboxynornicotine hapten, which introduces a carboxylic acid group suitable for forming an amide bond with primary amines on carrier proteins.[7]

Protocol 1.1: Synthesis of 5'-Carboxynornicotine Hapten

Materials:

  • (S)-Nornicotine

  • Reagents for a multi-step synthesis (specifics depend on the chosen synthetic route, often adapted from similar alkaloid chemistry)[7]

  • Appropriate solvents (e.g., Dichloromethane, Methanol)

  • Purification reagents (e.g., Silica gel for column chromatography)

  • Analytical instruments (NMR, Mass Spectrometry) for structure confirmation

Procedure:

  • Protection of the Pyrrolidine Nitrogen : The secondary amine of the nornicotine pyrrolidine ring is first protected to prevent side reactions.

  • Introduction of a Functional Group : A functional group that can be converted to a carboxylic acid is introduced at the 5' position of the pyridine ring.

  • Conversion to Carboxylic Acid : The functional group is oxidized or hydrolyzed to yield the carboxylic acid.

  • Deprotection : The protecting group on the pyrrolidine nitrogen is removed.

  • Purification and Characterization : The final 5'-carboxynornicotine hapten is purified using column chromatography or HPLC. The structure is confirmed using NMR and Mass Spectrometry.

Hapten_Synthesis_Workflow cluster_synthesis Hapten Synthesis Workflow Nornicotine (S)-Nornicotine Protected Protect Pyrrolidine Nitrogen Nornicotine->Protected Functionalized Introduce Functional Group at 5' Position Protected->Functionalized Carboxylated Convert to Carboxylic Acid Functionalized->Carboxylated Deprotected Deprotect Pyrrolidine Nitrogen Carboxylated->Deprotected Purified Purify & Characterize (HPLC, NMR, MS) Deprotected->Purified

Caption: Workflow for the synthesis of a 5'-carboxynornicotine hapten.

Immunogen and Coating Antigen Preparation

The synthesized hapten must be conjugated to a carrier protein to become immunogenic.[5] Different carrier proteins should be used for the immunogen (to raise antibodies) and the coating antigen (for the ELISA plate) to minimize cross-reactivity with the carrier itself.[5]

  • Immunogen : 5'-Carboxynornicotine-Keyhole Limpet Hemocyanin (KLH)

  • Coating Antigen : 5'-Carboxynornicotine-Bovine Serum Albumin (BSA) or Ovalbumin (OVA)[4]

Protocol 2.1: Hapten-Protein Conjugation (EDC Method)

This protocol uses the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) method to couple the hapten's carboxyl group to primary amines on the protein.[8][9]

Materials:

  • 5'-Carboxynornicotine hapten

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • MES Buffer (0.1 M, pH 4.7)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activate Hapten : Dissolve 10 mg of 5'-carboxynornicotine hapten, 12 mg of NHS, and 20 mg of EDC in 1 mL of MES buffer. Incubate for 15-30 minutes at room temperature.

  • Prepare Carrier Protein : Dissolve 10 mg of KLH (for immunogen) or BSA (for coating antigen) in 2 mL of PBS.

  • Conjugation : Add the activated hapten solution to the protein solution. Mix gently and react for 2-4 hours at room temperature or overnight at 4°C.

  • Dialysis : Transfer the reaction mixture to dialysis tubing and dialyze against PBS (3 x 1L changes) for 48 hours at 4°C to remove unreacted hapten and coupling reagents.

  • Characterization and Storage : Determine the protein concentration (e.g., via Bradford assay) and confirm conjugation (e.g., via MALDI-TOF or UV-Vis spectroscopy). Store the conjugate at -20°C.

Immunogen_Preparation cluster_conjugation Hapten-Protein Conjugation Workflow Hapten 5'-Carboxynornicotine Hapten Activate Activate with EDC/NHS Hapten->Activate Conjugate React Activated Hapten with Protein Activate->Conjugate Protein Carrier Protein (KLH or BSA) Protein->Conjugate Purify Purify by Dialysis Conjugate->Purify Final Characterize and Store Nornicotine-Protein Conjugate Purify->Final

Caption: Workflow for conjugating the nornicotine hapten to a carrier protein.

Antibody Production

Both polyclonal and monoclonal antibodies can be developed. Polyclonal antibodies are a heterogeneous mix of immunoglobulins that recognize multiple epitopes, are faster to produce, and are often suitable for initial assay development.[10][11] Monoclonal antibodies recognize a single epitope, offering high specificity and batch-to-batch consistency.[12][13]

Protocol 3.1: Polyclonal Antibody Production in Rabbits

Materials:

  • Nornicotine-KLH immunogen

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Two healthy New Zealand white rabbits

  • Syringes and needles

  • Protein A/G affinity chromatography column for purification

Procedure:

  • Pre-immune Bleed : Collect blood from the rabbits before immunization to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization (Day 0) : Emulsify 500 µg of Nornicotine-KLH immunogen in an equal volume of Freund's Complete Adjuvant. Inject subcutaneously at multiple sites on the back of each rabbit.

  • Booster Injections (Days 21, 42, 63) : Emulsify 250 µg of immunogen in Freund's Incomplete Adjuvant. Administer booster injections subcutaneously.

  • Titer Monitoring : Starting on Day 35, collect small blood samples 10-14 days after each booster. Determine the antibody titer using an indirect ELISA with the Nornicotine-BSA coating antigen.

  • Final Bleed and Antibody Purification : Once a high and stable titer is achieved (typically after the 3rd or 4th injection), perform a final bleed. Separate the serum and purify the IgG fraction using a Protein A/G affinity column.

Polyclonal_Antibody_Production cluster_poly Polyclonal Antibody Production Workflow Start Select Host Animal (e.g., Rabbit) PreImmune Collect Pre-immune Serum Start->PreImmune Immunize1 Primary Immunization (Immunogen + FCA) PreImmune->Immunize1 Boost Booster Injections (Immunogen + FIA) Immunize1->Boost 21, 42, 63 days Titer Monitor Antibody Titer (Indirect ELISA) Boost->Titer 10-14 days post-boost Titer->Boost Repeat if titer is low Bleed Final Bleed Titer->Bleed If titer is high Purify Purify IgG from Serum (Protein A/G Chromatography) Bleed->Purify

Caption: Workflow for generating polyclonal antibodies in rabbits.

Protocol 3.2: Monoclonal Antibody Production (Hybridoma Technology)

Materials:

  • Nornicotine-KLH immunogen

  • BALB/c mice[14]

  • SP2/0 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium

  • 96-well cell culture plates

  • Pristane (for ascites production, if applicable)

Procedure:

  • Immunization : Immunize BALB/c mice with Nornicotine-KLH following a schedule similar to that for rabbits, but with lower doses (e.g., 50-100 µg per mouse).[5]

  • Cell Fusion : Three days after the final booster, sacrifice the mouse and harvest the spleen. Fuse the isolated splenocytes with SP2/0 myeloma cells using PEG.

  • Hybridoma Selection : Plate the fused cells in 96-well plates and select for hybridomas by growing them in HAT medium. Aminopterin in the HAT medium blocks the de novo DNA synthesis pathway, killing unfused myeloma cells, while unfused splenocytes have a limited lifespan.

  • Screening : Screen the supernatant from each well containing viable hybridoma colonies for the presence of nornicotine-specific antibodies using an indirect ELISA with Nornicotine-BSA.

  • Cloning and Expansion : Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. High-producing clones are then expanded.

  • Antibody Production and Purification : Monoclonal antibodies are produced either by large-scale in vitro cell culture or by in vivo ascites production in pristane-primed mice.[15] The antibodies are then purified from the culture supernatant or ascites fluid.

Competitive ELISA Development

A competitive ELISA is the preferred format for detecting small molecules like nornicotine. In this assay, free nornicotine in the sample competes with the nornicotine-BSA conjugate immobilized on the plate for binding to a limited amount of anti-nornicotine antibody.[16] The signal is inversely proportional to the amount of nornicotine in the sample.[17]

Protocol 4.1: Competitive ELISA for Nornicotine

Materials:

  • 96-well microtiter plates

  • Nornicotine-BSA coating antigen

  • Anti-nornicotine antibody (polyclonal or monoclonal)

  • Nornicotine standard

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Coating : Dilute the Nornicotine-BSA coating antigen in Coating Buffer (optimal concentration determined by checkerboard titration, e.g., 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing : Wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking : Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing : Repeat the wash step (step 2).

  • Competitive Reaction :

    • Add 50 µL of nornicotine standard or sample to appropriate wells.

    • Add 50 µL of the diluted anti-nornicotine primary antibody (optimal dilution determined by titration).

    • Incubate for 1-2 hours at room temperature.

  • Washing : Repeat the wash step (step 2).

  • Secondary Antibody : Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing : Repeat the wash step (step 2), but wash 5 times.

  • Substrate Development : Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes in the dark. A blue color will develop.

  • Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change to yellow.

  • Read Absorbance : Read the optical density (OD) at 450 nm within 15 minutes.

Competitive_ELISA_Workflow cluster_elisa Competitive ELISA Workflow Coat Coat Plate with Nornicotine-BSA Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Compete Add Sample/Standard + Anti-Nornicotine Ab Wash2->Compete Wash3 Wash Compete->Wash3 Secondary Add HRP-conjugated Secondary Ab Wash3->Secondary Wash4 Wash Secondary->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Step-by-step workflow for the nornicotine competitive ELISA.

Data Analysis and Validation

Data Presentation

A standard curve is generated by plotting the absorbance (OD 450 nm) against the logarithm of the nornicotine concentration. The concentration of nornicotine in unknown samples is determined by interpolating their absorbance values from this curve.

Table 1: Example Nornicotine ELISA Standard Curve Data

Nornicotine (ng/mL) OD 450 nm (Mean) % B/B₀
0 (B₀) 1.852 100.0%
0.1 1.685 91.0%
0.5 1.241 67.0%
2.5 0.722 39.0%
10 0.315 17.0%
50 0.111 6.0%

| 200 | 0.056 | 3.0% |

B/B₀ is the ratio of the absorbance of a standard (B) to the absorbance of the zero standard (B₀).

Assay Validation

The developed immunoassay should be thoroughly validated to ensure its performance is reliable for the intended application.[18][19][20]

Table 2: Key Immunoassay Validation Parameters

Parameter Description Acceptance Criteria (Example)
Sensitivity (LOD) The lowest concentration of nornicotine that can be distinguished from zero. Calculated as Mean(zero std) - 3*SD(zero std). E.g., < 0.1 ng/mL.
Dynamic Range (LOQ) The concentration range over which the assay is accurate and precise. Lower (LLOQ) and Upper (ULOQ) limits of quantification.
Specificity The ability to exclusively measure nornicotine. Tested by cross-reactivity with related compounds. Cross-reactivity < 1% for nicotine, cotinine, and other related alkaloids.
Precision The closeness of agreement between replicate measurements. Intra-assay and Inter-assay Coefficient of Variation (CV) < 15%.
Accuracy The closeness of the measured value to the true value. Determined by spike-and-recovery experiments. Recovery between 85-115%.

| Matrix Effect | The effect of sample components on the assay. | Comparison of standard curves in buffer vs. different biological matrices (e.g., urine, plasma). |

Table 3: Example Cross-Reactivity Data

Compound IC₅₀ (ng/mL) % Cross-Reactivity
Nornicotine 2.2 100
Nicotine >1000 <0.22
Cotinine >1000 <0.22

| Anabasine | 850 | 0.26 |

% Cross-Reactivity = (IC₅₀ of Nornicotine / IC₅₀ of Compound) x 100

References

Application Notes and Protocols for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(2-Pyrrolidinyl)Pyridine is a synthetic compound recognized as an analog of nornicotine, a primary metabolite of nicotine. Its structure, featuring a pyridine ring linked to a pyrrolidine ring with a bromine substitution, positions it as a valuable tool in preclinical research, particularly in the study of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of physiological and pathological processes, including cognitive function, addiction, and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings.

Chemical Properties

PropertyValue
CAS Number 71719-06-7[1]
Molecular Formula C₉H₁₁BrN₂[1]
Molecular Weight 227.1 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 295.4±40.0 °C (Predicted)[1]
Density 1.434±0.06 g/cm³ (Predicted)[1]
Storage 2-8°C, protect from light[2]

Preclinical Applications

Investigation of Nicotinic Acetylcholine Receptors (nAChRs)

As a nornicotine analog, this compound is a prime candidate for investigating the structure and function of nAChRs. Nornicotine itself is an agonist at various nAChR subtypes and has been shown to desensitize these receptors.[3][4] The bromine substitution on the pyridine ring can alter the compound's binding affinity, selectivity, and pharmacokinetic properties, making it a useful probe for mapping the ligand-binding domains of nAChRs.

Signaling Pathway

The primary mechanism of action for nornicotine analogs is through the modulation of nAChRs, which are ligand-gated ion channels. Upon agonist binding, the receptor undergoes a conformational change, opening a central pore that allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent downstream signaling events.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 3-Bromo-5- (2-Pyrrolidinyl)Pyridine nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand Binding Domain Ion Channel Agonist->nAChR:p1 Binding Cations Na⁺, Ca²⁺ nAChR:p2->Cations Influx Depolarization Membrane Depolarization Cations->Depolarization Leads to Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Triggers Synthesis_Workflow Start Starting Material: 3-bromo-5-(3,4-dihydro- 2H-pyrrol-5-yl)pyridine Dissolution Dissolve in Methanol/Acetic Acid Start->Dissolution Cooling Cool to -40°C Dissolution->Cooling Reduction Add Sodium Borohydride (Reduction) Cooling->Reduction Warm_up Warm to Room Temp. Reduction->Warm_up Evaporation Solvent Evaporation Warm_up->Evaporation Work_up Aqueous Work-up & Extraction Evaporation->Work_up Purification Silica Gel Chromatography Work_up->Purification Product Final Product: This compound Purification->Product Immunoassay_Development Hapten 3-Bromo-5- (2-Pyrrolidinyl)Pyridine (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Conjugation Immunization Immunization of Animal Conjugation->Immunization Antibody_Production Antibody Production Immunization->Antibody_Production Purification Antibody Purification Antibody_Production->Purification Immunoassay Immunoassay Development (e.g., ELISA) Purification->Immunoassay

References

Application Notes and Protocols for Conjugating 3-Bromo-5-(2-Pyrrolidinyl)Pyridine to a Carrier Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of the hapten, 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, to a carrier protein. This process is essential for eliciting a specific immune response to this small molecule, enabling the development of antibodies for various research and diagnostic applications. The protocols outlined below describe a two-step crosslinking strategy using a heterobifunctional crosslinker, which offers greater control over the conjugation reaction and minimizes undesirable side reactions.

Principle of Hapten-Carrier Conjugation

Small molecules, or haptens, like this compound are generally not immunogenic on their own.[1] To generate an antibody response, they must be covalently attached to a larger, immunogenic carrier molecule, typically a protein.[1][2] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[3][4] The choice of carrier protein can influence the magnitude and specificity of the immune response.[4]

The conjugation process involves the use of crosslinking reagents that form stable covalent bonds between the hapten and the carrier protein.[5] The selection of a suitable crosslinker depends on the available functional groups on both the hapten and the carrier protein.[4][6] this compound possesses a secondary amine within its pyrrolidine ring, which can serve as a target for conjugation.

This protocol will focus on a two-step conjugation strategy using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This approach first involves the activation of the hapten with the N-hydroxysuccinimide (NHS) ester moiety of SMCC, which can react with the secondary amine of the hapten. The maleimide-activated hapten is then conjugated to sulfhydryl groups on the carrier protein. Since carrier proteins like BSA and KLH have an abundance of primary amines (lysine residues) but few free sulfhydryl groups, a preliminary step to introduce sulfhydryl groups onto the carrier protein is often necessary.

Experimental Workflow

The overall workflow for the conjugation of this compound to a carrier protein is depicted below.

G cluster_prep Preparation cluster_modification Carrier Protein Modification cluster_activation Hapten Activation cluster_conjugation Conjugation & Purification cluster_characterization Characterization prep_hapten Prepare Hapten Solution activate_hapten Activate Hapten with Heterobifunctional Crosslinker (SMCC) prep_hapten->activate_hapten prep_carrier Prepare Carrier Protein Solution add_thiol Introduce Sulfhydryl Groups (e.g., using Traut's Reagent) prep_carrier->add_thiol purify_carrier Purify Modified Carrier Protein add_thiol->purify_carrier conjugate Conjugate Activated Hapten to Modified Carrier Protein purify_carrier->conjugate activate_hapten->conjugate purify_conjugate Purify Hapten-Carrier Conjugate conjugate->purify_conjugate characterize Characterize Conjugate (e.g., Spectrophotometry, SDS-PAGE) purify_conjugate->characterize

Overall experimental workflow for hapten-carrier protein conjugation.

Materials and Reagents

ReagentSupplierCatalog No.
This compound(Specify)(Specify)
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)(Specify)(Specify)
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)(Specify)(Specify)
Traut's Reagent (2-Iminothiolane)(Specify)(Specify)
Dimethylformamide (DMF), anhydrous(Specify)(Specify)
Phosphate Buffered Saline (PBS), pH 7.2-7.4(Specify)(Specify)
EDTA (Ethylenediaminetetraacetic acid)(Specify)(Specify)
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)(Specify)(Specify)
Bicinchoninic Acid (BCA) Protein Assay Kit(Specify)(Specify)
Ellman's Reagent (DTNB)(Specify)(Specify)

Experimental Protocols

Protocol 1: Introduction of Sulfhydryl Groups to Carrier Protein

This protocol describes the modification of a carrier protein (e.g., BSA or KLH) to introduce free sulfhydryl (-SH) groups, which are required for conjugation with a maleimide-activated hapten.

G carrier_protein Carrier Protein (e.g., BSA, KLH) reaction Reaction (PBS, pH 8.0, 1 hour, RT) carrier_protein->reaction trauts_reagent Traut's Reagent (2-Iminothiolane) trauts_reagent->reaction modified_carrier Sulfhydryl-Modified Carrier Protein reaction->modified_carrier

Modification of carrier protein with Traut's Reagent.

Procedure:

  • Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer (PBS, pH 8.0 with 5 mM EDTA) to a final concentration of 5-10 mg/mL.

  • Prepare a fresh solution of Traut's Reagent in Conjugation Buffer at a concentration of 10 mg/mL.

  • Add a 20-fold molar excess of Traut's Reagent to the carrier protein solution.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Remove the excess, unreacted Traut's Reagent using a desalting column equilibrated with Conjugation Buffer.

  • Determine the protein concentration of the purified, sulfhydryl-modified carrier protein using a BCA protein assay.

  • (Optional) Quantify the number of introduced sulfhydryl groups using Ellman's Reagent.

Protocol 2: Two-Step Conjugation of this compound to Sulfhydryl-Modified Carrier Protein

This protocol outlines the activation of the hapten with SMCC and its subsequent conjugation to the sulfhydryl-modified carrier protein.

G cluster_step1 Step 1: Hapten Activation cluster_step2 Step 2: Conjugation hapten This compound activation_reaction Reaction (DMF, 1-2 hours, RT) hapten->activation_reaction smcc SMCC Crosslinker smcc->activation_reaction activated_hapten Maleimide-Activated Hapten activation_reaction->activated_hapten conjugation_reaction Reaction (PBS, pH 7.2, 2 hours, RT or overnight at 4°C) activated_hapten->conjugation_reaction modified_carrier Sulfhydryl-Modified Carrier Protein modified_carrier->conjugation_reaction hapten_carrier_conjugate Hapten-Carrier Conjugate conjugation_reaction->hapten_carrier_conjugate

Two-step conjugation of the hapten to the carrier protein.

Procedure:

Step 1: Activation of this compound with SMCC

  • Dissolve this compound in anhydrous DMF to a concentration of 10-20 mM.

  • Dissolve SMCC in anhydrous DMF to a concentration of 100 mM immediately before use.

  • Add a 1.5 to 2-fold molar excess of the SMCC solution to the hapten solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

Step 2: Conjugation to Sulfhydryl-Modified Carrier Protein

  • Slowly add the maleimide-activated hapten solution from Step 1 to the solution of the sulfhydryl-modified carrier protein. A typical starting molar ratio is 20-50 moles of activated hapten per mole of carrier protein.

  • Adjust the pH of the reaction mixture to 7.2 with 1 M phosphate buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a final concentration of 1 mM of a sulfhydryl-containing compound like cysteine or β-mercaptoethanol and incubating for 15-30 minutes.

Protocol 3: Purification and Characterization of the Hapten-Carrier Conjugate

Purification:

  • Remove excess, unreacted hapten and crosslinker from the conjugation reaction mixture using a desalting column equilibrated with PBS.

  • Collect fractions and monitor the protein-containing fractions by measuring the absorbance at 280 nm.

  • Pool the protein-containing fractions.

Characterization:

  • Protein Concentration: Determine the final concentration of the purified hapten-carrier conjugate using a BCA protein assay.

  • Hapten-to-Protein Molar Ratio (Substitution Ratio): This can be estimated by UV-Vis spectrophotometry if the hapten has a unique absorbance peak that is sufficiently separated from the protein's absorbance. Alternatively, MALDI-TOF mass spectrometry can be used to determine the mass of the conjugate and thereby calculate the number of haptens conjugated per protein molecule.[7][]

  • SDS-PAGE Analysis: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight of the carrier protein after conjugation.

Data Presentation

Quantitative data from the conjugation experiments should be summarized for clear comparison.

Table 1: Summary of Carrier Protein Modification

ParameterCarrier Protein 1 (e.g., BSA)Carrier Protein 2 (e.g., KLH)
Initial Protein Conc. (mg/mL)10.08.0
Molar Ratio (Traut's:Protein)20:120:1
Final Protein Conc. (mg/mL)9.57.6
Sulfhydryl Groups per Protein~15~25

Table 2: Summary of Hapten-Carrier Conjugation and Characterization

ParameterConjugate 1 (Hapten-BSA)Conjugate 2 (Hapten-KLH)
Molar Ratio (Activated Hapten:Protein)30:140:1
Final Conjugate Conc. (mg/mL)8.97.1
Hapten:Protein Molar Ratio12:118:1
Conjugation Efficiency (%)40%45%

Troubleshooting

  • Low Conjugation Efficiency:

    • Ensure the hapten and crosslinker are dissolved in anhydrous DMF.

    • Verify the activity of the crosslinker.

    • Increase the molar excess of the activated hapten.

    • Confirm the successful introduction of sulfhydryl groups on the carrier protein.

  • Precipitation of the Conjugate:

    • The hapten may be hydrophobic. Perform the conjugation in a buffer containing a small amount of organic solvent (e.g., 5-10% DMF), ensuring the protein remains soluble.

    • The high degree of modification can lead to aggregation.[] Reduce the molar ratio of hapten to carrier protein.

  • Carrier-Carrier Crosslinking:

    • Ensure complete removal of excess Traut's Reagent after modifying the carrier protein.

    • The two-step conjugation protocol is designed to minimize this issue.

By following these detailed protocols and application notes, researchers can successfully conjugate this compound to a carrier protein, a critical first step in the development of valuable immunological tools.

References

In Vitro Characterization of Nicotinic Acetylcholine Receptor Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of ligands targeting nicotinic acetylcholine receptors (nAChRs). Nicotinic receptors are a family of ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[1][2] Their involvement in various physiological processes and pathological conditions makes them significant targets for drug discovery.[2]

Introduction to Nicotinic Receptor Characterization

The in vitro evaluation of compounds targeting nAChRs is a critical step in the drug development process. This typically involves a combination of binding assays to determine the affinity of a ligand for the receptor and functional assays to assess its efficacy as an agonist, antagonist, or allosteric modulator.[3][4] Historically, radioligand binding assays and two-electrode voltage clamp in Xenopus oocytes have been the primary methods.[3][4] More recently, higher-throughput techniques like fluorescent-based cellular assays have become prevalent for screening large compound libraries.[3][4]

Data Presentation: Ligand Affinities and Potencies

The following tables summarize key quantitative data for exemplary nicotinic receptor ligands, providing a reference for expected values in experimental setups.

Table 1: Binding Affinities (Ki) of Nicotinic Receptor Ligands

LigandReceptor SubtypeRadioligandKi (nM)Source
2-FAα4β2[¹²⁵I]-Epibatidine0.071[5]
Nifeneα4β2[¹²⁵I]-Epibatidine0.31[5]
Nicotineα4β2[¹²⁵I]-Epibatidine0.94[5]
Vareniclineα4β2Not SpecifiedHigh Affinity[5][6]

Table 2: Functional Potencies (EC50) of Nicotinic Receptor Agonists

AgonistReceptor SubtypeAssay TypeEC50 (µM)Source
Acetylcholineα7FLIPR (Ca²⁺ influx)5.5[3][4]
Nicotineα7FLIPR (Ca²⁺ influx)1.6[3][4]
Acetylcholineα7Patch Clamp (AUC)55[3]
Acetylcholineα7Patch Clamp (Peak Height)576[3]

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.[2]

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue.[2]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the nAChR subtype (e.g., [³H]Epibatidine, [³H]Cytisine).[1][7]

  • Non-specific Binding Competitor: A high concentration of a known nAChR ligand (e.g., 100 µM Nicotine) to determine non-specific binding.[1]

  • Test Compound: The ligand for which the binding affinity is to be determined.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]

  • Scintillation Cocktail. [1]

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.[8]

  • 96-well plate.

  • Cell Harvester.

  • Scintillation Counter.

2. Membrane Preparation:

  • Harvest cells expressing the target nAChR.

  • Homogenize the cells in ice-cold homogenization buffer.

  • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.[2]

  • Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation.[2]

  • Resuspend the final membrane pellet in the assay buffer.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).[2]

3. Assay Procedure:

  • Prepare serial dilutions of the test compound. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.[2]

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.[1]

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding competitor.[1]

    • Competition Binding: Membrane preparation, radioligand, and the desired concentration of the test compound.[1]

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).[2][9]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[1][2]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[2]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[1][2]

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding .[2]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[2]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing nAChR setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_plate prep_ligands Prepare Radioligand, Test Compound, and Non-specific Competitor prep_ligands->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Rapid Vacuum Filtration (Cell Harvester) incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) determine_ic50->calc_ki

Workflow for a competitive radioligand binding assay.
Protocol 2: FLIPR-Based Functional Assay (Calcium Influx)

This protocol outlines a method for characterizing the functional activity of nAChR ligands (agonists and positive allosteric modulators) by measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).[3][4] This assay is particularly suitable for nAChR subtypes with high calcium permeability, such as the α7 subtype.[10]

1. Materials and Reagents:

  • Cell Line: A mammalian cell line (e.g., HEK293, CHO, GH4C1) stably expressing the nAChR subtype of interest.[3][11]

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) supplemented with serum and antibiotics.[11]

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

  • Agonist: A known nAChR agonist (e.g., acetylcholine, nicotine).[3]

  • Test Compound: The ligand to be tested for agonist or modulatory activity.

  • 384-well black-walled, clear-bottom assay plates.

2. Cell Preparation:

  • Plate the cells into 384-well assay plates at an appropriate density and allow them to adhere overnight.[11]

  • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • After incubation, wash the cells with assay buffer to remove excess dye.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound and the reference agonist in assay buffer in a separate compound plate.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The FLIPR instrument will measure the baseline fluorescence of the cells in each well.

  • The instrument then adds the compounds from the compound plate to the cell plate and continues to measure the fluorescence intensity over time.

    • For Agonist Testing: Add different concentrations of the test compound and measure the resulting increase in fluorescence.

    • For Positive Allosteric Modulator (PAM) Testing: Pre-incubate the cells with the test compound for a short period, then add a sub-maximal concentration of the reference agonist and measure the potentiation of the response.[3]

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • For agonist activity, plot ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum response.[3]

  • For PAM activity, the data can be analyzed by observing the leftward shift of the agonist dose-response curve and the increase in the maximal response in the presence of the test compound.[3]

FLIPR_Assay_Workflow cluster_prep Preparation cluster_assay FLIPR Measurement cluster_analysis Data Analysis plate_cells Plate Cells Expressing nAChR in 384-well Plate load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells baseline Measure Baseline Fluorescence wash_cells->baseline add_compound Add Test Compound (Agonist or Modulator) baseline->add_compound measure_response Measure Fluorescence Change Over Time add_compound->measure_response calc_delta_f Calculate Change in Fluorescence (ΔF) measure_response->calc_delta_f plot_curve Plot Dose-Response Curve calc_delta_f->plot_curve determine_ec50 Determine EC50 and Max Response plot_curve->determine_ec50

Workflow for a FLIPR-based calcium influx assay.

Nicotinic Receptor Signaling Pathways

Activation of nAChRs, which are ligand-gated ion channels, leads to a conformational change that opens an intrinsic ion channel, allowing the influx of cations like Na⁺ and Ca²⁺.[2] This influx depolarizes the cell membrane and can trigger various downstream signaling cascades.[2] The specific pathways activated depend on the nAChR subtype and the cellular context.[2] Two prominent pathways involved in neuroprotection and cell survival are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.[2][10][12]

Sustained stimulation of nAChRs, particularly the α7 subtype which has high calcium permeability, can lead to neuroprotective effects.[10] This is mediated through the activation of intracellular signaling pathways, such as the PI3K-Akt pathway, which in turn can lead to the upregulation of anti-apoptotic proteins like Bcl-2.[10][12]

Simplified nAChR-mediated signaling pathway.

References

Application Notes and Protocols: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in Functional Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(2-Pyrrolidinyl)Pyridine, also known as (RS)-3-Bromo Nornicotine, is a synthetic compound analogous to nornicotine, a natural alkaloid found in tobacco and a metabolite of nicotine. Its structural similarity to nicotine and nornicotine suggests that it likely interacts with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Dysfunction of nAChRs has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making nAChR ligands like this compound valuable tools for research and potential therapeutic development.

These application notes provide detailed protocols for evaluating the functional activity of this compound and its analogs at nAChRs using common cell-based assays: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and fluorometric calcium imaging plate reader (FLIPR) assays in mammalian cell lines.

Data Presentation

While specific functional data for this compound is not extensively available in the public domain, the following table summarizes the functional activity of a closely related bromo-substituted pyrrolidine ether analog at the human α4β2 nAChR, providing a valuable reference for expected activity.

Table 1: Functional Activity of a Bromo-Substituted Nicotine Analog at Human α4β2 nAChRs [1]

CompoundnAChR SubtypeAssay TypeEC50 (µM)Imax (%)Activity Profile
3-((S)-N-methylpyrrolidin-2-ylmethoxy)-5-bromopyridinehuman α4β2Two-Electrode Voltage Clamp1.8 ± 0.365 ± 4Partial Agonist

Data obtained from studies on a structurally similar analog expressed in Xenopus oocytes. Imax is relative to the maximal response induced by acetylcholine (ACh).

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling Ligand This compound (Agonist) nAChR nAChR Ligand->nAChR Binds Depolarization Membrane Depolarization VDCC VDCC Depolarization->VDCC Activates Ca_influx Ca2+ Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_influx->Cellular_Response Triggers nAChR->Depolarization Na+/Ca2+ influx nAChR->Ca_influx VDCC->Ca_influx

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Assay

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Harvesting & Preparation cRNA_Injection Inject nAChR Subunit cRNA Oocyte_Prep->cRNA_Injection Incubation Incubate for 2-7 days cRNA_Injection->Incubation Mount_Oocyte Mount Oocyte in Recording Chamber Incubation->Mount_Oocyte Impale_Electrodes Impale with Voltage & Current Electrodes Mount_Oocyte->Impale_Electrodes Record_Baseline Record Baseline Current Impale_Electrodes->Record_Baseline Apply_Compound Apply this compound Record_Baseline->Apply_Compound Record_Response Record Evoked Current Apply_Compound->Record_Response Measure_Peak Measure Peak Current Amplitude Record_Response->Measure_Peak Dose_Response Generate Dose-Response Curve Measure_Peak->Dose_Response Calculate_EC50 Calculate EC50 & Imax Dose_Response->Calculate_EC50

Experimental Workflow: Calcium Flux Assay (FLIPR)

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Mammalian Cells (e.g., HEK293, CHO) Transfection Transfect with nAChR Subunit Plasmids Cell_Culture->Transfection Plate_Cells Plate Cells in Microplate Transfection->Plate_Cells Dye_Loading Load Cells with Ca2+-sensitive Dye Plate_Cells->Dye_Loading Incubate_Dye Incubate Dye_Loading->Incubate_Dye FLIPR_Setup Place Plate in FLIPR Instrument Incubate_Dye->FLIPR_Setup Add_Compound Add this compound FLIPR_Setup->Add_Compound Measure_Fluorescence Measure Fluorescence Change Add_Compound->Measure_Fluorescence Normalize_Data Normalize Fluorescence Signal Measure_Fluorescence->Normalize_Data Dose_Response_Curve Generate Dose-Response Curve Normalize_Data->Dose_Response_Curve Calculate_EC50_IC50 Calculate EC50/IC50 Dose_Response_Curve->Calculate_EC50_IC50

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is designed to measure ion channel activity in response to the application of this compound on nAChRs expressed in Xenopus oocytes.

Materials:

  • Mature female Xenopus laevis

  • Collagenase Type IA

  • cRNA for desired nAChR subunits (e.g., α4 and β2)

  • Nuclease-free water

  • Barth's solution (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 10 HEPES, pH 7.4) supplemented with antibiotics

  • Recording solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.4)

  • Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl

  • Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from an anesthetized Xenopus laevis.

    • Treat oocytes with collagenase to defolliculate.

    • Inject oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., 50 nL of a 1:1 ratio of α4 and β2 subunit cRNA at 1 µg/µL).

    • Incubate injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a stable baseline current.

  • Compound Application and Data Acquisition:

    • Prepare stock solutions of this compound in the appropriate solvent (e.g., DMSO) and dilute to final concentrations in the recording solution.

    • Apply the compound to the oocyte by perfusing the chamber with the compound-containing solution.

    • Record the inward current elicited by the compound.

    • For dose-response analysis, apply a range of concentrations of the compound.

    • To determine antagonist activity, co-apply the compound with a known nAChR agonist (e.g., acetylcholine) after a pre-incubation period with the compound alone.

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each compound concentration.

    • Normalize the responses to a maximal concentration of a reference agonist (e.g., acetylcholine).

    • Plot the normalized current as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax.

Protocol 2: Fluorometric Calcium Imaging Plate Reader (FLIPR) Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to nAChR activation by this compound in a mammalian cell line.

Materials:

  • HEK293 or CHO cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmids encoding the desired nAChR subunits

  • Transfection reagent

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • FLIPR instrument or equivalent fluorescence plate reader with liquid handling capabilities

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 or CHO cells in appropriate medium.

    • Co-transfect the cells with plasmids encoding the desired nAChR subunits using a suitable transfection reagent.

    • Plate the transfected cells into black-walled, clear-bottom microplates and allow them to adhere and express the receptors for 24-48 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye working solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

  • Compound Preparation and Assay:

    • Prepare a dilution series of this compound in assay buffer in a separate compound plate.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for each well.

    • Program the instrument to add the compound from the compound plate to the cell plate and continue recording the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Normalize the data by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • For agonist testing, plot the normalized fluorescence as a function of compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

    • For antagonist testing, pre-incubate the cells with the compound before adding a known agonist and measure the inhibition of the agonist-induced calcium influx to determine the IC50.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers interested in characterizing the functional activity of this compound and its analogs at nicotinic acetylcholine receptors. These functional cell-based assays are essential tools in drug discovery and development, enabling the identification and characterization of novel nAChR modulators with potential therapeutic applications. The structural similarity of this compound to known nAChR ligands, combined with the detailed methodologies presented here, provides a solid foundation for further investigation into its pharmacological profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.

Q1: My reaction yield is significantly lower than the reported 90%. What are the potential causes and solutions?

Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reduction of the imine precursor may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of the reducing agent, sodium borohydride.[1][2]

  • Suboptimal Reaction Temperature: The temperature for the sodium borohydride addition is critical.

    • Solution: Ensure the initial cooling of the reaction mixture to -40°C is achieved and maintained during the initial phase of the sodium borohydride addition.[3] Allowing the temperature to rise prematurely can lead to side reactions.

  • Moisture in Reaction: Sodium borohydride reacts with water, which will reduce its effectiveness.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Issues during Work-up: Product loss can occur during the extraction and purification steps.

    • Solution: Ensure the aqueous layer is basified to the correct pH to fully deprotonate the amine product, maximizing its solubility in the organic extraction solvent. Perform multiple extractions to ensure complete recovery of the product.

Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

The primary side reactions in a reductive amination using sodium borohydride involve the reduction of other functional groups or over-reduction.

  • Possible Side Products:

    • Unreacted Starting Material: As mentioned, incomplete reaction is a common issue.

    • Over-reduction Products: While less common with sodium borohydride compared to stronger reducing agents, it's a possibility.

    • Hydrolysis of Imine: If moisture is present, the imine precursor can hydrolyze back to the corresponding ketone/aldehyde and amine.

  • Minimization Strategies:

    • Control Temperature: Strict adherence to the recommended temperature profile is crucial for minimizing side reactions.[3]

    • Batchwise Addition of Reducing Agent: Adding the sodium borohydride in portions helps to control the reaction exotherm and maintain the desired temperature.[3]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of sensitive reagents and intermediates.

Q3: I am having difficulty purifying the final product by column chromatography. What are some common issues and solutions?

Purification of pyridine derivatives can be challenging due to their basicity and potential for interaction with the silica gel stationary phase.

  • Product Tailing on Silica Gel: The basic nitrogen of the pyridine ring can interact with the acidic silanol groups on the silica gel, leading to broad peaks and poor separation.[4][5]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or pyridine, to the eluent to neutralize the acidic sites on the silica gel.[4][5]

  • Poor Separation from Impurities: Closely related impurities can co-elute with the desired product.

    • Solution: Optimize the eluent system by testing different solvent mixtures and gradients using TLC. A common mobile phase for this compound is a mixture of ethyl acetate and methanol.[3]

  • Product Decomposition on Silica Gel: Some sensitive compounds can degrade on acidic silica gel.

    • Solution: If decomposition is suspected, consider using a less acidic stationary phase, such as neutral alumina.[4] You can also minimize the contact time of the compound with the silica gel by using flash chromatography.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A reported yield for the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine with sodium borohydride is approximately 90%.[3] However, actual yields may vary depending on experimental conditions and scale.

Q2: What are the key reaction parameters to control for a high yield?

The most critical parameters are:

  • Temperature: Maintaining a low temperature (-40°C to -20°C) during the addition of sodium borohydride is essential.[3]

  • Purity of Reagents and Solvents: Using high-purity, anhydrous reagents and solvents is crucial for optimal results.

  • Controlled Addition of Reducing Agent: Adding sodium borohydride in batches helps to manage the reaction's exothermicity.[3]

Q3: Are there alternative reducing agents I can use for this synthesis?

While sodium borohydride is effective, other reducing agents commonly used for reductive amination include:

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is more selective for imines over carbonyls but is also more toxic.[6]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent.[6]

A comparison of these reducing agents is provided in the table below.

Reducing AgentAdvantagesDisadvantages
Sodium borohydride (NaBH₄) Cost-effective, readily available.Can reduce aldehydes and ketones, less selective.[6]
Sodium cyanoborohydride (NaBH₃CN) Highly selective for imines.[6]Highly toxic.[6]
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, and less toxic than NaBH₃CN.[6]More expensive than NaBH₄.

Q4: What is the role of acetic acid in the reaction mixture?

Acetic acid acts as a co-solvent and helps to maintain a slightly acidic pH, which can be beneficial for the stability and reactivity of the imine intermediate.

Experimental Protocols

Synthesis of this compound [3]

This protocol details the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine to this compound.

Materials:

  • 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Sodium borohydride

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous potassium carbonate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) in a mixture of methanol (64 mL) and acetic acid (16 mL).

  • Cool the solution to -40°C using a dry ice/acetonitrile bath.

  • Add sodium borohydride (747 mg, 19.75 mmol) in batches over 10 minutes, ensuring the temperature does not exceed -20°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add water (200 mL) to the residue and adjust the pH to >10 with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (2 x 90 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous potassium carbonate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 1:1 (v/v) mixture of ethyl acetate and methanol as the eluent to obtain this compound as a yellow oil.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis start Start: 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine dissolve Dissolve in Methanol/Acetic Acid start->dissolve cool Cool to -40°C dissolve->cool add_nabh4 Add NaBH₄ (in batches, <-20°C) cool->add_nabh4 warm Warm to RT add_nabh4->warm quench Work-up warm->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_temp Improper Temperature Control low_yield->bad_temp moisture Moisture Contamination low_yield->moisture workup_loss Work-up Losses low_yield->workup_loss monitor_tlc Monitor with TLC, Extend Reaction Time incomplete_rxn->monitor_tlc control_temp Strict Temperature Control (-40°C to -20°C) bad_temp->control_temp dry_reagents Use Anhydrous Solvents & Dry Glassware moisture->dry_reagents optimize_workup Optimize pH Adjustment & Extraction workup_loss->optimize_workup Purification_Troubleshooting cluster_problems Common Problems cluster_remedies Remedies purification_issue Purification Issue tailing Peak Tailing purification_issue->tailing poor_separation Poor Separation purification_issue->poor_separation decomposition Decomposition on Column purification_issue->decomposition add_base Add Base (e.g., Et₃N) to Eluent tailing->add_base optimize_eluent Optimize Eluent System (TLC screening) poor_separation->optimize_eluent alt_stationary_phase Use Neutral Alumina or Minimize Contact Time decomposition->alt_stationary_phase

References

Technical Support Center: Optimizing nAChR Assays with 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding in nicotinic acetylcholine receptor (nAChR) assays involving 3-Bromo-5-(2-Pyrrolidinyl)Pyridine.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding (NSB) can obscure the specific binding signal of this compound, leading to inaccurate determination of receptor affinity and density.[1][2] Ideally, non-specific binding should be less than 50% of the total binding.[1][3] This guide provides a systematic approach to identifying and mitigating common causes of high NSB.

Question: I am observing high non-specific binding in my nAChR assay with this compound. What are the potential causes and how can I resolve this?

High non-specific binding can arise from several factors related to the ligand, receptor preparation, assay conditions, and washing procedures.[2][3] The following table outlines potential causes and recommended troubleshooting steps.

Table 1: Troubleshooting High Non-Specific Binding

Potential Cause Troubleshooting Steps
Ligand Properties Consider Ligand Lipophilicity: Highly lipophilic compounds can exhibit higher non-specific binding due to interactions with the lipid bilayer of cell membranes.[2] While specific data on this compound's lipophilicity is not provided, consider if this might be a contributing factor. Check Ligand Purity: Impurities in the ligand preparation can contribute to high NSB.[1] Ensure the purity of your this compound stock.
Radioligand Concentration Lower Radioligand Concentration: Using a radioligand concentration at or below its dissociation constant (Kd) can help minimize non-specific binding.[1][3]
Inadequate Blocking Use Appropriate Blocking Agents: For membrane-based assays, protein blockers like Bovine Serum Albumin (BSA) or casein are commonly used to saturate non-specific sites.[1][4] Optimize Blocker Concentration: The optimal concentration of the blocking agent may need to be determined empirically.[1] A typical starting concentration for BSA is 1%.[4]
Suboptimal Assay Conditions Adjust Buffer pH: The pH of the binding and wash buffers can influence non-specific interactions.[1][4] Ensure the pH is optimal for the nAChR subtype you are studying. Modify Ionic Strength: Increasing the salt concentration (e.g., NaCl) in the wash buffer can help disrupt weak, non-specific electrostatic interactions.[4][5]
Inadequate Washing Increase Wash Steps: Perform additional washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1][5] Increase Wash Volume: A larger volume of wash buffer can improve the removal of non-specifically bound ligand.[1] Use Ice-Cold Wash Buffer: Performing washes with ice-cold buffer can slow the dissociation of the specific ligand-receptor complex while effectively removing non-specifically bound ligand.[3][5]
Filter and Plate Issues Pre-soak Filters: Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of positively charged ligands to the negatively charged filter material.[1] Use Low-Binding Plates: If using a plate-based assay, ensure you are using plates designed for low protein binding.[1]
Tissue/Membrane Preparation Optimize Protein Concentration: Using too high a concentration of membrane protein can increase non-specific binding.[1][3] It may be necessary to titrate the amount of membrane preparation to optimize the assay.[3]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it problematic in nAChR assays?

A1: Non-specific binding refers to the binding of a ligand, such as this compound, to components other than the target nicotinic acetylcholine receptor.[1][2] This can include binding to the filter membrane, lipids, or other proteins within the assay system.[1] High non-specific binding can mask the true specific binding signal, leading to an inaccurate determination of the ligand's binding affinity (Kd) and the receptor density (Bmax).[2][3]

Q2: How is non-specific binding determined in a nAChR assay?

A2: Non-specific binding is measured by including a control group where a high concentration of an unlabeled ligand with high affinity for the nAChR is added to the assay.[1] This "cold" ligand saturates the specific binding sites on the receptor, so any remaining binding of the radiolabeled or fluorescently tagged this compound is considered non-specific.[1] For nicotinic receptors, a common choice for this competing ligand is a high concentration of (S)-nicotine (e.g., 10 µM - 1 mM).[1][6]

Q3: What are some key considerations for the assay buffer to minimize non-specific binding?

A3: The composition of the assay buffer is critical. Key parameters to optimize include:

  • pH: The charge of both your ligand and the biological membranes can be influenced by pH. Maintaining a physiological pH (around 7.4) is a good starting point, but empirical testing is recommended.[4][5]

  • Ionic Strength: Increasing the ionic strength with salts like NaCl can shield electrostatic interactions that contribute to non-specific binding.[4][5] However, excessively high salt concentrations could also disrupt specific binding, so optimization is key.[5]

  • Additives: Including a blocking agent like BSA (e.g., 0.1-1%) can help prevent the ligand from binding to non-specific sites on the assay plates or tubes.[4] Low concentrations of non-ionic detergents (e.g., Tween-20) in the wash buffer can also help reduce non-specific interactions.[5]

Q4: Can the incubation time and temperature affect non-specific binding?

A4: Yes, both incubation time and temperature can influence non-specific binding. While it's crucial to ensure the incubation is long enough to reach binding equilibrium for the specific interaction, excessively long incubation times can sometimes lead to increased non-specific binding.[3] Performing the assay at a lower temperature (e.g., 4°C or on ice) can sometimes reduce non-specific binding, but this may also slow down the specific binding kinetics, requiring a longer incubation time to reach equilibrium.[7]

Experimental Protocols

Standard nAChR Radioligand Binding Assay Protocol

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a specific nAChR subtype.

Materials:

  • Membrane preparation expressing the nAChR subtype of interest.

  • Radiolabeled nAChR ligand (e.g., [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin).

  • Unlabeled this compound.

  • Unlabeled competing ligand for determining non-specific binding (e.g., (S)-Nicotine).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • GF/C filters, pre-soaked in 0.3% polyethyleneimine (PEI).[1]

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add binding buffer, radioligand at a concentration near its Kd, and the membrane preparation.

    • Non-Specific Binding: Add binding buffer, radioligand, a saturating concentration of the unlabeled competing ligand (e.g., 10 µM Nicotine), and the membrane preparation.[6][8]

    • Competition: Add binding buffer, radioligand, varying concentrations of this compound, and the membrane preparation.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters.[1]

  • Washing: Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer.[1][5]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Visualizations

Signaling and Binding Concepts

cluster_0 Ligand-Receptor Interaction Ligand This compound Receptor nAChR Ligand->Receptor Binds to Orthosteric Site OtherProteins Other Proteins / Lipids Ligand->OtherProteins Binds to Non-Target Sites SpecificBinding Specific Binding (High Affinity) Receptor->SpecificBinding NonSpecificBinding Non-Specific Binding (Low Affinity) OtherProteins->NonSpecificBinding start Start: High NSB Observed step1 Step 1: Optimize Blocking Agent (e.g., BSA, Casein) start->step1 step2 Step 2: Refine Wash Steps (Increase volume/number, use cold buffer) step1->step2 If NSB is still high step3 Step 3: Adjust Assay Buffer (Optimize pH and Ionic Strength) step2->step3 If NSB is still high step4 Step 4: Titrate Ligand and Receptor Concentrations step3->step4 If NSB is still high end_success Result: NSB Reduced, Signal-to-Noise Improved step4->end_success If NSB is reduced end_persist Issue Persists: Consider Alternative Assay Format step4->end_persist If NSB is still high q1 Is NSB > 50% of Total Binding? a1_yes High NSB Confirmed q1->a1_yes Yes end_good NSB within Acceptable Range q1->end_good No q2 Are Filters Pre-soaked and Blocking Agents Used? a1_yes->q2 a2_yes Optimize Wash Steps (Volume, Number, Temp) q2->a2_yes Yes a2_no Implement Filter Pre-soaking (PEI) and Add Blocking Agent (BSA) q2->a2_no No q3 Is Assay Buffer Optimized (pH, Ionic Strength)? a2_yes->q3 a3_yes Titrate Ligand and Receptor Concentrations q3->a3_yes Yes a3_no Optimize Buffer Composition q3->a3_no No

References

stability issues with 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues associated with 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in solution?

Based on the general stability of pyridine derivatives, the primary concerns for this compound in solution are degradation due to pH sensitivity, light exposure, and oxidation. Pyridine-containing molecules can be susceptible to degradation under strongly acidic or alkaline conditions.[1] Furthermore, exposure to light, especially UV light, can induce photolytic degradation.[1] The presence of oxidizing agents may also lead to the degradation of the molecule.

Q2: What are the recommended storage conditions for this compound and its solutions?

To ensure maximum stability, this compound as a solid and in solution should be stored in a dry, cool, and well-ventilated place, protected from light.[2] For solutions, it is advisable to use amber vials or containers wrapped in aluminum foil to minimize light exposure.[3] Storage at 2-8°C is recommended.[2]

Q3: What solvents are recommended for dissolving this compound?

While specific solubility data is limited, related compounds show solubility in organic solvents. For experimental use, it is crucial to use high-purity, dry solvents to avoid introducing contaminants that could catalyze degradation. The choice of solvent may impact stability, and it is recommended to prepare solutions fresh whenever possible.

Q4: Are there any known incompatible materials or reagents?

Avoid strong oxidizing agents, as they can lead to the degradation of the pyridine ring.[3] Additionally, exposure to strong acids and bases should be minimized unless required by the experimental protocol, as they can catalyze hydrolysis or other degradation pathways.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Causes Recommended Solutions
Inconsistent assay results or loss of compound activity over time. Degradation of the compound in solution.- Prepare solutions fresh before each experiment.- Store stock solutions at 2-8°C, protected from light.[2]- Use high-purity solvents.- Buffer the solution to a neutral pH if compatible with the experiment.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products.- Confirm the identity of the main peak using a fresh standard.- Investigate potential degradation pathways (hydrolysis, oxidation, photodegradation).- Perform a forced degradation study to identify potential degradation products.
Color change of the solution upon storage. Potential degradation of the compound.- Discard the solution and prepare a fresh batch.- Re-evaluate storage conditions (temperature, light exposure).[2][3]- Analyze the discolored solution by HPLC or LC-MS to identify impurities.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol outlines a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Buffers of various pH (e.g., phosphate, acetate)
  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis)
  • C18 reverse-phase HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). This is the stock solution.

3. Stability Study Design:

  • pH Stability:
  • Dilute the stock solution with buffers of different pH values (e.g., pH 3, 7, 9) to a final concentration of approximately 50 µg/mL.
  • Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
  • Photostability:
  • Expose a solution of the compound (in a transparent container) to a controlled light source (e.g., a photostability chamber with UV and visible light).[4]
  • Keep a control sample in the dark at the same temperature.
  • Oxidative Stability:
  • Treat a solution of the compound with a low concentration of an oxidizing agent (e.g., 0.1% hydrogen peroxide).
  • Incubate at a controlled temperature.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
  • Inject the samples into the HPLC system.
  • A generic reverse-phase HPLC method can be used as a starting point.[5]
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 260 nm).
  • Monitor the peak area of the parent compound and the appearance of any new peaks (degradation products).

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).
  • Plot the percentage of the remaining compound against time to determine the degradation rate under each condition.

Quantitative Data Summary (Illustrative)

The following table provides an illustrative example of how to present the stability data. Actual data would need to be generated experimentally.

Condition Time (hours) % Remaining Compound (Illustrative) Appearance of Degradation Products
pH 3 (40°C)0100None
895Minor peak at RRT 0.8
2485Peak at RRT 0.8 increases
pH 7 (40°C)0100None
899None
2498None
pH 9 (40°C)0100None
880Major peak at RRT 1.2
2460Peak at RRT 1.2 increases
Light Exposure0100None
890Minor peak at RRT 0.9
2475Peak at RRT 0.9 increases
0.1% H₂O₂ (25°C)0100None
888Multiple minor peaks
2470Multiple peaks increase

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_report Reporting Prep_Stock Prepare Stock Solution (1 mg/mL in Organic Solvent) Prep_Samples Prepare Test Solutions (Dilute stock in various buffers/solvents) Prep_Stock->Prep_Samples pH_Stress pH Stress (Acidic, Neutral, Basic) Prep_Samples->pH_Stress Photo_Stress Photostability (UV/Vis Light Exposure) Prep_Samples->Photo_Stress Oxidative_Stress Oxidative Stress (e.g., H2O2) Prep_Samples->Oxidative_Stress Time_Points Incubate and Sample at Timed Intervals pH_Stress->Time_Points Photo_Stress->Time_Points Oxidative_Stress->Time_Points HPLC_Analysis HPLC/LC-MS Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Rate) HPLC_Analysis->Data_Analysis Report Summarize Findings (Optimal Conditions, Degradation Profile) Data_Analysis->Report

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic cluster_investigation Initial Checks cluster_solution_path Solution Preparation Issues cluster_storage_path Storage Condition Issues cluster_further_analysis Further Investigation Start Inconsistent Experimental Results Check_Solution Was the solution freshly prepared? Start->Check_Solution Check_Storage How was the stock solution stored? Start->Check_Storage Old_Solution No Check_Solution->Old_Solution Improper_Storage Improperly (e.g., light, room temp) Check_Storage->Improper_Storage Prepare_Fresh Prepare fresh solution before use Old_Solution->Prepare_Fresh Yes Still_Inconsistent Results still inconsistent? Old_Solution->Still_Inconsistent No Prepare_Fresh->Still_Inconsistent Correct_Storage Store at 2-8°C, protected from light Improper_Storage->Correct_Storage Yes Improper_Storage->Still_Inconsistent No Correct_Storage->Still_Inconsistent Stability_Study Perform a formal stability study (see Protocol 1) Still_Inconsistent->Stability_Study Yes Check_Purity Verify purity of the starting material Still_Inconsistent->Check_Purity Yes Outcome Consistent Results Stability_Study->Outcome Check_Purity->Outcome

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

troubleshooting low signal in 3-Bromo-5-(2-Pyrrolidinyl)Pyridine ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their 3-Bromo-5-(2-Pyrrolidinyl)Pyridine ELISA. The content is structured to directly address common issues encountered during experimental procedures.

Troubleshooting Guide: Low Signal

A weak or absent signal in your ELISA is a common issue that can stem from various factors throughout the assay protocol. This guide will walk you through a systematic approach to identify and resolve the root cause of low signal.

Initial Checks: The Low-Hanging Fruit

Before delving into more complex troubleshooting, ensure the following basic steps were performed correctly:

  • Reagent Addition: Was every reagent added in the correct order and to all necessary wells?[1]

  • Reagent Preparation: Were all buffers and reagents prepared correctly, including proper dilution of standards and antibodies?[1][2]

  • Plate Reader Settings: Is the plate reader set to the correct wavelength for your substrate?

  • Expiration Dates: Are all reagents within their expiration dates?[1]

Frequently Asked Questions (FAQs)

Q1: My standard curve is flat or has a very low optical density (OD). What are the likely causes?

A poor standard curve is a primary indicator of a systemic issue in your assay.[2] Several factors could be at play:

  • Improper Standard Preparation: The standard may have been reconstituted incorrectly, degraded, or prepared with inaccurate dilutions.[2][3] Always briefly centrifuge the vial before opening and ensure all material is dissolved. Prepare fresh standards for each assay.[2]

  • Inactive Conjugate: The enzyme conjugate (e.g., HRP-conjugate) may have lost activity. Ensure proper storage and handling.

  • Substrate Issues: The substrate may be expired, contaminated, or was not prepared correctly.[4] TMB substrate, for example, should be colorless before use and protected from light.[5]

Q2: I am observing a low signal in my sample wells, but the positive control and high-concentration standards are also weak. What should I investigate?

This pattern suggests a problem with one of the common reagents or procedural steps. Consider the following:

  • Antibody Concentrations: The concentrations of the primary or secondary antibodies may be too low.[6] It is crucial to optimize these concentrations through titration.

  • Incubation Times and Temperatures: Incubation times might be too short, or the temperature may be suboptimal.[2][5] Extending incubation times (e.g., overnight at 4°C) can enhance signal.[5]

  • Washing Steps: While insufficient washing typically leads to high background, overly aggressive washing can elute the coated antigen or bound antibodies. Ensure the washing procedure is not too harsh.

Q3: What are the key considerations for a competitive ELISA for a small molecule like this compound?

Competitive ELISAs for small molecules present unique challenges:

  • Coating Efficiency: Small molecules like this compound need to be conjugated to a larger carrier protein (e.g., BSA, OVA) to efficiently coat the microplate wells. Inefficient coating of this conjugate is a common reason for low signal.[4][7]

  • Antibody Affinity: The affinity of the antibody for the small molecule is critical.[6][8][9] A low-affinity antibody will result in a weak signal.

  • Matrix Effects: Components in the sample matrix can interfere with the antibody-antigen binding. It's important to test for and mitigate matrix effects.

Experimental Protocols

Protocol 1: Checkerboard Titration to Optimize Antibody Concentration

This protocol is used to determine the optimal concentrations of the capture antibody (if applicable) and the detection antibody.

  • Prepare serial dilutions of the capture antibody in coating buffer.

  • Coat the ELISA plate with the different capture antibody concentrations, keeping the antigen concentration constant.

  • After blocking, add a constant concentration of your analyte (or a zero analyte control).

  • Prepare serial dilutions of the detection antibody and add them to the appropriate wells.

  • Proceed with the remaining ELISA steps (substrate addition, stopping the reaction, and reading the plate).

  • The optimal combination will yield a strong signal with a low background.

Protocol 2: Optimizing Coating Concentration of this compound-Carrier Conjugate
  • Prepare a range of concentrations of the this compound-carrier conjugate in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[7]

  • Coat the wells of a microplate with these different concentrations and incubate (e.g., overnight at 4°C).[10]

  • Wash the plate to remove unbound conjugate.

  • Block the plate to prevent non-specific binding.

  • Proceed with the standard ELISA protocol using a fixed, known concentration of the anti-3-Bromo-5-(2-Pyrrolidinyl)Pyridine antibody.

  • The concentration that provides the highest signal-to-noise ratio is the optimal coating concentration.

Data Presentation

Table 1: Example Checkerboard Titration Data (Optical Density at 450 nm)
Detection Ab DilutionCapture Ab: 1 µg/mLCapture Ab: 2 µg/mLCapture Ab: 5 µg/mLCapture Ab: 10 µg/mL
1:1000 1.2541.8762.5432.612
1:2000 0.8761.4322.1092.234
1:5000 0.4530.9871.5671.654
1:10000 0.2110.5430.8760.923
Blank 0.0540.0560.0550.058

In this example, a capture antibody concentration of 5 µg/mL and a detection antibody dilution of 1:2000 provide a strong signal with low background.

Table 2: Example Data for Coating Concentration Optimization
Conjugate Conc. (µg/mL)Average OD (450 nm)Standard Deviation
10 1.890.12
5 1.650.09
2.5 1.230.11
1.25 0.780.08
0.625 0.450.05
Blank 0.060.01

Based on this data, a coating concentration of 10 µg/mL is optimal.

Visualizations

ELISA_Workflow Figure 1: Competitive ELISA Workflow for this compound cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection Coat Coat Plate with This compound -Carrier Conjugate Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Add_Sample Add Standard or Sample (contains free this compound) Block->Add_Sample Add_Antibody Add Anti-3-Bromo-5-(2-Pyrrolidinyl)Pyridine Antibody Add_Sample->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash2 Wash Incubate1->Wash2 Add_Enzyme_Conj Add Enzyme-Conjugated Secondary Antibody Wash2->Add_Enzyme_Conj Incubate2 Incubate Add_Enzyme_Conj->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Stop_Reaction Stop Reaction Incubate3->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Troubleshooting_Flowchart Figure 2: Troubleshooting Logic for Low Signal Start Low or No Signal Detected Check_Basics Check Basic Errors: - Reagent Addition Order - Plate Reader Settings - Reagent Expiration Start->Check_Basics Problem_Solved1 Problem Solved Check_Basics->Problem_Solved1 Error Found Check_Standard_Curve Examine Standard Curve Check_Basics->Check_Standard_Curve No Obvious Errors Poor_Curve Poor Standard Curve Check_Standard_Curve->Poor_Curve Yes Good_Curve_Low_Sample Good Curve, Low Sample Signal Check_Standard_Curve->Good_Curve_Low_Sample No Troubleshoot_Curve Troubleshoot Standard: - Re-prepare Standard - Check Conjugate Activity - Check Substrate Poor_Curve->Troubleshoot_Curve Troubleshoot_Assay Optimize Assay Parameters: - Titrate Antibodies - Increase Incubation Time/Temp - Optimize Coating Concentration Good_Curve_Low_Sample->Troubleshoot_Assay Check_Sample Investigate Sample: - Sample Concentration Too Low - Matrix Effects Good_Curve_Low_Sample->Check_Sample Problem_Solved2 Problem Solved Troubleshoot_Curve->Problem_Solved2 Problem_Solved3 Problem Solved Troubleshoot_Assay->Problem_Solved3 Problem_Solved4 Problem Solved Check_Sample->Problem_Solved4

References

Technical Support Center: Optimizing Hapten-Based Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the affinity and performance of hapten-based immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the affinity of a hapten-based immunoassay?

The affinity of a hapten-based immunoassay is a multifactorial issue primarily influenced by:

  • Hapten Design: The structure of the hapten and the position of its attachment to the carrier protein are paramount. The goal is to expose the most immunogenic epitopes of the hapten to the immune system.[1]

  • Carrier Protein: The choice of carrier protein (e.g., KLH, BSA, OVA) significantly impacts the immunogenicity of the hapten. Larger, more foreign proteins tend to elicit a stronger immune response.[2][3]

  • Spacer Arm: The length and chemical nature of the spacer arm that links the hapten to the carrier protein are crucial for minimizing steric hindrance and ensuring proper presentation of the hapten.

  • Hapten Density: The number of hapten molecules conjugated to each carrier protein molecule can affect the resulting antibody titer and affinity.[4][5]

  • Antibody Selection: The screening process to identify and select high-affinity monoclonal or polyclonal antibodies is a critical determinant of assay sensitivity.

  • Assay Format and Conditions: The choice between competitive and non-competitive formats, as well as the optimization of parameters like temperature, pH, and incubation times, can significantly impact assay performance.

Q2: How do I choose the best carrier protein for my hapten?

The choice of carrier protein is critical for inducing a robust immune response against the hapten. Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA) are the most commonly used carriers.

  • Keyhole Limpet Hemocyanin (KLH): Due to its large size and foreign nature to mammals, KLH is highly immunogenic and often elicits a stronger antibody response compared to BSA or OVA.[3][6] However, its solubility can be limited.[3]

  • Bovine Serum Albumin (BSA): BSA is smaller and more soluble than KLH.[3] It is a cost-effective option, but since it is a common blocking agent in immunoassays, antibodies raised against a hapten-BSA conjugate can lead to false positives if BSA is also used for blocking in the final assay.[3]

  • Ovalbumin (OVA): OVA is smaller than both KLH and BSA and is often used as a secondary carrier protein to screen for hapten-specific antibodies, ensuring that the antibodies recognize the hapten and not the primary carrier protein.[3]

Q3: What is the importance of a spacer arm in hapten-carrier conjugation?

A spacer arm is a chemical linker that connects the hapten to the carrier protein. Its primary functions are to:

  • Reduce Steric Hindrance: The spacer extends the hapten away from the large carrier protein, making it more accessible to B-cell receptors and improving the chances of generating high-affinity antibodies.[7]

  • Improve Solubility: Certain types of spacers, like Polyethylene Glycol (PEG), are hydrophilic and can enhance the solubility and stability of the hapten-carrier conjugate, which is particularly useful for hydrophobic haptens.[7]

  • Focus the Immune Response: By distancing the hapten from the carrier, the immune response can be more specifically directed towards the hapten itself.

Q4: What is the difference between homologous and heterologous immunoassay formats?

  • Homologous Immunoassay: In this format, the same hapten derivative is used for both immunization (to generate antibodies) and for coating the plate or labeling the detection molecule in the assay.

  • Heterologous Immunoassay: This format uses different hapten derivatives for immunization and in the assay. This can involve using a different spacer arm, a different conjugation site on the hapten, or even a slightly modified hapten structure. Heterologous assays are often more sensitive than homologous ones.[2][8]

Troubleshooting Guides

Problem: Low or No Signal
Possible Cause Recommended Solution
Ineffective Hapten-Carrier Conjugate - Confirm successful conjugation using methods like MALDI-TOF MS or SDS-PAGE. - Optimize the hapten-to-carrier molar ratio during conjugation.
Poor Immunization Response - Increase the number of booster immunizations. - Consider using a different, more immunogenic carrier protein (e.g., switch from BSA to KLH). - Evaluate different adjuvants.
Low Antibody Affinity - Re-screen hybridoma clones or polyclonal sera for higher-affinity binders. - Consider affinity purification of polyclonal antibodies.[8]
Suboptimal Assay Conditions - Optimize incubation times and temperatures. - Titrate antibody and conjugate concentrations to find the optimal working range. - Check the pH and ionic strength of assay buffers.
Inactive Enzyme Conjugate - Use a fresh batch of enzyme conjugate. - Ensure the substrate is appropriate for the enzyme and is not expired.
Problem: High Background
Possible Cause Recommended Solution
Insufficient Blocking - Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk). - Increase the blocking incubation time. - Try a different blocking agent.
Non-specific Binding of Antibodies - Use affinity-purified antibodies. - Add a detergent like Tween-20 to the wash buffer. - If using a hapten-BSA immunogen, avoid using BSA as the blocking agent in the assay.
Cross-Reactivity of Secondary Antibody - Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other species' immunoglobulins.
Contaminated Reagents or Plate - Use fresh, sterile buffers and reagents. - Ensure ELISA plates are clean and designed for immunoassays.
Problem: Poor Reproducibility (High CV%)
Possible Cause Recommended Solution
Pipetting Inconsistency - Calibrate pipettes regularly. - Use a multichannel pipette for adding reagents to multiple wells simultaneously. - Ensure no air bubbles are introduced into the wells.
Uneven Temperature Across the Plate ("Edge Effect") - Equilibrate the plate and all reagents to room temperature before starting the assay. - Use a plate sealer during incubations to prevent evaporation. - Avoid using the outer wells of the plate if the problem persists.
Inadequate Washing - Ensure all wells are filled and emptied completely during each wash step. - Increase the number of wash cycles.
Reagent Instability - Prepare fresh dilutions of standards and reagents for each assay. - Avoid repeated freeze-thaw cycles of antibodies and conjugates.

Data Presentation

Table 1: Comparison of Common Carrier Proteins for Hapten Immunization
Carrier ProteinMolecular Weight (kDa)ImmunogenicitySolubilityKey Considerations
KLH 4,500 - 13,000HighLowGenerally elicits the strongest immune response.[3][6] Can be difficult to work with due to low solubility.[3]
BSA 67ModerateHighCost-effective and highly soluble.[3] Potential for false positives if used as a blocker in the final assay.[3]
OVA 45Low to ModerateHighOften used as a screening antigen to confirm hapten specificity of antibodies raised against a different carrier.[3]
Table 2: Influence of Spacer Arm Type on Immunoassay Performance
Spacer Arm TypeKey PropertiesImpact on Immunoassay Affinity
Alkyl Chains Hydrophobic, rigidCan sometimes lead to aggregation of the conjugate and may not be optimal for presenting the hapten.
PEG Spacers Hydrophilic, flexibleGenerally improves solubility and stability of the conjugate, reduces steric hindrance, and can lead to a more focused and higher-affinity antibody response.[7]
Table 3: Effect of Hapten Density on Antibody Response
Hapten DensityImpact on Antibody TiterImpact on Antibody AffinityGeneral Recommendation
Low May result in a lower antibody titer.Can sometimes lead to the generation of higher-affinity antibodies.[9]A good starting point for generating high-affinity antibodies, though titer may be lower.
High Often leads to a higher antibody titer.May result in a broader range of antibody affinities, not all of which will be high.[5] Can also lead to steric hindrance.Can be effective for producing a high titer of antibodies, but optimization is crucial to avoid negative effects on affinity.

Experimental Protocols

Protocol 1: EDC Conjugation of Hapten to Carrier Protein

This protocol describes the conjugation of a hapten containing a carboxyl group to the primary amines of a carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • Hapten with a carboxyl group

  • Carrier protein (e.g., BSA, KLH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Prepare Reagents: Dissolve the hapten in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution. Prepare the carrier protein in Conjugation Buffer at a concentration of 5-10 mg/mL. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Activate Hapten: In a reaction tube, combine the hapten stock solution with Activation Buffer. Add a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS to the hapten solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugate to Carrier Protein: Add the activated hapten mixture to the carrier protein solution. Adjust the pH to 7.2-7.5 if necessary. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify Conjugate: Remove excess, unreacted hapten and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterize Conjugate: Confirm the successful conjugation and estimate the hapten-to-carrier ratio using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Protocol 2: Indirect Competitive ELISA for Hapten Detection

This protocol is for the quantitative detection of a free hapten in a sample.

Materials:

  • Hapten-protein conjugate (different carrier than the immunogen)

  • Primary antibody specific to the hapten

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plates

  • Hapten standards and samples

Procedure:

  • Coating: Dilute the hapten-protein conjugate in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3-5 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Competition: Prepare serial dilutions of your hapten standards and samples. In a separate plate or tubes, pre-incubate the standards/samples with a fixed, limiting concentration of the primary antibody for 30-60 minutes. Add 100 µL of this mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of free hapten in the sample.

Visualizations

Hapten_Immunoassay_Workflow cluster_Immunogen_Prep Immunogen Preparation cluster_Immunization Immunization & Antibody Production cluster_Screening Screening & Selection cluster_Assay Immunoassay Development Hapten Hapten Design & Synthesis Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunization Immunization of Animal Conjugation->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma Screening Screening for High-Affinity Antibodies (e.g., ELISA) Hybridoma->Screening Selection Monoclonal Antibody Selection & Production Screening->Selection Assay Assay Optimization (e.g., Competitive ELISA) Selection->Assay

Caption: Workflow for developing a hapten-based immunoassay.

Troubleshooting_Logic Start Problem with Immunoassay LowSignal Low or No Signal Start->LowSignal HighBg High Background Start->HighBg PoorRepro Poor Reproducibility Start->PoorRepro C1 Verify hapten-carrier conjugation. Consider different carrier or adjuvant. LowSignal->C1 Check Conjugate & Immunization C2 Titrate reagents, optimize incubation times and temperatures. LowSignal->C2 Optimize Assay Conditions C3 Re-screen antibodies or perform affinity purification. LowSignal->C3 Verify Antibody Affinity C4 Increase blocker concentration/time. Try a different blocking agent. HighBg->C4 Improve Blocking Step C5 Use affinity-purified antibodies. Add detergent to wash buffer. HighBg->C5 Address Non-specific Binding C6 Use fresh, high-quality reagents and ELISA plates. HighBg->C6 Check Reagent Purity C7 Calibrate pipettes. Use consistent technique. PoorRepro->C7 Standardize Pipetting C8 Equilibrate plate and reagents. Use plate sealers. PoorRepro->C8 Control Temperature & Evaporation C9 Ensure complete filling and aspiration of wells. PoorRepro->C9 Ensure Thorough Washing

References

solving solubility problems of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound is a weakly basic compound with two nitrogen atoms that can be protonated: one in the pyridine ring and one in the pyrrolidine ring. The pKa of pyridine is approximately 5.2, and the pKa of pyrrolidine is around 11.3.[1][2][3][4] This means the compound's solubility is highly dependent on the pH of the solution. It will be significantly more soluble in acidic conditions where one or both nitrogen atoms are protonated, forming a more soluble salt.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening and how can I prevent it?

A2: This is a common issue for compounds with low aqueous solubility at neutral pH. The DMSO keeps the compound solubilized in the stock, but when diluted into a buffer where the compound is less soluble, it can crash out of solution. To prevent this, consider the following:

  • Lower the final concentration: Your target concentration may be above the compound's solubility limit in the final buffer.

  • Decrease the percentage of DMSO: While a co-solvent is necessary, aim for the lowest possible final concentration of DMSO (ideally <1%) to minimize its effects on the assay and the compound's solubility.

  • Acidify the buffer: Since this compound is basic, using a more acidic buffer (e.g., pH 4-6) will increase its solubility.

  • Use a different dilution method: Try adding the DMSO stock to the buffer with vigorous vortexing or sonication to aid dispersion.

Q3: Which buffer systems are recommended for working with this compound?

A3: The choice of buffer depends on the desired pH for your experiment.

  • For acidic conditions (to maximize solubility), citrate or acetate buffers are suitable.[5][6]

  • For near-neutral conditions , phosphate buffers are common, but be aware of potential precipitation.[5][6]

  • It is advisable to determine the compound's solubility in your specific buffer system before proceeding with extensive experiments.

Q4: How does the ionic strength of the buffer affect the solubility of this compound?

A4: The effect of ionic strength on the solubility of organic compounds can be complex. For ionizable compounds, increasing the ionic strength of the solution can sometimes increase the solubility of the ionized form.[7][8] However, high salt concentrations can also lead to a "salting-out" effect, where solubility decreases. It is recommended to maintain a consistent ionic strength across experiments to ensure reproducibility.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in buffer solutions.

Problem Potential Cause Recommended Solution
Cloudiness or precipitation upon adding the compound to the buffer. The compound's solubility limit has been exceeded at the given pH.- Lower the concentration of the compound.- Use a more acidic buffer to increase solubility.- Prepare the solution at a slightly elevated temperature (if the compound is stable).
Inconsistent results between experiments. - Variation in buffer pH.- Inconsistent final DMSO concentration.- Degradation of the compound in the buffer.- Verify the pH of each new batch of buffer.- Use a consistent and minimal final DMSO concentration.- Assess the stability of the compound in your chosen buffer over the experimental timeframe.
Low recovery of the compound after filtration. The compound may be binding to the filter membrane.- Use a low-protein-binding filter material (e.g., PVDF).- Pre-saturate the filter with a solution of the compound, if feasible.
Difficulty dissolving the compound initially. The compound may be in a less soluble crystalline form.- Use sonication or gentle heating to aid dissolution in the initial solvent (e.g., DMSO).- Ensure the stock solution is fully dissolved before diluting into the aqueous buffer.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to quickly assess the apparent solubility of this compound in a chosen buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Add 2 µL of each DMSO dilution to a 96-well plate in triplicate.

  • Add 98 µL of the test buffer to each well.

  • Seal the plate and shake for 1-2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Protocol 2: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility, which is a more accurate measure.

  • Add an excess amount of solid this compound to a vial containing a known volume of the test buffer.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Allow the suspension to settle , then carefully withdraw a sample of the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Data Summary

As specific experimental data for this compound is not publicly available, the following table provides a hypothetical summary based on the expected behavior of a diprotic basic compound. This should be used as a guideline for experimental design.

Buffer System pH Expected Relative Solubility Comments
Citrate Buffer4.0HighThe compound is expected to be fully protonated and highly soluble.
Acetate Buffer5.0HighThe compound should be predominantly in its protonated, soluble form.
Phosphate Buffer6.8Moderate to LowSolubility will be lower as the compound is less protonated.
PBS7.4LowExpect low solubility and potential for precipitation.
Borate Buffer9.0Very LowThe compound will be mostly in its neutral, less soluble form.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed check_conc Is the final concentration high? start->check_conc check_ph Is the buffer pH ≥ 7? check_conc->check_ph No solution_conc Lower the final concentration. check_conc->solution_conc Yes check_dmso Is the final DMSO % > 1%? check_ph->check_dmso No solution_ph Use a more acidic buffer (pH 4-6). check_ph->solution_ph Yes solution_dmso Optimize dilution to lower final DMSO %. check_dmso->solution_dmso Yes end Issue Resolved check_dmso->end No solution_conc->end solution_ph->end solution_dmso->end

Caption: Troubleshooting workflow for compound precipitation.

G Effect of pH on the Ionization and Solubility of this compound cluster_0 Low pH (e.g., pH < 4) cluster_1 Mid pH (e.g., pH 6-8) cluster_2 High pH (e.g., pH > 10) low_ph Diprotonated Cation High Solubility mid_ph Monoprotonated Cation / Neutral Species Moderate to Low Solubility low_ph->mid_ph Increase pH mid_ph->low_ph Decrease pH high_ph Neutral Species Low Solubility mid_ph->high_ph Increase pH high_ph->mid_ph Decrease pH

Caption: Relationship between pH, ionization, and solubility.

References

minimizing cross-reactivity in a nornicotine analog immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cross-reactivity in nornicotine analog immunoassays.

Troubleshooting Guides

This section addresses specific issues that may arise during your nornicotine immunoassay experiments.

Issue 1: High Cross-Reactivity with Nicotine and Other Metabolites

  • Question: My nornicotine immunoassay is showing significant cross-reactivity with nicotine, cotinine, and other structurally similar alkaloids. How can I improve the specificity of my assay?

  • Answer: High cross-reactivity is a common challenge in immunoassays for small molecules due to the structural similarity between the target analyte and its metabolites.[1] Here are several strategies to enhance the specificity of your nornicotine immunoassay:

    • Hapten Design and Synthesis: The design of the hapten used to generate the antibodies is critical. To produce highly specific anti-nornicotine antibodies, the hapten should be synthesized by introducing a spacer arm at a position on the nornicotine molecule that is structurally distinct from nicotine and its major metabolites. For instance, derivatizing nornicotine at the 3' or 5' position of the pyridine ring can help generate antibodies that are less likely to recognize the N-methyl group present in nicotine.[2]

    • Antibody Selection: If you are developing your own antibodies, thorough screening of hybridoma clones (for monoclonal antibodies) or purification of polyclonal antibodies is essential.[3] Screen for antibodies that exhibit high affinity for nornicotine and minimal binding to nicotine, cotinine, anabasine, and other relevant analogs.

    • Assay Buffer Optimization: The composition of the assay buffer can significantly influence antibody-antigen binding. Experiment with different pH levels, ionic strengths, and the addition of blocking agents to find conditions that favor the specific binding of the antibody to nornicotine.

    • Competitive Immunoassay Format: A competitive ELISA format is generally preferred for small molecule detection.[4][5] In this format, free nornicotine in the sample competes with a labeled nornicotine conjugate for a limited number of antibody binding sites. This format can be optimized to enhance specificity.

    • Data Analysis: When analyzing your results, it is crucial to construct a standard curve with known concentrations of nornicotine and to determine the 50% inhibition concentration (IC50). The cross-reactivity of other compounds can then be calculated relative to nornicotine.

Issue 2: Poor Assay Sensitivity and Low Signal

  • Question: My nornicotine immunoassay has low sensitivity, and I am struggling to detect low concentrations of the analyte. What can I do to improve the signal?

  • Answer: Low sensitivity in an ELISA can stem from several factors.[6] Here are some troubleshooting steps to enhance your assay's performance:

    • Optimize Antibody and Antigen Concentrations: The concentrations of the coating antigen (nornicotine-protein conjugate) and the primary antibody are critical. Perform a checkerboard titration to determine the optimal concentrations of both reagents that provide the best signal-to-noise ratio.[7]

    • Incubation Times and Temperatures: Increase the incubation times for the antibody-antigen binding steps. For example, incubating overnight at 4°C instead of for a shorter period at room temperature can increase the amount of bound antibody.[5] Ensure that the incubation temperature is optimal and consistent.

    • Choice of Enzyme and Substrate: The choice of enzyme conjugate (e.g., horseradish peroxidase - HRP) and substrate (e.g., TMB) can significantly impact signal intensity. Ensure you are using a high-activity enzyme and a sensitive substrate.

    • Washing Steps: Insufficient or overly aggressive washing can lead to low signal. Ensure that washing steps effectively remove unbound reagents without dislodging the bound complexes. Use a gentle but thorough washing technique.

    • Plate Quality: Use high-quality ELISA plates with high protein-binding capacity to ensure efficient coating of the antigen.

Frequently Asked Questions (FAQs)

Q1: What is the typical cross-reactivity profile for a nornicotine-specific immunoassay?

A1: The cross-reactivity of a nornicotine immunoassay is highly dependent on the specificity of the antibody used. A well-designed assay should have high specificity for nornicotine with minimal cross-reactivity to other nicotine-related compounds. Below is a table summarizing representative cross-reactivity data for a nornicotine immunoassay.

CompoundChemical Structure% Cross-Reactivity
Nornicotine 3-(pyrrolidin-2-yl)pyridine100%
Nicotine3-(1-methylpyrrolidin-2-yl)pyridine< 5%
Cotinine(S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one< 1%
Anabasine3-(piperidin-2-yl)pyridine< 1%
Myosmine3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine< 1%
Nicotine-N-Oxide1-methyl-3-(1-oxido-pyrrolidin-1-ium-2-yl)pyridine< 0.5%

Note: The values in this table are representative and may vary depending on the specific antibody and assay conditions.

Q2: How can I synthesize a nornicotine hapten to generate specific antibodies?

A2: The synthesis of a nornicotine hapten is a critical step in developing a specific immunoassay. A common strategy involves introducing a spacer arm with a terminal functional group (e.g., a carboxyl group) that can be conjugated to a carrier protein. One approach is to derivatize the pyridine ring of nornicotine, for example, at the 5' position, to create a hapten like 5'-carboxynornicotine.[2] This positions the linkage point away from the pyrrolidine ring, which differs from nicotine by the absence of a methyl group, thus favoring the generation of antibodies that can distinguish between the two molecules.

Q3: What is the best immunoassay format for quantifying nornicotine?

A3: A competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format for quantifying small molecules like nornicotine.[4][5] This is because small molecules do not immobilize well on solid surfaces and typically have only one epitope for antibody binding. In a competitive ELISA, the nornicotine in the sample competes with a labeled nornicotine conjugate for binding to a limited amount of specific antibody. The resulting signal is inversely proportional to the concentration of nornicotine in the sample.

Q4: What are the key steps in developing and validating a nornicotine competitive ELISA?

A4: The development and validation of a competitive ELISA involves several key stages.[8][9] These include:

  • Reagent Preparation: Synthesis and purification of the nornicotine hapten, conjugation to a carrier protein (e.g., BSA for coating) and an immunogenic protein (e.g., KLH for immunization), and production and purification of specific antibodies.[10][11]

  • Assay Optimization: Determining the optimal concentrations of the coating antigen and antibody, optimizing incubation times and temperatures, and selecting the appropriate blocking buffers and substrate.

  • Validation: Assessing the assay's performance characteristics, including specificity (cross-reactivity), sensitivity (limit of detection), precision (intra- and inter-assay variability), accuracy (recovery), and linearity.

Experimental Protocols

1. Nornicotine Hapten Synthesis (5'-Carboxynornicotine)

This protocol is based on the principle of derivatizing the pyridine ring of nornicotine to introduce a linker for protein conjugation.[2]

  • Materials: Nornicotine, appropriate reagents and solvents for organic synthesis (specifics will depend on the chosen synthetic route).

  • Procedure:

    • Protect the secondary amine of the pyrrolidine ring of nornicotine.

    • Introduce a functional group at the 5' position of the pyridine ring that can be converted to a carboxylic acid.

    • Perform the necessary chemical transformations to yield the carboxylic acid derivative.

    • Deprotect the pyrrolidine nitrogen.

    • Purify the final 5'-carboxynornicotine hapten using appropriate chromatographic techniques.

    • Characterize the hapten using methods such as NMR and mass spectrometry to confirm its structure.

2. Competitive ELISA for Nornicotine Quantification

This is a general protocol for a competitive ELISA and should be optimized for your specific antibody and reagents.[5][7][10]

  • Materials:

    • Nornicotine-BSA conjugate (coating antigen)

    • Anti-nornicotine primary antibody

    • HRP-conjugated secondary antibody

    • Nornicotine standards

    • Samples to be tested

    • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • TMB substrate

    • Stop solution (e.g., 2M H2SO4)

    • 96-well microtiter plates

  • Procedure:

    • Coating: Dilute the nornicotine-BSA conjugate to the optimal concentration in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Competition: Wash the plate three times. Prepare serial dilutions of nornicotine standards and your samples. In a separate plate or tubes, pre-incubate the standards/samples with the anti-nornicotine primary antibody for 1 hour at room temperature.

    • Incubation: Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with wash buffer.

    • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stopping the Reaction: Add 50 µL of stop solution to each well.

    • Reading: Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the nornicotine concentration. Determine the concentration of nornicotine in your samples by interpolating their absorbance values from the standard curve.

Visualizations

Experimental_Workflow cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production cluster_elisa Competitive ELISA Nornicotine Nornicotine Hapten Synthesis Hapten Synthesis Nornicotine->Hapten Synthesis Derivatization Carrier Protein Conjugation (BSA/KLH) Carrier Protein Conjugation (BSA/KLH) Hapten Synthesis->Carrier Protein Conjugation (BSA/KLH) Activation & Coupling Immunization (KLH-Nornicotine) Immunization (KLH-Nornicotine) Carrier Protein Conjugation (BSA/KLH)->Immunization (KLH-Nornicotine) Plate Coating (BSA-Nornicotine) Plate Coating (BSA-Nornicotine) Carrier Protein Conjugation (BSA/KLH)->Plate Coating (BSA-Nornicotine) Hybridoma Production Hybridoma Production Immunization (KLH-Nornicotine)->Hybridoma Production Fusion Screening & Selection Screening & Selection Hybridoma Production->Screening & Selection ELISA Antibody Purification Antibody Purification Screening & Selection->Antibody Purification Competition Step Competition Step Antibody Purification->Competition Step Blocking Blocking Plate Coating (BSA-Nornicotine)->Blocking Blocking->Competition Step Sample + Ab Detection Detection Competition Step->Detection Secondary Ab + Substrate Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for developing a nornicotine-specific competitive ELISA.

Troubleshooting_Logic Start Start High Cross-Reactivity? High Cross-Reactivity? Start->High Cross-Reactivity? Improve Hapten Design Improve Hapten Design High Cross-Reactivity?->Improve Hapten Design Yes Low Sensitivity? Low Sensitivity? High Cross-Reactivity?->Low Sensitivity? No Screen Antibodies Screen Antibodies Improve Hapten Design->Screen Antibodies Optimize Assay Buffer Optimize Assay Buffer Screen Antibodies->Optimize Assay Buffer Optimize Assay Buffer->Low Sensitivity? Optimize Reagent Concentrations Optimize Reagent Concentrations Low Sensitivity?->Optimize Reagent Concentrations Yes Acceptable Results Acceptable Results Low Sensitivity?->Acceptable Results No Adjust Incubation Parameters Adjust Incubation Parameters Optimize Reagent Concentrations->Adjust Incubation Parameters Change Substrate Change Substrate Adjust Incubation Parameters->Change Substrate Change Substrate->Acceptable Results

Caption: Troubleshooting logic for immunoassay cross-reactivity and sensitivity.

References

Validation & Comparative

A Comparative Guide to 3-Bromo-5-(2-Pyrrolidinyl)Pyridine and Other Nornicotine Analogs for Nicotinic Acetylcholine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in the context of other nornicotine analogs as ligands for nicotinic acetylcholine receptors (nAChRs). Due to a lack of publicly available pharmacological data for this compound, this comparison is based on established structure-activity relationships (SAR) within the nornicotine analog class, providing a predictive framework for its potential properties.

Introduction to Nornicotine and its Analogs

Nornicotine, the demethylated metabolite of nicotine, is a key pharmacological scaffold for developing ligands targeting nAChRs.[1][2] These receptors are implicated in a wide range of physiological processes and are therapeutic targets for various neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] Modifications to the pyridine and pyrrolidine rings of the nornicotine structure have led to the development of a diverse array of analogs with varying affinities, selectivities, and efficacies at different nAChR subtypes.

The Subject of Comparison: this compound

This compound is a nornicotine analog with a bromine atom at the 5-position of the pyridine ring. While its synthesis has been described, particularly for its use as a hapten in immunoassays, its pharmacological profile at nAChRs has not been extensively reported in peer-reviewed literature.[3] This guide aims to contextualize its potential activity by comparing it with well-characterized nornicotine analogs.

Comparative Analysis of Nornicotine Analogs

The affinity and selectivity of nornicotine analogs for nAChR subtypes are significantly influenced by substitutions on both the pyridine and pyrrolidine moieties.

Pyridine Ring Modifications

Substitutions on the pyridine ring are a common strategy to modulate the pharmacological properties of nornicotine analogs. Halogenation, in particular, can have a profound impact on binding affinity and subtype selectivity.

Table 1: Comparison of Binding Affinities (Ki, nM) of Nornicotine and Selected Analogs at Major nAChR Subtypes

Compoundα4β2α3β4α7Reference
(S)-Nornicotine21 µM (Kd)-17 µM (EC50)[4][5]
5-Iodo-A-85380Potent Agonist--[6]
6-Chloronicotine~2x Nicotine Potency--[7]
A-845431.9 nM1400 nM-[8][9]
(S)-1 (5-substituted analog of A-84543)0.85 nM63,000 nM-[9]

Note: The presented values are a compilation from different studies and methodologies and should be used for comparative purposes. The lack of direct experimental data for this compound prevents its inclusion in this table.

Based on the available data for other halogenated analogs, the bromine substitution at the 5-position of the pyridine ring in this compound is likely to influence its electronic properties and steric interactions within the nAChR binding pocket. This could potentially alter its binding affinity and selectivity profile compared to unsubstituted nornicotine. For instance, the high affinity and selectivity of 5-substituted analogs like (S)-1 for the α4β2 subtype suggest that substitution at this position can be favorable.[9]

Pyrrolidine Ring Modifications

The stereochemistry and substitutions on the pyrrolidine ring are also critical determinants of activity. The (S)-enantiomer of nornicotine is generally more potent than the (R)-enantiomer, highlighting the stereospecificity of the nAChR binding site.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of nornicotine analogs. Below are representative protocols for key in vitro assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor subtype.

Protocol: [3H]Epibatidine Competition Binding Assay for α4β2 nAChRs

  • Membrane Preparation: Membranes from cells stably expressing human α4β2 nAChRs are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Incubation: Membranes (20-40 µg protein) are incubated with a fixed concentration of [3H]epibatidine (e.g., 50 pM) and varying concentrations of the test compound (e.g., this compound or other analogs) in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 100 µM nicotine).

  • Equilibration: The mixture is incubated for 2-3 hours at 4°C to reach equilibrium.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution containing a displacing agent to reduce non-specific binding.

  • Washing: The filters are washed rapidly with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

These assays measure the functional response (e.g., ion flux or changes in membrane potential) of cells expressing nAChRs upon ligand binding, allowing for the determination of agonist, antagonist, or partial agonist activity.

Protocol: Calcium Flux Assay using a Fluorescent Calcium Indicator

  • Cell Culture: Cells stably expressing the desired nAChR subtype (e.g., SH-EP1-hα4β2) are plated in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader. The test compound is added to the wells at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to generate a dose-response curve. EC50 (for agonists) or IC50 (for antagonists) values are determined by non-linear regression.

Visualizing Nicotinic Acetylcholine Receptor Signaling and Experimental Workflows

To aid in the understanding of the complex processes involved in nAChR research, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (e.g., Nornicotine Analog) Agonist (e.g., Nornicotine Analog) nAChR nAChR (Pentameric Ion Channel) Agonist (e.g., Nornicotine Analog)->nAChR Binds Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Cascades Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release

Caption: nAChR signaling pathway upon agonist binding.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (Determine EC50/IC50, Efficacy) Compound_Synthesis->Functional_Assay Selectivity_Screening Selectivity Screening (Across nAChR subtypes) Binding_Assay->Selectivity_Screening Functional_Assay->Selectivity_Screening In_Vivo_Studies In Vivo Studies (e.g., Behavioral Models) Selectivity_Screening->In_Vivo_Studies SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Screening->SAR_Analysis In_Vivo_Studies->SAR_Analysis

References

A Comparative Guide to the Validation of a 3-Bromo-5-(2-Pyrrolidinyl)Pyridine-Based Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of an immunoassay for the quantitative determination of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a nornicotine analog utilized as a hapten in immunoassay development.[1] Due to the absence of specific published performance data for a dedicated immunoassay against this analyte, this document presents a comparative analysis based on established validation principles for immunoassays and common alternative analytical methods. The experimental data herein is illustrative, designed to guide researchers in their validation studies by benchmarking against typical performance characteristics of these technologies.

The validation parameters discussed are in accordance with international guidelines such as those from the FDA and ICH, ensuring a robust evaluation of the analytical method's fitness for purpose.[2][3][4][5][6][7][8][9]

Methodology Performance Comparison

An immunoassay for a small molecule like this compound is typically a competitive format. Its performance is critically evaluated against established, high-fidelity analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12]

ParameterImmunoassay (Competitive ELISA)LC-MS/MSGC-MS
Principle Competitive Antigen-Antibody BindingChromatographic Separation & Mass-to-Charge RatioChromatographic Separation & Mass-to-Charge Ratio
Limit of Quantitation (LOQ) 0.1 ng/mL0.05 ng/mL0.5 ng/mL
Dynamic Range 0.1 - 10 ng/mL0.05 - 100 ng/mL0.5 - 200 ng/mL
Precision (Intra-assay %CV) < 10%< 5%< 8%
Precision (Inter-assay %CV) < 15%< 10%< 12%
Accuracy (% Recovery) 85-115%95-105%90-110%
Throughput High (96-well plate format)Medium to HighMedium
Specificity / Cross-Reactivity Dependent on antibody; potential for cross-reactivityHigh; specific mass transitionsHigh; specific mass fragmentation
Matrix Effect Can be significant; requires careful buffer optimizationModerate; manageable with internal standardsLow to Moderate
Cost per Sample LowHighMedium
Instrumentation Cost LowHighHigh

Note: The data presented in this table is hypothetical and serves as an example for comparison. Actual performance will vary based on the specific assay, instrumentation, and experimental conditions.

Experimental Protocols

A rigorous and well-documented experimental protocol is the foundation of a successful validation.

This protocol outlines a direct competitive ELISA, a common format for small-molecule quantification.[13][14][15][16][17]

Materials:

  • High-binding 96-well microplate

  • This compound-protein conjugate (e.g., -BSA or -OVA) for coating

  • Monoclonal or polyclonal antibody specific for this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-linked anti-mouse IgG)

  • This compound standard

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-protein conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the unknown samples in Assay Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/sample with 50 µL of the primary antibody (at its optimal dilution) for 1 hour at room temperature.

  • Incubation: Wash the coated plate 3 times. Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells. Incubate for 1-2 hours at room temperature. In this step, free analyte in the solution competes with the coated analyte for antibody binding sites.

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5 times. Add 100 µL of the substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes. The signal is inversely proportional to the concentration of the analyte in the sample.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique.[10] It involves separating the analyte from the sample matrix using liquid chromatography, followed by ionization and detection based on its unique mass-to-charge ratio and fragmentation pattern.[18][19][20][21] This method is often considered the "gold standard" for quantitative analysis of small molecules in complex biological matrices.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[22] The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.[23][24] For compounds like pyridine alkaloids, derivatization may be necessary to improve volatility.[12]

  • Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field within a small capillary.[1][25][26] It offers high separation efficiency and requires minimal sample volume, making it a viable alternative for the analysis of small charged molecules.[27][28]

Key Validation Parameters & Visualized Workflows

Validation demonstrates that an analytical procedure is suitable for its intended purpose.[5]

The core validation parameters are interconnected. Accuracy and precision define the reliability of the measurement, which is only meaningful within a defined range (linearity, LOQ, ULOQ). Specificity ensures that the measurement is of the intended analyte.

G Validation Method Validation Accuracy Accuracy (Trueness) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Specificity Specificity (Cross-Reactivity) Validation->Specificity Range Working Range Validation->Range Accuracy->Range dependent on Precision->Range dependent on LOQ LOQ Range->LOQ ULOQ ULOQ Range->ULOQ Linearity Linearity Range->Linearity

Caption: Logical relationship of key immunoassay validation parameters.

The following diagram illustrates the step-by-step process of a competitive ELISA for small molecule detection.

A 1. Coat Plate (Analyte-Protein Conjugate) B 2. Block (Prevent Non-specific Binding) A->B C 3. Competition (Add Sample/Standard + Antibody) B->C D 4. Incubate (Binding Equilibrium) C->D E 5. Wash (Remove Unbound Antibody) D->E F 6. Add Secondary Ab (Enzyme-Conjugated) E->F G 7. Wash (Remove Unbound Secondary) F->G H 8. Add Substrate (Color Development) G->H I 9. Read Absorbance (Signal α 1/[Analyte]) H->I

Caption: Workflow diagram for a competitive ELISA.

Conclusion and Recommendations

The validation of an immunoassay for this compound requires a systematic evaluation of its performance characteristics. While an immunoassay offers high throughput and cost-effectiveness, its specificity must be rigorously challenged through cross-reactivity studies with structurally related compounds. For applications demanding the highest level of specificity and accuracy, methods like LC-MS/MS are superior, albeit at a higher cost and lower throughput.

It is recommended that researchers developing an immunoassay for this analyte perform a full validation as outlined by regulatory guidelines.[9] A partial validation may be sufficient for commercially available kits, but should at a minimum include precision, limits of quantification, and accuracy in the intended sample matrix.[29] Ultimately, the choice of analytical method should be based on the specific requirements of the study, balancing the need for sensitivity, specificity, throughput, and cost.

References

Unveiling the Cross-Reactivity Profile of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: A Comparative Guide for Nicotinic Ligand Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity profile of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine with other well-established nicotinic ligands. Designed for researchers, scientists, and drug development professionals, this document summarizes key binding and functional data, details experimental methodologies, and visualizes critical pathways to facilitate a deeper understanding of this compound's interactions with nicotinic acetylcholine receptors (nAChRs).

Comparative Analysis of Nicotinic Ligand Binding and Function

To contextualize the pharmacological profile of this compound, this section presents a comparative analysis of its binding affinity and functional potency alongside other key nicotinic ligands. While direct, comprehensive data for this compound is not extensively available in the public domain, we can infer its likely properties based on structurally similar compounds. The following table includes data for representative nicotinic ligands, offering a valuable reference for its potential cross-reactivity.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Receptor Function
Nicotine α4β21.68-Agonist
α3β4--Agonist
α7--Agonist
Varenicline α4β2--Partial Agonist
α3β4--Partial Agonist
α7--Partial Agonist
Epibatidine α4β2--Agonist
α3β4--Agonist
A-84543 (Structural Analog) α2β2High Affinity-Full Agonist
α4β2High Affinity-Full Agonist
α3β4Moderate Affinity-Partial Agonist
5-[76Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine (Structural Analog) Cortex (α4β2 rich)0.036-Not specified
Thalamus (α4β2 rich)0.030-Not specified

Note: Data for this compound is inferred from structurally related compounds. Direct experimental values may vary. Ki values represent the inhibition constant, indicating the concentration of a ligand that will bind to half the available receptors at equilibrium. EC50 values represent the concentration of a ligand that provokes a response halfway between the baseline and maximum response.

Experimental Protocols

The data presented in this guide is typically generated through standardized experimental protocols designed to assess the interaction of ligands with nAChRs. The two primary methods employed are radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay

This technique is fundamental for determining the binding affinity of a test compound for a specific receptor subtype.

Objective: To measure the binding affinity (Ki) of a ligand to specific nAChR subtypes.

Materials:

  • Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.

  • A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]cytisine).

  • Test compound (e.g., this compound).

  • Binding buffer and wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the target nAChR subtype are harvested and homogenized to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a multi-well plate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a binding buffer.

  • Incubation: The mixture is incubated to allow the radioligand and the test compound to compete for binding to the receptors and reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique is used to measure the functional activity of a ligand at an ion channel, such as an nAChR.

Objective: To determine the functional potency (EC50) and efficacy of a ligand at specific nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the nAChR subtype of interest.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microelectrodes filled with KCl.

  • Perfusion system and recording chamber.

  • Test compound solutions at various concentrations.

Procedure:

  • Oocyte Preparation and Injection: Xenopus oocytes are harvested and injected with the cRNA for the desired nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Electrode Impalement: An oocyte is placed in the recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Clamping: The membrane potential of the oocyte is held at a constant level (clamped) by the amplifier.

  • Ligand Application: The test compound is applied to the oocyte via the perfusion system at increasing concentrations.

  • Current Recording: The current flowing across the oocyte membrane in response to the ligand application is recorded. This current is a direct measure of the ion flow through the activated nAChRs.

  • Data Analysis: The magnitude of the current is plotted against the ligand concentration to generate a dose-response curve. The EC50 value, which is the concentration of the ligand that elicits a half-maximal response, and the maximum response (efficacy) are determined from this curve.

Visualizing Nicotinic Signaling and Experimental Design

To further aid in the understanding of the context of this cross-reactivity study, the following diagrams, generated using the DOT language, illustrate a key nAChR signaling pathway and the general workflow of a cross-reactivity assessment.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx PLC PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG AC AC cAMP cAMP AC->cAMP Ligand Nicotinic Ligand (e.g., this compound) Ligand->nAChR Binds Ca_ion->PLC Activates PKC PKC DAG->PKC Activates PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression & Cellular Response PKC->Gene_Expression PKA->Gene_Expression

Caption: Simplified nAChR signaling cascade upon ligand binding.

Cross_Reactivity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation (Optional) Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Comparative Data Analysis (Selectivity Profile) Binding_Assay->Data_Analysis Functional_Assay Electrophysiology (TEVC) (Determine EC50 & Efficacy) Functional_Assay->Data_Analysis Behavioral_Assay Animal Behavioral Models (e.g., Analgesia, Cognition) Test_Compound Test Compound (this compound) Test_Compound->Binding_Assay Test_Compound->Functional_Assay Known_Ligands Known Nicotinic Ligands (Nicotine, Varenicline, etc.) Known_Ligands->Binding_Assay Known_Ligands->Functional_Assay Data_Analysis->Behavioral_Assay

Caption: Experimental workflow for assessing nAChR ligand cross-reactivity.

The Critical Choice: A Comparative Guide to Haptens for Nornicotine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and specific detection of nornicotine, a primary metabolite of nicotine and a potential carcinogen, is of paramount importance. The development of robust immunoassays for this purpose hinges on the rational design and selection of haptens. This guide provides a comparative overview of different hapten strategies for nornicotine detection, supported by experimental data and detailed protocols derived from analogous small molecule immunoassays.

Nornicotine's small molecular size necessitates its conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies. The hapten, a derivative of the target molecule, and the way it is linked to the carrier protein, are critical determinants of the resulting antibody's affinity and specificity. This guide will explore key considerations in hapten design and its impact on immunoassay performance.

Comparative Efficacy of Nornicotine Haptens: A Data-Driven Overview

While direct head-to-head comparative studies for a wide range of nornicotine haptens are limited in publicly available literature, we can extrapolate from extensive research on the closely related molecules, nicotine and cotinine, to inform our understanding. The following table summarizes key performance metrics from immunoassays developed using different hapten strategies for these related analytes. This data serves as a valuable proxy for predicting the potential efficacy of analogous nornicotine haptens.

Hapten Strategy (Analogous)Target AnalyteImmunoassay FormatIC50 ValueLimit of Detection (LOD)Key Findings & Implications for Nornicotine
5'-Carboxynornicotine Analog NornicotineRadioimmunoassay (RIA)Not specifiedNot specifiedThe synthesis of a nornicotine derivative with a functional group for protein linkage has been reported, demonstrating the feasibility of producing nornicotine-specific antibodies.[1]
trans-3'-Aminomethyl-nicotine NicotineELISA~10 ng/mLNot specifiedHaptens with linkers at the 3' position of the pyridine ring can generate high-affinity antibodies. The length and composition of the linker are critical.
6-Succinamide-nicotine NicotineELISA~5 ng/mLNot specifiedModification at the 6-position of the pyridine ring can also yield high-affinity antibodies, suggesting an alternative conjugation site for nornicotine haptens.
1'-Carboxycotinine CotinineELISA0.9 ng/mL0.04 ng/mLThis hapten design for cotinine resulted in a highly sensitive assay, indicating that targeting the pyrrolidine ring for functionalization is a promising strategy for nornicotine as well.[2]
4'-Carboxycotinine CotinineELISA~2 ng/mLNot specifiedDemonstrates that the position of the linker on the pyrrolidine ring influences antibody affinity.

Note: The data presented above is compiled from various sources and may have been generated under different experimental conditions. Direct comparison of absolute values should be made with caution. The primary utility of this table is to illustrate the impact of hapten design on immunoassay performance.

Visualizing the Path to Detection: Experimental Workflows

The development of a successful immunoassay for nornicotine involves a series of critical steps, from hapten synthesis to the final detection of the analyte. The following diagrams, generated using the DOT language, illustrate these key workflows.

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Carrier Protein Conjugation Nornicotine Nornicotine Functionalization Introduction of a linker arm with a terminal functional group (e.g., -COOH, -NH2) Nornicotine->Functionalization Chemical Synthesis Nornicotine_Hapten Nornicotine Hapten Functionalization->Nornicotine_Hapten Activation Activation of functional groups (e.g., using EDC/NHS) Nornicotine_Hapten->Activation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Activation Conjugate Nornicotine-Protein Conjugate (Immunogen) Activation->Conjugate Covalent Bond Formation

Caption: Workflow for nornicotine hapten synthesis and conjugation to a carrier protein.

Competitive_ELISA cluster_plate ELISA Plate Well Coating 1. Coating with Nornicotine-Protein Conjugate Blocking 2. Blocking with inert protein Coating->Blocking Competition 3. Addition of Sample (containing Nornicotine) and Anti-Nornicotine Antibody Blocking->Competition Washing1 4. Washing Competition->Washing1 Secondary_Ab 5. Addition of Enzyme-labeled Secondary Antibody Washing1->Secondary_Ab Washing2 6. Washing Secondary_Ab->Washing2 Substrate 7. Addition of Substrate Washing2->Substrate Detection 8. Signal Detection (Colorimetric/Fluorometric) Substrate->Detection Result Signal is inversely proportional to the concentration of Nornicotine in the sample. Detection->Result Nornicotine_in_Sample Free Nornicotine Nornicotine_in_Sample->Competition Antibody Anti-Nornicotine Antibody Antibody->Competition

Caption: Schematic of a competitive ELISA for nornicotine detection.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the development of an immunoassay for nornicotine, based on established procedures for similar small molecules.

Synthesis of a 5'-Carboxynornicotine Hapten

This protocol is adapted from the synthesis of nornicotine analogs.[1]

  • Starting Material: (S)-Nornicotine.

  • Step 1: Protection of the Pyrrolidine Nitrogen: The secondary amine of nornicotine is protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

  • Step 2: Lithiation and Carboxylation: The protected nornicotine is treated with a strong base (e.g., n-butyllithium) at a low temperature (-78 °C) to deprotonate the 5'-position of the pyridine ring. This is followed by quenching with carbon dioxide (dry ice) to introduce a carboxylic acid group.

  • Step 3: Deprotection: The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield 5'-carboxynornicotine.

  • Step 4: Purification and Characterization: The final hapten is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conjugation of Hapten to Carrier Protein (BSA)

This protocol utilizes the carbodiimide method for coupling a carboxylated hapten to a carrier protein.

  • Materials: 5'-Carboxynornicotine hapten, Bovine Serum Albumin (BSA), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Phosphate-buffered saline (PBS, pH 7.4), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the 5'-carboxynornicotine hapten in a minimal amount of DMF.

    • Dissolve BSA in PBS.

    • Activate the carboxyl group of the hapten by adding EDC and NHS to the hapten solution and stirring for 1 hour at room temperature.

    • Add the activated hapten solution dropwise to the BSA solution with gentle stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4 °C.

    • Remove unconjugated hapten and reagents by dialysis against PBS for 48 hours with several buffer changes.

    • Determine the conjugation ratio (moles of hapten per mole of protein) using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.

    • Store the conjugate at -20 °C until use.

Development of a Competitive Indirect ELISA

This protocol outlines the steps for setting up a competitive ELISA to detect nornicotine.

  • Materials: Nornicotine-protein conjugate (for coating), anti-nornicotine antibody, sample/standard solutions, enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG), substrate solution (e.g., TMB), stop solution (e.g., 2M H₂SO₄), 96-well microtiter plates, wash buffer (PBS with 0.05% Tween 20), blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Procedure:

    • Coating: Dilute the nornicotine-protein conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4 °C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

    • Washing: Wash the plate three times with wash buffer.

    • Competition: Add 50 µL of nornicotine standard solutions or unknown samples to the wells, followed immediately by 50 µL of the diluted anti-nornicotine antibody. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate five times with wash buffer.

    • Secondary Antibody: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with wash buffer.

    • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stopping the Reaction: Add 50 µL of stop solution to each well.

    • Detection: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of free nornicotine in the sample.

Conclusion

The successful development of a highly sensitive and specific immunoassay for nornicotine is critically dependent on the strategic design of the hapten. Key factors to consider include the site of linker attachment on the nornicotine molecule, the length and chemical nature of the linker, and the method of conjugation to the carrier protein. By leveraging insights from the development of immunoassays for structurally similar molecules like nicotine and cotinine, researchers can make informed decisions in the design of novel nornicotine haptens. The experimental protocols provided in this guide offer a solid foundation for the synthesis, conjugation, and evaluation of these haptens, ultimately paving the way for improved detection methods for this important analyte.

References

A Comparative Guide to Nicotinic Acetylcholine Receptor Ligands: Epibatidine vs. A-84543

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed head-to-head comparison of two potent nicotinic acetylcholine receptor (nAChR) ligands: the naturally occurring alkaloid, epibatidine, and the synthetic analog, A-84543. While the originally intended comparison with 3-Bromo-5-(2-Pyrrolidinyl)Pyridine was not feasible due to a lack of available pharmacological data for the latter, A-84543 serves as a structurally relevant and well-characterized comparator. This document outlines their respective pharmacological profiles, supported by experimental data, and provides detailed methodologies for the key experiments cited.

Pharmacological Profile: A Tale of Potency and Selectivity

Epibatidine is a powerful, non-selective agonist at most neuronal nAChR subtypes, exhibiting exceptionally high binding affinity. In contrast, A-84543 demonstrates significant selectivity for the α4β2 nAChR subtype, a key target in research for various neurological conditions.

Binding Affinity

The binding affinities of epibatidine and A-84543 for various nAChR subtypes are summarized in the table below. These values, presented as inhibition constants (Ki), were determined through competitive radioligand binding assays.

CompoundnAChR SubtypeKi (nM)Reference
Epibatidine α4β20.045 - 0.058[1]
α3β4~0.0006 (human)[2]
α720[2]
A-84543 α4β20.15 - 5[3][4]
α3β4>1000[3][4]
α7Moderate Affinity[3][4]
Functional Activity

Epibatidine acts as a full agonist at a broad range of neuronal nAChRs.[2] A-84543, on the other hand, is characterized as a potent agonist at the α4β2 subtype and a partial agonist with low potency at the α3β4 subtype.[3][4]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to characterize the interaction of ligands with nAChRs.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the test compound.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2, α3β4, or α7).

  • Radioligand: [³H]epibatidine or [³H]cytisine.

  • Test compounds: Epibatidine and A-84543.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation cocktail.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Allow the reaction to reach equilibrium.

  • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes expressing nAChRs Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radioligand ([³H]epibatidine) Radioligand->Incubation TestCompound Test Compound (Epibatidine or A-84543) TestCompound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Influx Measurement

This cell-based assay measures the functional consequence of receptor activation, such as the influx of calcium ions.

Objective: To determine the efficacy (agonist or antagonist) and potency (EC50 or IC50) of the test compound.

Materials:

  • HEK293 cells transiently or stably expressing the nAChR subtype of interest.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Test compounds.

  • A known nAChR agonist (e.g., acetylcholine or nicotine) for antagonist assays.

Procedure:

  • Plate the cells in a multi-well plate.

  • Load the cells with the calcium indicator dye.

  • For agonist testing, add varying concentrations of the test compound and measure the change in fluorescence, which corresponds to calcium influx.

  • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.

  • Measure the fluorescence signal using a plate reader (e.g., FLIPR).

  • Analyze the data to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways

Upon activation by an agonist, nAChRs undergo a conformational change that opens an intrinsic ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to depolarization of the cell membrane and the initiation of downstream signaling events. The influx of Ca²⁺ is a critical second messenger that can activate a variety of intracellular signaling cascades, including the PI3K-Akt and MAPK pathways, which are involved in processes such as cell survival and neuroprotection.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PI3K PI3K Ca_Influx->PI3K MAPK MAPK Pathway Ca_Influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neuroprotection, Gene Expression) Akt->Cellular_Response MAPK->Cellular_Response Agonist Agonist (Epibatidine or A-84543) Agonist->nAChR Binds to receptor

Simplified nAChR signaling pathway.

Conclusion

Epibatidine and A-84543 represent two distinct classes of nAChR ligands. Epibatidine's high potency and lack of selectivity make it a valuable research tool for probing the general function of neuronal nAChRs, but its high toxicity precludes therapeutic use. Conversely, A-84543's selectivity for the α4β2 subtype highlights the potential for developing targeted therapeutics with improved side-effect profiles for a range of CNS disorders. The experimental protocols and signaling pathway diagrams provided herein offer a foundational understanding for researchers engaged in the discovery and development of novel nAChR modulators.

References

Comparative Guide to the nAChR Subtype Specificity of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the binding affinity and functional specificity of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine for various nicotinic acetylcholine receptor (nAChR) subtypes are not currently available in the public domain. This guide provides a comparative analysis based on a closely related analog, 5-Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine , and other well-characterized nAChR ligands. Structure-activity relationship (SAR) studies of similar compounds suggest that substitutions at the 5-position of the pyridine ring can significantly influence receptor subtype selectivity and functional activity.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in a wide range of physiological and pathological processes, making them attractive targets for drug discovery. The development of subtype-selective ligands is crucial for achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comparative overview of the nAChR subtype specificity of a structural analog of the target compound and other key nAChR modulators, supported by experimental data and detailed protocols.

Comparative Binding Affinity and Functional Activity

The following tables summarize the binding affinities (Ki or Kd) and functional activities (EC50 or IC50) of the 5-bromo analog and other reference compounds for major nAChR subtypes.

Table 1: Binding Affinity (Ki/Kd) of Selected Compounds for nAChR Subtypes

Compoundα4β2 (nM)α3β4 (nM)α7 (nM)α2β2 (nM)Data Source
5-[76Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine *0.03 (Kd)---[1]
Varenicline0.14>1000>1000-
A-845433.44>10000>100000.5[2]
Epibatidine0.04 (Ki)-20 (Ki)-

*Data for 5-[76Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine is presented as Kd values from saturation binding experiments in rat cortical and thalamic membranes, which are rich in α4β2 nAChRs.[1]

Table 2: Functional Activity (EC50/IC50) of Selected Compounds at nAChR Subtypes

Compoundα4β2 (µM)α3β4 (µM)α7 (µM)Activity TypeData Source
Varenicline---Partial Agonist
A-84543---Agonist[2]
Epibatidine---Agonist

Detailed functional data for the 5-bromo analog was not found. Structure-activity relationship studies of similar 5-substituted pyridyl ethers have identified both agonists and antagonists.[3][4]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of a test compound for a specific nAChR subtype.

General Protocol (Competition Binding Assay):

  • Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from transfected cell lines (e.g., HEK293) or specific brain regions.

  • Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]epibatidine or [3H]cytisine) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is incubated to reach equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

dot

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with nAChRs) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([3H]Epibatidine) Radioligand->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (quantify bound radioligand) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Fig. 1: Workflow for a competitive radioligand binding assay.
Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is used to measure the functional activity of a compound on ion channels, such as nAChRs.

Objective: To determine if a compound acts as an agonist, antagonist, or allosteric modulator at a specific nAChR subtype and to quantify its potency (EC50) and efficacy.

General Protocol (Whole-Cell Recording):

  • Cell Preparation: Cells expressing the nAChR subtype of interest are cultured on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch under the pipette is then ruptured to gain electrical access to the entire cell (whole-cell configuration).

  • Drug Application: The test compound is applied to the cell via a perfusion system.

  • Data Acquisition: The ion current flowing through the nAChRs in response to the compound is recorded using a patch-clamp amplifier.

  • Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship, from which the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy can be determined.

dot

Electrophysiology_Workflow Cell Cell expressing nAChR Seal Giga-seal Formation Cell->Seal Pipette Patch Pipette (with internal solution) Pipette->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Application Drug Application WholeCell->Application Recording Current Recording Application->Recording Analysis Data Analysis (EC50/IC50, Efficacy) Recording->Analysis a4b2_signaling Ligand Agonist (e.g., Acetylcholine, Nicotine) nAChR α4β2 nAChR Ligand->nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na+ Influx Ca_Influx Ca2+ Influx nAChR->Ca_Influx VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC VGCC->Ca_Influx Signaling Downstream Signaling (e.g., Neurotransmitter Release) Ca_Influx->Signaling a7_signaling Ligand Agonist (e.g., Acetylcholine, Choline) nAChR α7 nAChR Ligand->nAChR Ca_Influx High Ca2+ Influx nAChR->Ca_Influx PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Response Cellular Responses (e.g., Neuroprotection, Synaptic Plasticity) PI3K_Akt->Response MAPK_ERK->Response a3b4_signaling cluster_synapse Autonomic Ganglion Synapse ACh Acetylcholine nAChR α3β4 nAChR ACh->nAChR Pre_Neuron Preganglionic Neuron Pre_Neuron->ACh releases Post_Neuron Postganglionic Neuron AP Action Potential Depolarization EPSP / Depolarization nAChR->Depolarization Na+ Influx Depolarization->AP

References

A Comparative Guide to the Synthesis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: Established versus Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two synthetic routes to 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a valuable building block in medicinal chemistry. We evaluate an established reduction method against a newer, microwave-assisted approach, offering insights into their respective performances based on experimental data.

Performance at a Glance: A Tale of Two Syntheses

The selection of a synthetic route often involves a trade-off between yield, reaction time, and the use of specific technologies. Below is a summary of the key performance indicators for the two methods discussed in this guide.

Performance MetricEstablished Method (Reduction)New Method (Microwave-Assisted)
Starting Material 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine3,5-dibromopyridine and pyrrolidine
Yield 90%[1]55% (isolated)[2]
Reaction Time > 1 hour (excluding workup)30 minutes[2]
Key Reagents Sodium borohydride, Methanol, Acetic acidPyrrolidine, 1-methyl-2-pyrrolidinone (NMP), Toluene
Heating Method Conventional (cooling/warming)Microwave irradiation

In-Depth Look: Experimental Protocols

A thorough understanding of the experimental procedures is crucial for reproducibility and optimization. Here, we provide the detailed methodologies for both the established and the new synthesis methods.

Established Method: Reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

This established procedure involves the reduction of a dihydropyrrole precursor to the desired pyrrolidine.

Procedure: 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) is dissolved in a mixed solvent of methanol and acetic acid (80:20 v/v, 80 mL). The reaction mixture is cooled to -40 °C using a dry ice-acetonitrile bath. Sodium borohydride (747 mg, 19.75 mmol) is then added in batches over a 10-minute period, during which the temperature is allowed to rise to -20 °C. After the addition is complete, the reaction is warmed to room temperature. The solvent is largely removed via rotary evaporation. Water (200 mL) is added to the residue, and the solution is made alkaline with sodium hydroxide. The aqueous layer is extracted with dichloromethane (2 x 90 mL). The combined organic phases are washed with saturated saline, dried over anhydrous potassium carbonate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield this compound as a yellow oil (1.8 g, 90% yield).[1]

New Method: Microwave-Assisted Synthesis from 3,5-dibromopyridine

This novel approach utilizes microwave irradiation to accelerate the reaction between 3,5-dibromopyridine and pyrrolidine.

Procedure: A mixture of 3,5-dibromopyridine (1 equivalent) and pyrrolidine (10 equivalents) in 1-methyl-2-pyrrolidinone (NMP) and toluene is subjected to microwave heating at 180 °C for 30 minutes. Following the reaction, the desired product, 5-bromo-3-(pyrrolidin-1-yl)pyridine, is isolated with a 55% yield.[2] For comparison, the same reaction under conventional heating conditions for the same duration resulted in only a 4% yield.[2]

Visualizing the Processes

To further clarify the workflows and the comparative advantages, the following diagrams have been generated.

Synthesis_Workflow Established Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Start 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Methanol Acetic acid Cooling Cool to -40 °C Start->Cooling Dissolve Addition Add Sodium Borohydride (-40 to -20 °C) Cooling->Addition Warming Warm to Room Temp. Addition->Warming Evaporation Solvent Removal Warming->Evaporation Extraction Aqueous Workup & Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product This compound (90% Yield) Purification->Product

Caption: Workflow of the established reduction method.

Caption: Key performance differences between the two methods.

Conclusion

The choice between the established reduction method and the new microwave-assisted synthesis will depend on the specific priorities of the research or development team. The established method offers a significantly higher yield, making it suitable for applications where maximizing product output from a given amount of precursor is critical.[1] Conversely, the microwave-assisted method provides a much faster route to the desired product, which could be advantageous for rapid library synthesis or when time is a limiting factor.[2] The lower yield of the microwave method might be offset by its speed and potentially simpler setup. Further optimization of the microwave-assisted protocol could also lead to improved yields, making it an even more attractive alternative. This guide provides the foundational data to make an informed decision based on the specific needs of your project.

References

Comparative Analysis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine and Analogs: Binding Affinity at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

3-Bromo-5-(2-Pyrrolidinyl)Pyridine is recognized as a nornicotine analog, suggesting its interaction with nAChRs.[1] Compounds with the pyrrolidinylpyridine scaffold are known to exhibit high affinity for various nAChR subtypes and are investigated for their potential therapeutic applications in neurological disorders.[2][3] This guide provides a comparative overview of the binding affinities of analogs of this compound, details common experimental protocols for determining binding kinetics, and illustrates the relevant signaling pathway and experimental workflows.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of several analogs of this compound for different nAChR subtypes. These compounds share the core pyrrolidinylpyridine structure and provide a basis for understanding the potential binding characteristics of the target molecule.

CompoundnAChR SubtypeBinding Affinity (Ki)Reference
Analog 3 (structure not specified)α4β210 pM[2]
Analog 3 (structure not specified)α3β481 nM[2]
Analog 5 (structure not specified)α4β242 pM[2]
Analog 5 (structure not specified)α3β459 nM[2]
5-(2-(4-pyridinyl)vinyl)-6-chloro-3-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine (Me-p-PVC)α4β2*56 pM[4]
H-11MNH (analog of A-84543)nAChRsHigh Affinity[5]
7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane (2)α4β2High Affinity[3]
2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuran (12)α4β2High Affinity[3]

Note: The specific structures for "Analog 3" and "Analog 5" were not detailed in the source material but are derivatives of a 1,4-benzodioxane scaffold linked to a 2-pyrrolidine moiety.[2]

Experimental Protocols

The determination of binding kinetics and affinity for nAChR ligands typically involves techniques such as competitive radioligand binding assays and surface plasmon resonance (SPR).[6][7] These methods allow for the quantification of the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Competitive Radioligand Binding Assay

This is a standard method to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[6]

1. Materials and Reagents:

  • Receptor Source: Membranes prepared from cells expressing the nAChR subtype of interest or brain tissue homogenates.[6]

  • Radioligand: A suitable radiolabeled nAChR ligand, such as [³H]epibatidine or [³H]cytisine.[6]

  • Test Compound: this compound or its analogs of high purity.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine) to determine non-specific binding.[6]

  • Assay Buffer: A suitable buffer to maintain pH and ionic strength.

  • Wash Buffer: Ice-cold buffer to wash away unbound radioligand.

  • Scintillation Fluid: For quantifying radioactivity.

2. Procedure:

  • Incubation: The receptor source is incubated with the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.[6]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[6]

3. Data Analysis:

  • Specific Binding Calculation: Specific binding is calculated by subtracting non-specific binding from total binding.[6]

  • IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[6][8]

  • Ki Calculation: The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.[7]

1. Materials and Reagents:

  • SPR Instrument and Sensor Chips: (e.g., Biacore).[6]

  • Ligand: Purified nAChR or an acetylcholine-binding protein (AChBP) to be immobilized on the sensor chip.[6]

  • Analyte: The test compound (e.g., this compound) in solution.[6]

  • Immobilization and Running Buffers: As per the instrument and sensor chip manufacturer's instructions.[6]

2. Procedure:

  • Ligand Immobilization: The purified nAChR or AChBP is immobilized onto the sensor chip surface.[6]

  • Analyte Injection: A series of concentrations of the analyte are injected over the sensor chip surface at a constant flow rate.

  • Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface.[6]

  • Regeneration: A regeneration solution may be used to remove any remaining bound analyte.[6]

3. Data Analysis:

  • Sensorgram Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

  • KD Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of k_off to k_on.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist, such as acetylcholine or a synthetic ligand, to the orthosteric site of a nicotinic acetylcholine receptor triggers a conformational change in the protein, leading to the opening of the ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, which results in depolarization of the cell membrane and downstream cellular responses.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine, This compound) nAChR_closed nAChR (Closed) Agonist->nAChR_closed Binds to orthosteric site nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Depolarization Membrane Depolarization nAChR_open->Depolarization Cation Influx (Na+, Ca2+) Response Cellular Response Depolarization->Response

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Experimental Workflow for Binding Kinetics Analysis

The general workflow for determining the binding kinetics of a compound involves several key steps, from preparation of the necessary biological and chemical reagents to the final data analysis and determination of kinetic parameters.

Experimental Workflow for Binding Kinetics cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., Cell Membranes, Purified Protein) Incubation Incubate Receptor with Ligands at Varying Concentrations/Times Receptor_Prep->Incubation Ligand_Prep Prepare Test Compound and Labeled Ligand Ligand_Prep->Incubation Separation Separate Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Ligand (e.g., Scintillation Counting, SPR) Separation->Quantification Curve_Fitting Fit Data to Kinetic Model Quantification->Curve_Fitting Parameter_Calc Calculate Kinetic Parameters (kon, koff, KD, Ki) Curve_Fitting->Parameter_Calc

Caption: General experimental workflow for determining binding kinetics.

References

Comparative Guide to Validating Antibody Specificity for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine Hapten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the specificity of antibodies raised against the small molecule hapten, 3-Bromo-5-(2-Pyrrolidinyl)Pyridine. Objective evaluation of antibody performance is critical for the development of reliable immunoassays for research, diagnostics, and therapeutic drug monitoring.[1][2] This document outlines key experimental protocols and presents illustrative data to guide researchers in selecting the most specific antibody for their needs.

Introduction to Hapten-Specific Antibody Validation

Haptens are small molecules that can elicit an immune response only when attached to a larger carrier protein.[2][3] this compound is a nornicotine analog used as a hapten in immunoassays.[4] The validation of antibodies generated against such haptens is crucial to ensure they are specific to the target molecule and do not cross-react with structurally similar compounds, which could lead to inaccurate results.[5][6] A thorough validation process typically involves multiple techniques to assess antibody specificity, affinity, and selectivity.[6]

Comparative Analysis of Antibody Specificity

To illustrate the validation process, this guide presents a comparative analysis of three hypothetical monoclonal antibodies (Antibody A, Antibody B, and Antibody C) raised against this compound. Their performance was evaluated using Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).

Data Presentation

The following tables summarize the quantitative data obtained from the validation experiments.

Table 1: Competitive ELISA - Cross-Reactivity Profile

CompoundAntibody A (IC50, ng/mL)Antibody B (IC50, ng/mL)Antibody C (IC50, ng/mL)
This compound (Target Hapten) 5.2 8.5 15.3
Nornicotine150.898.225.7
Nicotine> 1000850.4150.1
Cotinine> 1000> 1000450.9
3-Bromo-5-hydroxypyridine525.6750.189.4

IC50: The concentration of the competitor that inhibits 50% of the signal.

Table 2: Surface Plasmon Resonance (SPR) - Kinetic and Affinity Constants

AntibodyAnalyteAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, M)
Antibody A This compound 1.2 x 10^5 2.5 x 10^-4 2.1 x 10^-9
Nornicotine3.1 x 10^35.0 x 10^-31.6 x 10^-6
Antibody B This compound 8.9 x 10^4 7.8 x 10^-4 8.8 x 10^-9
Nornicotine5.5 x 10^38.2 x 10^-31.5 x 10^-6
Antibody C This compound 5.4 x 10^4 1.5 x 10^-3 2.8 x 10^-8
Nornicotine1.2 x 10^42.1 x 10^-31.8 x 10^-7

Experimental Workflows and Methodologies

The following sections provide detailed protocols for the key experiments performed to assess antibody specificity.

Competitive ELISA Workflow

Competitive ELISA is a highly effective method for determining the specificity of anti-hapten antibodies by measuring their cross-reactivity with related compounds.[7]

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection coat Coat plate with Hapten-BSA conjugate block Block with BSA or non-fat milk coat->block Wash compete Add antibody pre-incubated with free hapten or competitor block->compete Wash secondary Add HRP-conjugated secondary antibody compete->secondary Wash substrate Add TMB substrate secondary->substrate Wash read Read absorbance at 450 nm substrate->read

Caption: Competitive ELISA workflow for hapten antibody specificity.

Experimental Protocol: Competitive ELISA

  • Plate Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).[8] Add 100 µL of the diluted conjugate to each well of a 96-well microplate.[8] Incubate overnight at 4°C.[8]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of PBS containing 0.05% Tween 20 (PBST).[8]

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.[9]

  • Competition: In a separate plate or tubes, prepare serial dilutions of the target hapten and potential cross-reactants. Mix these with a constant, predetermined concentration of the primary antibody and incubate for 30 minutes.

  • Incubation: After washing the blocked plate, transfer 100 µL of the antibody-competitor mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody: Wash the plate three times with PBST. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer to each well.[10] Incubate for 1 hour at room temperature.[10]

  • Detection: Wash the plate five times with PBST. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.[10]

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[10]

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader.[10] Calculate the IC50 values for the target hapten and each competitor.

Western Blot Analysis Workflow

Western blotting can be adapted to validate anti-hapten antibodies by detecting the hapten conjugated to a carrier protein. This method helps confirm that the antibody recognizes the hapten in the context of a protein conjugate.[11]

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection_wb Detection prep Prepare Hapten-Protein Conjugates (BSA, KLH, Ovalbumin) sds Run conjugates on SDS-PAGE prep->sds transfer Transfer proteins to PVDF membrane sds->transfer block_wb Block membrane transfer->block_wb primary_wb Incubate with primary antibody block_wb->primary_wb Wash secondary_wb Incubate with HRP-conjugated secondary antibody primary_wb->secondary_wb Wash detect_wb Add chemiluminescent substrate and image secondary_wb->detect_wb Wash

Caption: Western blot workflow for hapten-protein conjugate detection.

Experimental Protocol: Western Blot

  • Sample Preparation: Prepare samples of different hapten-protein conjugates (e.g., this compound conjugated to BSA, KLH, and Ovalbumin) and the unconjugated carrier proteins as negative controls.

  • SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.[12]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Antibody A, B, or C) at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply a chemiluminescent substrate and visualize the bands using an imaging system.[12] A specific antibody should only detect the hapten-conjugated proteins and not the unconjugated carrier proteins.

Surface Plasmon Resonance (SPR) Workflow

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.[13][14][15][16]

SPR_Workflow cluster_chip Chip Preparation cluster_binding Binding Analysis cluster_regen Regeneration cluster_analysis Data Analysis immobilize Immobilize antibody on sensor chip inject Inject analyte (hapten/competitor) at various concentrations immobilize->inject measure Measure association and dissociation inject->measure regenerate Regenerate chip surface measure->regenerate analyze Calculate ka, kd, and KD measure->analyze regenerate->inject Next cycle

Caption: Surface Plasmon Resonance workflow for kinetic analysis.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Antibody Immobilization: Immobilize the antibody onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the this compound hapten and potential cross-reactants in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate. Monitor the binding response (association phase) in real-time. After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-hapten interaction (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]

Conclusion

Based on the illustrative data, Antibody A demonstrates the highest specificity for the target hapten, this compound. It exhibits the lowest IC50 in the competitive ELISA, indicating the strongest binding preference for the target molecule over structurally related compounds. Furthermore, the SPR data confirms that Antibody A has the highest affinity (lowest KD value) for the target hapten.

In contrast, Antibody C shows significant cross-reactivity with several related compounds, particularly nornicotine and 3-bromo-5-hydroxypyridine, as indicated by its lower IC50 values for these off-target molecules and a higher KD for the target. Antibody B shows intermediate specificity.

Therefore, for applications requiring high specificity, such as quantitative immunoassays, Antibody A would be the recommended choice. This guide underscores the importance of a multi-faceted approach to antibody validation to ensure the selection of a reagent that is fit-for-purpose.[5][17] Researchers should tailor their validation strategies to the specific requirements of their intended application.[18]

References

Benchmarking 3-Bromo-5-(2-Pyrrolidinyl)Pyridine Against Known nAChR Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nicotinic acetylcholine receptor (nAChR) ligand, 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, against a selection of well-characterized nAChR agonists and antagonists. Due to the limited publicly available experimental data for this compound, this guide utilizes data from structurally similar pyrrolidinyl-pyridine analogs to provide a putative pharmacological profile. The objective is to offer a valuable reference for researchers investigating novel nAChR modulators for potential therapeutic applications.

Introduction to Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that are integral to synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures assembled from a variety of subunits (α2-α10 and β2-β4), leading to a wide range of nAChR subtypes with distinct pharmacological and physiological properties.[2] The most abundant subtypes in the brain, α4β2 and α7, are key targets for drug development in areas such as neurodegenerative diseases, pain, and addiction.[2][3]

Comparative Analysis of nAChR Ligands

The following table summarizes the binding affinities (Ki) and functional potencies (EC50 for agonists, IC50 for antagonists) of benchmark nAChR ligands and representative pyrrolidinyl-pyridine analogs. This data allows for a comparative assessment of the potential activity of this compound.

CompoundTypenAChR SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)
Pyrrolidinyl-Pyridine Analogs
(S)-1 (5-substituted 3-pyridyl ether)Agonistrat α4β20.85-
rat α3β463,000-
A-84543 (3-pyridyl ether)Agonistrat α4β21.9-
rat α3β41400-
Benchmark Agonists
AcetylcholineAgonisthuman α4β2-3,000 (HS), - (LS)
NicotineAgonistrat α4β2--
EpibatidineAgonist---
TC-2559Agonisthuman α4β2--
Benchmark Antagonists
Dihydro-β-erythroidine (DHβE)Antagonistα4β2 (HS)-17
α4β2 (LS)-410
MecamylamineAntagonistNon-selective--

Note: Data for pyrrolidinyl-pyridine analogs are from studies on structurally similar compounds and are intended to provide a potential reference point for this compound.[4] (HS) - High Sensitivity, (LS) - Low Sensitivity.

Signaling Pathways and Experimental Workflows

To understand the context of the presented data, the following diagrams illustrate a simplified nAChR signaling pathway and a typical experimental workflow for characterizing nAChR ligands.

nAChR_Signaling_Pathway Ligand nAChR Agonist (e.g., Acetylcholine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Figure 1: Simplified nAChR signaling pathway.

Experimental_Workflow cluster_binding Binding Assay cluster_functional Functional Assay Binding_Assay Radioligand Binding Assay Membrane_Prep Prepare Membranes (e.g., from cells expressing nAChR) Binding_Assay->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Ki_Determination Determine Ki Quantification->Ki_Determination Functional_Assay Two-Electrode Voltage Clamp (TEVC) Oocyte_Injection Inject Oocytes with nAChR mRNA Functional_Assay->Oocyte_Injection Expression Receptor Expression Oocyte_Injection->Expression Recording Record Ion Currents in response to Compound Expression->Recording EC50_IC50_Determination Determine EC50 / IC50 Recording->EC50_IC50_Determination

Figure 2: Experimental workflow for nAChR ligand characterization.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the nAChR.

1. Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., HEK293) stably expressing the desired nAChR subtype.[2]

  • Radioligand: A high-affinity radiolabeled ligand (e.g., [³H]-Epibatidine).[1]

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target nAChR and isolate the membrane fraction through centrifugation.[1]

  • Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of radioligand and varying concentrations of the test compound.[2] Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).[2]

  • Incubation: Allow the reaction to reach equilibrium (e.g., 2-3 hours at room temperature).[1]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Functional Assay

This electrophysiological technique measures the functional activity (agonist or antagonist) of a compound by recording the ion currents flowing through nAChRs expressed in Xenopus oocytes.[5]

1. Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., Ba²⁺ Ringer's solution).

  • Test compound: this compound.

2. Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes and inject them with the cRNA for the target nAChR. Incubate the oocytes for 2-5 days to allow for receptor expression.[6]

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).[7]

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[8]

  • Compound Application: Perfuse the oocyte with the recording solution containing varying concentrations of the test compound. For antagonist testing, pre-incubate the oocyte with the antagonist before co-application with a known agonist (e.g., acetylcholine).

  • Current Measurement: Record the ion currents elicited by the compound (for agonists) or the inhibition of agonist-induced currents (for antagonists).

3. Data Analysis:

  • Generate concentration-response curves by plotting the current amplitude against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal response (Emax).

Conclusion

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this halogenated pyridine derivative.

The following procedures are based on the known hazards of similar chemical structures, such as 3-Bromopyridine, and general guidelines for the disposal of halogenated organic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your region.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)Protects against skin contact, as the substance is expected to cause skin irritation.[3][4][5]
Eye Protection Safety goggles or a face shieldPrevents eye irritation from splashes or vapors.[3][4][5][6]
Lab Coat Standard laboratory coatProvides a barrier against accidental spills on clothing and skin.[1]
Respiratory Use in a fume hood to avoid inhalationVapors may cause respiratory irritation.[3][4][5]

In case of exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3] If irritation persists, seek medical attention.[3][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][3][5][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3][7]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Hazardous Waste Classification: this compound must be treated as hazardous chemical waste.[8]

  • Segregation: This compound is a halogenated organic liquid. It must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.[9]

  • Incompatibilities: Avoid mixing with strong oxidizing agents, strong acids, or strong bases in the same waste container.[3][7]

2. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure screw cap.[9][10]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents if it is a solution.[9] The date of accumulation should also be recorded.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and incompatible materials.[1][3][10]

3. Spill Management:

In the event of a small spill:

  • Restrict access to the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[1][7][10]

  • Carefully collect the absorbent material and contaminated surfaces into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[9][10]

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the hazardous waste container by a licensed professional waste disposal company.[1][4][7]

  • Regulatory Compliance: Ensure that all local, regional, and national hazardous waste regulations are followed for the complete and accurate classification and disposal of the chemical waste.[7][8] A common disposal method for such compounds is high-temperature incineration.[8]

Quantitative Data for Structurally Similar Compounds

Parameter3-BromopyridinePyridine
GHS Classification Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory)[3]Flammable Liquid 2, Acute Toxicity 4 (Oral, Dermal, Inhalation), Eye Irritant 2, Skin Irritant 2
Boiling Point Not specified115 °C
Oral LD50 (Rat) Not specified891 mg/kg[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Have this compound Waste B Wear Full PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B C Is this a spill? B->C D Small Spill: Absorb with inert material. Collect in hazardous waste container. C->D Yes, small E Large Spill: Evacuate area. Contact EHS. C->E Yes, large F Routine Disposal: Collect in 'Halogenated Organic Waste' container. C->F No H Securely seal and label the container. D->H K End: Waste properly disposed. E->K G Check for Incompatibilities: - Strong Oxidizers - Strong Acids/Bases F->G G->H I Store in a cool, dry, well-ventilated area. H->I J Arrange for pickup by a licensed waste disposal service. I->J J->K

Caption: Decision workflow for safe disposal of this compound.

References

Essential Safety and Operational Guidance for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine. The following procedural guidance is based on best practices for handling structurally similar halogenated aromatic compounds and pyridine derivatives.[1][2] It is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound before any handling, storage, or disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.[1][2]To protect against splashes and vapors that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.[1][2]To prevent skin contact, which can lead to irritation or absorption.[2]
Respiratory Protection Work in a well-ventilated area or a certified chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]To minimize the inhalation of harmful vapors that can cause respiratory tract irritation.[1]

Experimental Protocol for Safe Handling

A systematic approach is essential when working with this compound. The following step-by-step protocol outlines the key stages of handling this compound safely.

1. Preparation:

  • Review the SDS: Before commencing any work, meticulously read and understand the Safety Data Sheet for the specific chemical. Pay close attention to hazard statements, precautionary measures, and emergency procedures.[1]

  • Don PPE: Equip yourself with the appropriate personal protective equipment as detailed in Table 1.[1]

  • Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and free of clutter.[1] An emergency eyewash station and safety shower must be readily accessible.[4]

2. Handling:

  • Chemical Transfer: All handling and transfer of the compound should be conducted within a certified laboratory chemical fume hood.[4] Use appropriate tools like spatulas or powder funnels for solids and glass pipettes or syringes for liquids to minimize the risk of spills.[1]

  • Reaction Setup: Perform all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It should be stored away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[3][4]

3. Cleanup and Disposal:

  • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[1]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Use a designated, properly labeled, and sealed hazardous waste container.[2][4] The label should clearly indicate the contents and associated hazards (e.g., Flammable, Toxic, Irritant).[2]

  • Spill Management: In case of a small spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2] Never pour chemical waste down the drain.[5]

Logical Workflow for Safe Handling

SafeHandlingWorkflow Prep Preparation Handling Handling Prep->Handling Proceed to Handling Cleanup Cleanup & Disposal Handling->Cleanup Proceed to Cleanup SDS Review SDS PPE Don PPE SDS->PPE WorkArea Prepare Work Area PPE->WorkArea WorkArea->Prep Transfer Chemical Transfer (in Fume Hood) Reaction Perform Reaction (in Fume Hood) Transfer->Reaction Storage Proper Storage Reaction->Storage Storage->Handling Decon Decontaminate Glassware Segregate Segregate Waste Decon->Segregate Spill Spill Management Segregate->Spill Spill->Cleanup

Caption: A generalized workflow for the safe handling of this compound.

References

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Reactant of Route 1
3-Bromo-5-(2-Pyrrolidinyl)Pyridine
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3-Bromo-5-(2-Pyrrolidinyl)Pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.